DBCO-PEG4-Val-Ala-PAB
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C45H57N5O10 |
|---|---|
Poids moléculaire |
828.0 g/mol |
Nom IUPAC |
(2S)-2-[3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-N-[(2R)-1-[4-(hydroxymethyl)anilino]-1-oxopropan-2-yl]-3-methylbutanamide |
InChI |
InChI=1S/C45H57N5O10/c1-32(2)43(45(56)47-33(3)44(55)48-38-16-12-34(31-51)13-17-38)49-41(53)20-22-57-24-26-59-28-29-60-27-25-58-23-21-46-40(52)18-19-42(54)50-30-37-10-5-4-8-35(37)14-15-36-9-6-7-11-39(36)50/h4-13,16-17,32-33,43,51H,18-31H2,1-3H3,(H,46,52)(H,47,56)(H,48,55)(H,49,53)/t33-,43+/m1/s1 |
Clé InChI |
OLTDABCURIMHAK-OAPNFVEUSA-N |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to DBCO-PEG4-Val-Ala-PAB: A Core Component in Advanced Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Abstract
DBCO-PEG4-Val-Ala-PAB is a sophisticated, cleavable linker utilized in the development of Antibody-Drug Conjugates (ADCs). This heterobifunctional molecule provides a robust framework for the site-specific conjugation of cytotoxic payloads to monoclonal antibodies. Its architecture incorporates a Dibenzocyclooctyne (DBCO) group for bioorthogonal, copper-free click chemistry, a hydrophilic tetraethylene glycol (PEG4) spacer to enhance solubility, a Cathepsin B-cleavable Valine-Alanine (Val-Ala) dipeptide, and a self-immolative p-aminobenzyl alcohol (PAB) spacer for efficient drug release. This guide details the core properties, mechanism of action, and relevant experimental protocols associated with this compound, offering a comprehensive resource for its application in targeted cancer therapeutics.
Introduction
The therapeutic efficacy of Antibody-Drug Conjugates (ADCs) is critically dependent on the linker that connects the monoclonal antibody to the cytotoxic payload. The linker must be stable in systemic circulation to prevent premature drug release and associated off-target toxicity, yet facilitate efficient cleavage and payload release within the target cancer cell. This compound is an advanced linker system designed to meet these stringent requirements.
The key components of this compound are:
-
Dibenzocyclooctyne (DBCO): A strained alkyne that enables rapid and highly specific conjugation to azide-modified molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a form of "click chemistry" that proceeds under mild, aqueous conditions without the need for a cytotoxic copper catalyst.
-
Polyethylene Glycol (PEG4): A tetraethylene glycol spacer that imparts hydrophilicity to the linker, which can improve the solubility and reduce aggregation of the resulting ADC.[1][2]
-
Valine-Alanine (Val-Ala): A dipeptide sequence that is a substrate for Cathepsin B, a lysosomal protease often overexpressed in the tumor microenvironment.[1][3] This enzymatic cleavage is the trigger for payload release. The Val-Ala linker is noted for its lower hydrophobicity compared to the more traditional Val-Cit linker, which can be advantageous in reducing the aggregation potential of ADCs, especially those with high drug-to-antibody ratios (DARs) or lipophilic payloads.[3][4]
-
p-Aminobenzyl Alcohol (PAB): A self-immolative spacer that, following the enzymatic cleavage of the Val-Ala dipeptide, undergoes a spontaneous 1,6-elimination reaction to release the unmodified, active payload.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C45H57N5O10 | [5] |
| Molecular Weight | 828.0 g/mol | [5] |
| Purity | >96% | [5] |
| Solubility | DMSO, DMF | BroadPharm |
| Storage Conditions | -20°C | BroadPharm |
Mechanism of Action
The mechanism of action of this compound within an ADC construct involves a sequential three-step process: bioorthogonal conjugation, enzymatic cleavage, and self-immolative drug release.
Step 1: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The DBCO group on the linker reacts with an azide-functionalized antibody in a bioorthogonal manner to form a stable triazole linkage. This reaction is highly efficient and occurs under mild physiological conditions.
Step 2 & 3: Cathepsin B Cleavage and PAB Self-Immolation
Once the ADC is internalized by the target cancer cell and trafficked to the lysosome, the acidic environment and the presence of proteases, such as Cathepsin B, lead to the cleavage of the Val-Ala dipeptide. This cleavage event unmasks an amine group on the PAB spacer, initiating a spontaneous 1,6-electronic cascade that results in the release of the unmodified cytotoxic payload, carbon dioxide, and an aromatic byproduct.
Quantitative Performance Data
The performance of an ADC linker is defined by its stability in circulation and its efficiency of cleavage at the target site. The following tables summarize comparative data for Val-Ala containing linkers.
Table 2: Comparative Cleavage of Dipeptide Linkers by Cathepsin B
This table illustrates the relative cleavage efficiency of different dipeptide linkers.
| Peptide Linker | Relative Fluorescence Units (RFU) (Mean ± SD) | Fold Change vs. Control |
| Val-Cit-PABC-Fluorophore | 8500 ± 350 | 42.5 |
| Val-Ala-PABC-Fluorophore | 6200 ± 280 | 31.0 |
| Negative Control (Inhibitor) | 200 ± 50 | 1.0 |
| Data is representative of typical results from fluorometric cleavage assays.[3] |
Table 3: Kinetic Parameters for Cathepsin B Cleavage
This table presents the Michaelis-Menten constants (Km) and catalytic rates (kcat) for the cleavage of different peptide linkers by Cathepsin B.
| Peptide Linker | Km (µM) | kcat (s⁻¹) |
| Val-Cit-PABC-Fluorophore | 15.2 | 0.85 |
| Val-Ala-PABC-Fluorophore | 22.5 | 0.55 |
| These kinetic parameters are illustrative and can vary based on experimental conditions.[3] |
Table 4: Comparative Plasma Stability of Val-Ala and Val-Cit Linkers
Both linkers demonstrate high stability in human plasma, which is crucial for minimizing off-target toxicity.
| Parameter | Val-Ala Linker | Val-Cit Linker | Notes |
| Human Plasma Stability | High stability | Generally high stability | Both are considered stable in human plasma.[4] |
| Mouse Plasma Stability | Susceptible to cleavage by carboxylesterase 1c | Susceptible to cleavage by carboxylesterase 1c | This is a key consideration for preclinical rodent models.[4] |
| Hydrophobicity | Lower | Higher | The lower hydrophobicity of Val-Ala can reduce ADC aggregation.[4] |
Experimental Protocols
The following are generalized protocols for the creation and evaluation of an ADC using a this compound linker. Optimization will be required for specific antibodies and payloads.
Protocol 1: Conjugation of this compound-Payload to an Azide-Modified Antibody
This protocol outlines the "click" reaction between an azide-functionalized antibody and the DBCO-containing linker-payload construct.
Materials:
-
Azide-modified antibody in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound-Payload, dissolved in an organic solvent (e.g., DMSO)
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Antibody Preparation: Ensure the azide-modified antibody solution is at a concentration of 1-10 mg/mL.
-
Reagent Preparation: Prepare a stock solution of the this compound-Payload in anhydrous DMSO.
-
Conjugation Reaction: a. Add a 5-20 molar excess of the DBCO-linker-payload stock solution to the antibody solution. The final concentration of the organic solvent should not exceed 10-20% (v/v) to maintain antibody stability. b. Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: a. Remove unreacted DBCO-linker-payload and organic solvent using a desalting column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS). b. For a more homogeneous ADC population, purification by Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) is recommended.
-
Characterization: a. Determine the final protein concentration using a standard protein assay (e.g., BCA or A280). b. Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, HIC, or mass spectrometry.
Protocol 2: In Vitro Cathepsin B Cleavage Assay
This assay quantifies the rate of drug release from an ADC in the presence of Cathepsin B.
Materials:
-
Purified ADC
-
Human Cathepsin B (active)
-
Assay Buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)
-
Quenching Solution (e.g., acetonitrile (B52724) with an internal standard)
-
96-well plate
-
Incubator at 37°C
-
LC-MS/MS system
Procedure:
-
Reagent Preparation: a. Prepare a stock solution of the ADC in a suitable buffer. b. Activate Cathepsin B according to the manufacturer's instructions immediately before use.
-
Assay Setup: a. In a 96-well plate, add the ADC to the pre-warmed Assay Buffer. b. Initiate the reaction by adding activated Cathepsin B. Include a negative control with no enzyme.
-
Incubation: Incubate the plate at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), stop the reaction by adding an equal volume of cold Quenching Solution to the wells.
-
Sample Processing: Centrifuge the plate to pellet precipitated protein.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the concentration of the released payload.
-
Data Analysis: Plot the concentration of the released payload against time to determine the cleavage kinetics.
Protocol 3: Plasma Stability Assay
This protocol assesses the stability of the ADC in plasma to predict its in vivo behavior.[6]
Materials:
-
Purified ADC
-
Human or mouse plasma
-
PBS
-
Incubator at 37°C
-
Analytical method to measure intact ADC (e.g., HIC-HPLC, ELISA, or LC-MS)
Procedure:
-
Sample Preparation: a. Dilute the ADC to a final concentration (e.g., 100 µg/mL) in pre-warmed plasma. b. Prepare a control sample by diluting the ADC to the same concentration in PBS.[6]
-
Incubation: Incubate the plasma and PBS samples at 37°C.[6]
-
Time Points: At designated time points (e.g., 0, 24, 48, 72, 168 hours), withdraw an aliquot from each sample and store at -80°C until analysis.[6]
-
Analysis: a. Thaw the samples for analysis. b. Use a suitable analytical method to quantify the amount of intact ADC remaining. For example, HIC-HPLC can be used to determine the average DAR. A decrease in DAR over time indicates linker cleavage.[4]
-
Data Analysis: Plot the percentage of intact ADC or the average DAR as a function of time to determine the stability and half-life of the ADC in plasma.[4]
Conclusion
This compound is a highly versatile and effective linker for the development of advanced ADCs. Its modular design, incorporating a bioorthogonal conjugation handle, a hydrophilic spacer, and a specific enzymatic cleavage site linked to a self-immolative unit, provides a robust platform for creating stable and potent targeted therapies. The lower hydrophobicity of the Val-Ala dipeptide offers a potential advantage over more traditional linkers in mitigating aggregation issues. A thorough understanding of its mechanism and the application of rigorous experimental protocols for conjugation and stability assessment are essential for harnessing the full potential of this linker in the development of next-generation cancer treatments.
References
An In-depth Technical Guide to the DBCO-PEG4-Val-Ala-PAB Linker: A Core Component in Antibody-Drug Conjugate Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the DBCO-PEG4-Val-Ala-PAB linker, a critical component in the design and synthesis of next-generation antibody-drug conjugates (ADCs). We will delve into its core mechanism of action, detailing the function of each component, and provide established experimental protocols for its conjugation, cleavage, and cellular activity assessment.
Introduction to the this compound Linker
The this compound linker is a sophisticated chemical entity designed to connect a potent cytotoxic payload to a monoclonal antibody (mAb) for targeted delivery to cancer cells. Its modular design ensures stability in systemic circulation and facilitates the specific release of the payload within the tumor microenvironment. This linker is comprised of four key components:
-
DBCO (Dibenzocyclooctyne): A strained alkyne that enables copper-free click chemistry, a bioorthogonal reaction, for covalent attachment to an azide-modified antibody.[1][2] This method is highly efficient and biocompatible, avoiding the cytotoxicity associated with copper catalysts.[3]
-
PEG4 (Four-unit Polyethylene Glycol): A hydrophilic spacer that enhances the solubility and improves the pharmacokinetic properties of the ADC.[4][5] The PEG linker can create a "hydration shell" around the hydrophobic payload, preventing aggregation and reducing non-specific clearance.[4][]
-
Val-Ala (Valine-Alanine): A dipeptide sequence that is a substrate for the lysosomal protease Cathepsin B.[7][8] This enzyme is often overexpressed in tumor cells, providing a mechanism for selective cleavage of the linker within the target cell.[8]
-
PAB (p-Aminobenzyl Alcohol): A self-immolative spacer that, upon cleavage of the Val-Ala dipeptide, undergoes a spontaneous 1,6-elimination reaction to release the conjugated payload in its active, unmodified form.[][10]
Mechanism of Action
The mechanism of action of an ADC utilizing the this compound linker is a multi-step process that begins with systemic administration and culminates in the targeted killing of cancer cells.
-
Circulation and Targeting: The ADC circulates in the bloodstream, with the stable linker preventing premature release of the cytotoxic payload. The monoclonal antibody component of the ADC specifically binds to a target antigen on the surface of a cancer cell.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through endocytosis.
-
Lysosomal Trafficking: The internalized complex is trafficked to the lysosome, an organelle containing a variety of degradative enzymes, including cathepsin B.
-
Enzymatic Cleavage: Within the acidic environment of the lysosome, cathepsin B recognizes and cleaves the amide bond between the alanine (B10760859) and the p-aminobenzyl group of the PAB spacer.[8]
-
Self-Immolation and Payload Release: The cleavage of the Val-Ala dipeptide exposes a free aniline (B41778) group on the PAB moiety. This triggers a rapid, spontaneous 1,6-elimination reaction, leading to the release of the unmodified cytotoxic payload, carbon dioxide, and an aza-quinone methide intermediate.[]
-
Target Engagement and Cell Death: The released payload can then bind to its intracellular target (e.g., microtubules or DNA), leading to cell cycle arrest and apoptosis. In some cases, the released payload can diffuse out of the cell and kill neighboring antigen-negative cancer cells, a phenomenon known as the bystander effect.[11][12]
Quantitative Data
Precise quantitative data for the this compound linker is not extensively available in the public domain. However, data from closely related linkers provide valuable insights into its expected performance.
| Parameter | Linker | Value | Notes |
| Relative Cleavage Rate by Cathepsin B | Val-Ala | ~0.5x | Compared to the Val-Cit linker.[13] The Val-Ala linker is generally cleaved at a slower rate. |
| Val-Cit | 1x (Reference) | A commonly used cathepsin B-cleavable linker.[13] | |
| Phe-Lys | ~30x | Demonstrates significantly faster cleavage by isolated cathepsin B.[13] | |
| Plasma Stability | Val-Ala | Generally good | Val-Ala linkers have shown good stability in human plasma.[14] |
| Val-Cit | Susceptible to cleavage in rodent plasma | Can be cleaved by carboxylesterases in mouse plasma, complicating preclinical studies.[10] | |
| Hydrophobicity | Val-Ala | Less hydrophobic | The lower hydrophobicity of Val-Ala can reduce the tendency for ADC aggregation, especially at higher drug-to-antibody ratios (DARs).[][14] |
| Val-Cit | More hydrophobic | Can contribute to aggregation at higher DARs.[14] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the synthesis, conjugation, and evaluation of ADCs using the this compound linker.
Synthesis of this compound
A detailed, step-by-step synthesis protocol for the complete this compound linker is not publicly available. However, a plausible synthetic route can be constructed based on the synthesis of its individual components. The general strategy involves the synthesis of the Val-Ala-PAB moiety, the preparation of an activated DBCO-PEG4 component (e.g., DBCO-PEG4-NHS ester), and their subsequent coupling.
Purification: The final product is typically purified by reversed-phase high-performance liquid chromatography (RP-HPLC).[15][16]
Characterization: The structure and purity of the synthesized linker should be confirmed by nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).[17][18]
Conjugation to an Azide-Modified Antibody
This protocol describes the conjugation of the this compound linker to an antibody that has been pre-functionalized with azide (B81097) groups.
Materials:
-
Azide-modified antibody in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound linker
-
Anhydrous DMSO or DMF
-
Desalting column
Procedure:
-
Antibody Preparation: Ensure the azide-modified antibody is at a concentration of 1-10 mg/mL in an amine-free buffer.
-
DBCO-Linker Solution Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Conjugation Reaction:
-
Add a 3- to 20-fold molar excess of the DBCO-linker solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v).
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight with gentle mixing.
-
-
Purification: Remove excess, unreacted DBCO-linker using a desalting column or dialysis.
-
Characterization: The drug-to-antibody ratio (DAR) of the resulting ADC can be determined using techniques such as hydrophobic interaction chromatography (HIC) or LC-MS.[19]
In Vitro Cathepsin B Cleavage Assay
This assay is used to determine the rate and extent of payload release from the ADC in the presence of cathepsin B.
Materials:
-
ADC with this compound linker
-
Recombinant Human Cathepsin B
-
Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, pH 5.5
-
Activation Buffer: Assay Buffer containing 5 mM DTT (prepare fresh)
-
Quenching Solution: Cold acetonitrile (B52724) with an internal standard
-
LC-MS/MS system
Procedure:
-
Reagent Preparation: Prepare all buffers and solutions.
-
Enzyme Activation: Activate cathepsin B by incubating it in the Activation Buffer at 37°C for 15-30 minutes.
-
Reaction Setup:
-
In a microcentrifuge tube, add the ADC to the Assay Buffer to a final concentration of 10-100 µM.
-
Initiate the reaction by adding the activated cathepsin B.
-
Incubate the reaction mixture at 37°C.
-
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture and immediately add it to the cold Quenching Solution to stop the reaction.
-
Analysis: Analyze the quenched samples by LC-MS/MS to quantify the amount of released payload.
-
Data Analysis: Plot the concentration of the released payload against time to determine the cleavage kinetics.
In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC in plasma to predict its behavior in circulation.
Materials:
-
ADC
-
Human plasma (or plasma from other species of interest)
-
PBS, pH 7.4
-
Immuno-affinity capture beads (e.g., anti-human IgG)
-
LC-MS system
Procedure:
-
ADC Incubation: Spike the ADC into plasma at a final concentration of approximately 100 µg/mL. Prepare a control sample by spiking the ADC into PBS at the same concentration. Incubate both samples at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 120, 144, and 168 hours). Immediately store the aliquots at -80°C.
-
Sample Preparation for LC-MS:
-
Thaw the plasma samples.
-
Use immuno-affinity capture beads to isolate the ADC from the plasma matrix.
-
-
LC-MS Analysis: Analyze the captured ADC by LC-MS to determine the average drug-to-antibody ratio (DAR) at each time point.
-
Data Analysis: Plot the average DAR as a function of time to determine the stability of the ADC in plasma. A decrease in DAR over time indicates payload deconjugation.
In Vitro Cytotoxicity Assay
This assay determines the potency (IC50) of the ADC on antigen-positive and antigen-negative cancer cell lines.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Cell culture medium and supplements
-
ADC, unconjugated antibody, and free payload
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed both antigen-positive and antigen-negative cells in 96-well plates at an optimal density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in cell culture medium. Add the dilutions to the cells.
-
Incubation: Incubate the plates for 72-120 hours.
-
Cell Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal (e.g., absorbance or luminescence).
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the cell viability against the ADC concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
The this compound linker is a highly engineered and versatile component for the development of advanced antibody-drug conjugates. Its modular design allows for efficient and site-specific conjugation via copper-free click chemistry, while the cathepsin-cleavable Val-Ala dipeptide and self-immolative PAB spacer ensure targeted payload release within the tumor microenvironment. The inclusion of a PEG4 spacer further enhances the physicochemical properties of the resulting ADC. A thorough understanding and application of the experimental protocols outlined in this guide are essential for the successful design, synthesis, and preclinical evaluation of ADCs utilizing this sophisticated linker technology. While some specific quantitative data for this exact linker may be limited in the public domain, the principles and methodologies presented here provide a robust framework for its effective implementation in the development of novel targeted cancer therapies.
References
- 1. escholarship.org [escholarship.org]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. hzdr.de [hzdr.de]
- 4. Recent Developments in ADC Technology: Preclinical Studies Signal Future Clinical Trends | springermedizin.de [springermedizin.de]
- 5. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Exploration of the antibody–drug conjugate clinical landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 16. benchchem.com [benchchem.com]
- 17. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. NMR characterization of oligonucleotides and peptides | Bruker [bruker.com]
- 19. Specificity of cathepsin B to fluorescent substrates containing benzyl side-chain-substituted amino acids at P1 subsite - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to DBCO-PEG4-Val-Ala-PAB: A Cleavable Linker for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, properties, and applications of the DBCO-PEG4-Val-Ala-PAB linker, a critical component in the development of next-generation antibody-drug conjugates (ADCs). This linker system is designed for targeted drug delivery, offering a balance of stability in circulation and efficient payload release within the target cancer cells.
Core Structure and Components
This compound is a multi-component linker system, each part playing a crucial role in its function:
-
Dibenzocyclooctyne (DBCO): This moiety is a cornerstone of copper-free click chemistry. Its strained alkyne group reacts selectively with azide-functionalized molecules in a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This allows for a highly specific and bioorthogonal conjugation of the linker to azide-modified antibodies, without the need for a cytotoxic copper catalyst.[1][2]
-
Polyethylene Glycol (PEG4): The tetra-ethylene glycol spacer is a hydrophilic component that enhances the aqueous solubility of the linker and the resulting ADC.[3][4][5] This can help to prevent aggregation, a common challenge with hydrophobic drug-linker complexes, and can improve the pharmacokinetic profile of the ADC.[6][7]
-
Valine-Alanine (Val-Ala): This dipeptide sequence serves as the cleavable trigger of the linker. It is specifically recognized and cleaved by lysosomal proteases, particularly Cathepsin B, which is often overexpressed in the tumor microenvironment.[8][][] This enzymatic cleavage is the initiating step for payload release.
-
p-Aminobenzyl Alcohol (PAB): PAB acts as a self-immolative spacer.[11][12] Following the enzymatic cleavage of the Val-Ala dipeptide, the PAB moiety undergoes a spontaneous 1,6-elimination reaction, leading to the release of the unmodified, fully active cytotoxic payload.[13]
Physicochemical Properties
A thorough understanding of the physicochemical properties of the this compound linker is essential for its effective implementation in ADC development.
| Property | Value | Source(s) |
| Molecular Formula | C45H57N5O10 | [11] |
| Molecular Weight | 828.0 g/mol | [11] |
| CAS Number | 2348405-92-3 | [11][14] |
| Purity | >96% | [11] |
| Solubility | Soluble in DMSO and DMF. The PEG4 spacer enhances aqueous solubility. | [14] |
| Storage | Recommended storage at -20°C. | [14] |
Mechanism of Action and Signaling Pathway
The therapeutic efficacy of an ADC utilizing the this compound linker is contingent upon a series of well-orchestrated events, beginning with systemic administration and culminating in the targeted release of the cytotoxic payload.
Experimental Protocols
The successful development of an ADC using the this compound linker requires a series of well-defined experimental procedures.
General Workflow for ADC Synthesis and Evaluation
The following diagram outlines the key steps involved in the creation and testing of an ADC with the this compound linker.
Antibody Conjugation via Copper-Free Click Chemistry
This protocol describes the conjugation of a DBCO-containing linker to an azide-modified antibody.
Materials:
-
Azide-modified antibody in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound-Payload construct dissolved in DMSO or DMF
-
Desalting columns or dialysis equipment
Procedure:
-
Antibody Preparation: Ensure the azide-modified antibody is free of any interfering substances such as sodium azide. If necessary, perform a buffer exchange.
-
Reaction Setup: Mix the azide-modified antibody with a 2-4 fold molar excess of the DBCO-linker-payload solution.[13] The final concentration of the organic solvent (DMSO or DMF) should be kept low (typically <10% v/v) to maintain antibody integrity.
-
Incubation: Incubate the reaction mixture for 2-24 hours. The reaction can be performed at room temperature or at 4°C overnight, with longer incubation times often leading to higher conjugation efficiency.[13]
-
Purification: Remove unreacted linker-payload and any aggregates by size-exclusion chromatography (SEC) or another suitable purification method.
-
Characterization: Determine the drug-to-antibody ratio (DAR) of the purified ADC using techniques such as hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.
In Vitro Cytotoxicity (MTT Assay)
This assay measures the ability of the ADC to kill target cancer cells.[3][15]
Materials:
-
Target (antigen-positive) and non-target (antigen-negative) cell lines
-
Cell culture medium and supplements
-
96-well plates
-
ADC constructs and controls (e.g., naked antibody, free drug)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the ADC, naked antibody, and free drug. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period of 48-144 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.
In Vivo Efficacy (Xenograft Mouse Model)
This study evaluates the anti-tumor activity of the ADC in a living organism.[16][17]
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human tumor cell line expressing the target antigen
-
ADC constructs and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells into the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a specific size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
ADC Administration: Administer the ADC and controls (e.g., vehicle, naked antibody) intravenously at specified doses and schedules.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint: Conclude the study when tumors in the control group reach a predetermined maximum size or at a specified time point.
-
Data Analysis: Plot the mean tumor volume over time for each group and calculate the tumor growth inhibition (TGI).
Stability and Cleavage Kinetics
The stability of the ADC in circulation and the kinetics of payload release are critical determinants of its therapeutic window.
| Parameter | Description | Expected Outcome | Source(s) |
| Plasma Stability | The stability of the ADC in human and mouse plasma is assessed to predict its in vivo half-life and potential for premature drug release. | Val-Ala linkers are generally more stable in human plasma than in mouse plasma due to differences in carboxylesterase activity.[7] | [7][18] |
| Cathepsin B Cleavage | The rate of cleavage of the Val-Ala dipeptide by Cathepsin B determines the efficiency of payload release within the lysosome. | The cleavage rate of Val-Ala is reported to be approximately half that of the commonly used Val-Cit linker.[19] | [19][20] |
Note: Specific quantitative data for the plasma stability (e.g., half-life in hours) and the precise kinetic parameters (kcat, Km) for the Cathepsin B cleavage of the this compound linker are not widely available in the public domain and would typically be determined experimentally for each specific ADC construct.
Conclusion
The this compound linker represents a sophisticated and versatile tool in the field of antibody-drug conjugates. Its modular design, incorporating a bioorthogonal conjugation handle, a hydrophilic spacer, a protease-cleavable trigger, and a self-immolative moiety, allows for the creation of ADCs with favorable physicochemical and biological properties. A thorough understanding of its structure, mechanism of action, and the experimental protocols for its implementation and evaluation is paramount for the successful development of novel, targeted cancer therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DBCO-PEG4-Val-Cit-PAB-PNP, ADC linker, 2226472-28-0 | BroadPharm [broadpharm.com]
- 6. Impact of cathepsin B-sensitive triggers and hydrophilic linkers on in vitro efficacy of novel site-specific antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 11. precisepeg.com [precisepeg.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. This compound, ADC linker, 2348405-92-3 | BroadPharm [broadpharm.com]
- 15. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
role of DBCO in copper-free click chemistry
An In-Depth Technical Guide to the Role of DBCO in Copper-Free Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Copper-free click chemistry has revolutionized the field of bioconjugation, enabling the precise and efficient covalent labeling of biomolecules in complex biological systems. At the forefront of this technology is Dibenzocyclooctyne (DBCO), a strained alkyne that undergoes Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with high efficiency and specificity. This technical guide provides a comprehensive overview of the core principles of DBCO-mediated copper-free click chemistry, its mechanism, quantitative performance metrics, and detailed experimental protocols for key applications. It serves as a resource for researchers, scientists, and drug development professionals seeking to leverage this powerful technology.
Introduction to Copper-Free Click Chemistry and the Role of DBCO
Click chemistry, a concept introduced by K. B. Sharpless in 2001, describes reactions that are high-yielding, wide in scope, create no offensive byproducts, and are stereospecific.[1] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) was the first generation of such reactions. However, the cytotoxicity of the copper catalyst limited its application in living systems.[1][2] This led to the development of copper-free click chemistry, formally known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][4]
SPAAC utilizes strained cyclooctynes, such as DBCO, which react spontaneously with azides without the need for a toxic catalyst.[3][5] The driving force for this reaction is the high ring strain of the cyclooctyne, which significantly lowers the activation energy of the cycloaddition.[6][7] DBCO has emerged as a prominent reagent in this field due to its exceptional reactivity, stability, and biocompatibility, making it an invaluable tool for in vivo labeling, drug development, and molecular imaging.[6][8]
The Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The core of DBCO's utility lies in the SPAAC reaction, a concerted [3+2] cycloaddition between the strained triple bond of the DBCO molecule (the dipolarophile) and an azide (B81097) (the 1,3-dipole).[6][9] This reaction forms a stable triazole linkage.[2][] The inherent ring strain of approximately 18 kcal/mol in cyclooctynes dramatically lowers the activation energy, allowing the reaction to proceed rapidly at physiological temperature and pH.[7] A key advantage of SPAAC is its bioorthogonality; both the strained alkyne and the azide are abiotic functional groups that do not typically react with native biological functional groups, ensuring high specificity in complex biological environments.[6][11]
Quantitative Performance Metrics
The efficiency of SPAAC reactions is critical for their successful application. The reaction kinetics are typically described by second-order rate constants, which are influenced by the specific cyclooctyne, the azide's electronic properties, solvent, pH, and temperature.[9][12]
Table 1: Comparison of Second-Order Rate Constants (k₂) for Common Cyclooctynes
This table highlights the superior reactivity of DBCO derivatives compared to other cyclooctynes when reacted with benzyl (B1604629) azide.
| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference(s) |
| DBCO | Benzyl azide | 0.24 - 0.31 | [13] |
| BCN | Benzyl azide | 0.06 - 0.1 | [13] |
| DIFO | Benzyl azide | ~0.07 | [5] |
| OCT | Benzyl azide | ~0.001 | [5] |
| Note: Rates can vary based on specific derivatives, solvent, and temperature. |
Table 2: Stability of DBCO Moiety and Conjugates
The stability of the DBCO group itself and the resulting conjugate is crucial for multi-step procedures and in vivo applications.
| Condition | Observation | Reference(s) |
| Aqueous Solution (pH 6-9) | Generally stable, but fresh preparation of working solutions is recommended as it can degrade over time. | [14] |
| Acidic Conditions (pH < 5) | Sensitive to acidic conditions which can lead to degradation. | [14] |
| Storage (Stock Solution in DMSO/DMF) | Can be stored at -20°C for several days to a few months. | [14] |
| Storage (DBCO-modified Antibody) | DBCO-modified IgG shows only a 3-5% loss of reactivity after four weeks at 4°C or -20°C. | [6][14] |
| Cellular Environment | Moderate stability observed in immune phagocytes, with 36% degradation reported after 24 hours. | [14] |
Applications in Research and Drug Development
The biocompatibility and efficiency of DBCO-mediated SPAAC have led to its widespread adoption in various fields:
-
Antibody-Drug Conjugates (ADCs): SPAAC is increasingly used for the precise attachment of cytotoxic drugs to antibodies, leading to more homogeneous and effective ADCs with reduced off-target toxicity.[11][15]
-
Molecular Imaging: DBCO reagents are used to attach imaging agents like fluorescent dyes or radiolabels to targeting molecules for in vivo and in vitro imaging.[6]
-
Biomolecule Labeling: The bioorthogonality of SPAAC makes it ideal for labeling proteins, lipids, and nucleic acids in living cells and tissues without disrupting biological processes.[7][]
-
PROTACs Development: DBCO-containing linkers are employed in the synthesis of PROteolysis TArgeting Chimeras (PROTACs).[11]
Detailed Experimental Protocols
Protocol 1: General Protein Labeling with DBCO-NHS Ester
This protocol describes the labeling of a protein with a DBCO moiety using an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines (lysine residues and the N-terminus).
Materials:
-
Protein of interest (0.5-10 mg/mL)
-
DBCO-NHS Ester (e.g., DBCO-PEG4-NHS Ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: Amine-free buffer, pH 7.2-8.5 (e.g., PBS, HEPES).[16] CRITICAL: Avoid buffers like Tris or glycine.[16][17]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine.[16]
-
Purification System: Size-Exclusion Chromatography (SEC) desalting column or dialysis equipment.[16]
Procedure:
-
Protein Preparation: Dissolve or buffer exchange the protein into the Reaction Buffer at a concentration of 1-10 mg/mL.[16]
-
DBCO-NHS Ester Stock Solution: Immediately before use, allow the DBCO-NHS ester vial to equilibrate to room temperature.[16][18] Prepare a 10 mM stock solution in anhydrous DMSO or DMF.[18]
-
Labeling Reaction: Add a calculated molar excess of the DBCO-NHS ester stock solution to the protein solution. A 10- to 20-fold molar excess is a common starting point.[16][18] The final DMSO/DMF concentration should be kept below 20% (v/v) to avoid protein denaturation.[16]
-
Incubation: Gently mix and incubate at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[16][18]
-
Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM.[18] Incubate for 15-30 minutes at room temperature.[16][18]
-
Purification: Remove unreacted DBCO-NHS ester using an SEC desalting column or dialysis.[17]
-
Characterization (Degree of Labeling - DOL): The DOL can be determined using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (protein) and ~309 nm (DBCO).[9][16]
Protocol 2: DBCO-Azide Click Reaction for Bioconjugation
This protocol describes the "click" reaction between a purified DBCO-labeled protein and an azide-functionalized molecule.
Materials:
-
Purified DBCO-labeled protein
-
Azide-functionalized molecule (e.g., fluorescent dye, oligonucleotide, drug)
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, combine the purified DBCO-labeled protein with the azide-modified molecule. A molar excess of 2-4x of the azide-molecule to the DBCO-protein is a common starting point to drive the reaction to completion.[9][19]
-
Incubation: Incubate the reaction at room temperature for 4–12 hours or at 4°C overnight (at least 12 hours).[15][19] Gentle mixing is recommended.
-
Monitoring (Optional): The reaction progress can be monitored by the decrease in DBCO absorbance at ~309 nm using a UV-Vis spectrophotometer.[20]
-
Purification: Purify the final conjugate to remove excess azide-molecule using a method appropriate for the biomolecule (e.g., SEC, dialysis, HPLC).[19]
-
Validation: Confirm the formation of the conjugate via methods like SDS-PAGE, which should show a higher molecular weight band for the conjugate compared to the starting protein.[20]
Conclusion
Copper-free click chemistry utilizing DBCO reagents provides a powerful and versatile platform for the precise and efficient conjugation of biomolecules under physiological conditions.[6] Its biocompatibility, rapid kinetics, and high specificity have established it as an invaluable tool for researchers, scientists, and drug development professionals.[3][6] By understanding the core principles, quantitative parameters, and experimental protocols outlined in this guide, the full potential of this transformative technology can be harnessed to advance a wide range of scientific endeavors.[6][7]
References
- 1. What is Click Chemistry? | BroadPharm [broadpharm.com]
- 2. interchim.fr [interchim.fr]
- 3. benchchem.com [benchchem.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. interchim.fr [interchim.fr]
- 9. benchchem.com [benchchem.com]
- 11. chempep.com [chempep.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. help.lumiprobe.com [help.lumiprobe.com]
- 20. docs.aatbio.com [docs.aatbio.com]
A Technical Guide to the Val-Ala Peptide Sequence for Cathepsin B Cleavage
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the Valine-Alanine (Val-Ala) dipeptide sequence as a substrate for the lysosomal cysteine protease, Cathepsin B. It covers the enzyme's substrate specificity, quantitative cleavage data, relevant experimental protocols, and its application in drug delivery, supported by technical diagrams.
Introduction to Cathepsin B and Substrate Specificity
Cathepsin B is a ubiquitously expressed lysosomal cysteine protease involved in various physiological processes, including protein turnover.[1] In pathological conditions such as cancer, its expression is often significantly elevated, making it a key target for therapeutic intervention.[] Cathepsin B exhibits both endopeptidase and exopeptidase (specifically dipeptidyl carboxypeptidase) activities, allowing it to cleave internal peptide bonds as well as dipeptides from the C-terminus of proteins.[3][4][5]
The specificity of Cathepsin B is dictated by its active site pockets, particularly the S2 and S1 subsites which accommodate the P2 and P1 residues of the substrate, respectively. The enzyme shows a strong preference for hydrophobic residues at the P2 position and basic residues at the P1 position.[3][6] The Val-Ala dipeptide sequence fits these preferences, with Valine at the P2 position and Alanine at the P1 position, making it a recognized cleavage site. This specific recognition has been widely exploited in the design of prodrugs and antibody-drug conjugates (ADCs), where the Val-Ala sequence serves as a cleavable linker.[][7]
Quantitative Analysis of Val-Ala Cleavage
The efficiency of Cathepsin B cleavage is determined by kinetic parameters such as the Michaelis constant (Kₘ) and the catalytic rate constant (kcat). While Val-Ala is a recognized substrate, its cleavage rate is often compared to the more commonly used Valine-Citrulline (Val-Cit) linker.
Table 1: Comparative Cleavage Data for Cathepsin B-Sensitive Dipeptide Linkers
| Dipeptide Linker | Relative Cleavage Rate (Compared to Val-Cit) | Key Characteristics | Reference |
|---|---|---|---|
| Val-Cit | 1x | High stability in plasma, efficient cleavage by Cathepsin B. Widely used in approved and clinical-trial ADCs. | [][8] |
| Val-Ala | ~0.5x | Effective cleavage trigger, but can be limited by increased hydrophobicity compared to Val-Cit. | [7][8] |
| Phe-Lys | ~30x | Very rapid cleavage, but may have lower plasma stability, leading to premature drug release. |[8][9] |
Note: Relative cleavage rates are approximate and can vary based on the specific substrate, payload, and experimental conditions.[8]
Experimental Protocol: In Vitro Cathepsin B Cleavage Assay
Determining the susceptibility of a Val-Ala linker to Cathepsin B cleavage is a critical step in drug development. A common method is a fluorometric assay using a synthetic peptide conjugated to a fluorophore.[10]
Objective: To quantify the rate of cleavage of a Val-Ala-containing substrate by recombinant human Cathepsin B.
Materials:
-
Recombinant Human Cathepsin B
-
Substrate: Val-Ala peptide conjugated to a fluorophore (e.g., 7-amino-4-methylcoumarin, AMC)
-
Activation Buffer: 25 mM MES, 5 mM DTT, pH 5.0[10]
-
Assay Buffer: 25 mM Sodium Acetate, 1 mM EDTA, pH 5.0[11]
-
Cathepsin B Inhibitor (e.g., CA-074) for control wells[10]
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Enzyme Activation:
-
Substrate Preparation:
-
Prepare a stock solution of the Val-Ala-AMC substrate in DMSO.
-
Create a series of dilutions in Assay Buffer to test a range of substrate concentrations. This is necessary for determining kinetic parameters like Kₘ and Vmax.[8]
-
-
Assay Setup (96-well plate):
-
Sample Wells: Add activated Cathepsin B solution and Val-Ala-AMC substrate solution.
-
No-Enzyme Control: Add Assay Buffer and Val-Ala-AMC substrate solution to assess substrate auto-hydrolysis.[8]
-
Inhibitor Control: Add pre-incubated Cathepsin B (with inhibitor) and Val-Ala-AMC substrate solution to confirm enzyme-specific cleavage.[8]
-
-
Measurement:
-
Data Analysis:
References
- 1. researchgate.net [researchgate.net]
- 3. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hzdr.de [hzdr.de]
- 5. Cathepsin B Dipeptidyl Carboxypeptidase and Endopeptidase Activities Demonstrated across a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Impact of cathepsin B-sensitive triggers and hydrophilic linkers on in vitro efficacy of novel site-specific antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis, Characterization and in vitro Studies of a Cathepsin B‐Cleavable Prodrug of the VEGFR Inhibitor Sunitinib - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to DBCO-PEG4-Val-Ala-PAB for Antibody-Drug Conjugate Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the DBCO-PEG4-Val-Ala-PAB linker, a critical component in the development of advanced antibody-drug conjugates (ADCs). We will delve into its structural components, mechanism of action, and provide a framework for its application in ADC research and development, complete with data presentation, detailed experimental protocols, and visualizations to elucidate key processes.
Introduction to the this compound Linker
The this compound linker is a sophisticated, cleavable linker system designed to connect a monoclonal antibody (mAb) to a cytotoxic payload. Its multi-component structure is engineered to ensure stability in circulation and specific, efficient release of the payload within the target cancer cell. This linker technology leverages the principles of bioorthogonal chemistry, enzymatic cleavage, and self-immolation to create a highly effective ADC construct.
The core components of the linker are:
-
DBCO (Dibenzocyclooctyne): A strained alkyne that enables copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1] This allows for a highly efficient and bioorthogonal conjugation to an azide-modified antibody, forming a stable triazole linkage under mild, physiological conditions.[1][2]
-
PEG4 (Polyethylene Glycol, 4 units): A short, hydrophilic spacer that enhances the aqueous solubility of the ADC, which is particularly beneficial when working with hydrophobic payloads.[3][4] The PEG spacer can also reduce aggregation, minimize steric hindrance, and potentially decrease immunogenicity.[3][4]
-
Val-Ala (Valine-Alanine): A dipeptide sequence that is a substrate for lysosomal proteases, most notably Cathepsin B, which is often overexpressed in tumor cells.[5][6][7] This enzymatic cleavage is the trigger for payload release.
-
PAB (p-aminobenzyl alcohol): A self-immolative spacer. Following the enzymatic cleavage of the Val-Ala dipeptide, the PAB moiety undergoes a spontaneous 1,6-elimination reaction, leading to the release of the unmodified, fully active cytotoxic drug.[8][9]
Mechanism of Action
The therapeutic efficacy of an ADC constructed with the this compound linker is contingent on a series of sequential events, beginning with systemic circulation and culminating in the targeted release of the cytotoxic payload within the cancer cell.
Signaling Pathway for ADC Internalization and Payload Release
Caption: Intracellular trafficking and payload release pathway of a this compound based ADC.
The process unfolds as follows:
-
Targeting and Binding: The ADC circulates in the bloodstream until the monoclonal antibody component recognizes and binds to a specific antigen overexpressed on the surface of a cancer cell.
-
Internalization: The ADC-antigen complex is internalized by the cancer cell, typically through endocytosis.
-
Trafficking: The internalized complex is trafficked through the endosomal pathway to the lysosome.
-
Linker Cleavage and Self-Immolation: Within the lysosome, the high concentration of Cathepsin B cleaves the Val-Ala dipeptide. This enzymatic cleavage triggers the self-immolation of the PAB spacer, leading to the release of the active cytotoxic payload.
-
Induction of Cell Death: The released payload can then exert its cytotoxic effect, for instance, by disrupting microtubule dynamics or causing DNA damage, ultimately leading to apoptosis of the cancer cell.
Linker Cleavage and Self-Immolation Mechanism
Caption: Enzymatic cleavage and self-immolation cascade of the Val-Ala-PAB moiety.
Data Presentation
The performance of an ADC is critically dependent on the properties of its linker. Below are tables summarizing key quantitative data for ADCs utilizing Val-Ala cleavable linkers. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
Table 1: In Vitro Plasma Stability of ADCs with Dipeptide Linkers
| Linker Type | ADC Model | Species | Assay Method | Stability Metric | Result | Reference(s) |
| Val-Ala | anti-HER2 ADC | Mouse | ELISA | % Intact ADC after 7 days | High Stability | [6] |
| Val-Cit | Trastuzumab-vc-MMAE | Human | LC-MS | % Intact ADC after 144h | >95% | [2] |
| Val-Ala | anti-HER2 ADC | Mouse | LC-MS | Payload Loss | Similar to Val-Cit | [8] |
Table 2: In Vitro Cytotoxicity of ADCs with Val-Ala Linkers
| ADC Model | Cell Line | Antigen Expression | Linker | Payload | IC50 (ng/mL) | Reference(s) |
| Trastuzumab-ADC | N87 (Gastric) | High HER2 | Val-Ala-PAB | MMAE | 13-50 | [10] |
| Trastuzumab-ADC | BT474 (Breast) | High HER2 | Val-Ala-PAB | MMAE | 13-50 | [10] |
| Trastuzumab-ADC | MDA-MB-361-DYT2 (Breast) | Moderate HER2 | Val-Ala-PAB (High DAR) | MMAE | 25-80 | [10] |
| anti-HER2 ADC | SK-BR-3 (Breast) | High HER2 | Val-Ala-PAB | MMAE | Potent Cytotoxicity | [11] |
Table 3: Relative Cathepsin B Cleavage Rates of Dipeptide Linkers
| Dipeptide Linker | Relative Cleavage Rate (Compared to Val-Cit) | Reference(s) |
| Val-Cit | 1x | [12] |
| Val-Ala | ~0.5x | [12] |
| Phe-Lys | ~30x | [12] |
Note: Relative cleavage rates are approximate and can vary based on the specific ADC construct and experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the successful development and evaluation of ADCs. The following protocols provide a general framework for key experiments.
ADC Development and Evaluation Workflow
Caption: A comprehensive workflow for the development and evaluation of an ADC.
Protocol for ADC Conjugation via SPAAC
-
Antibody Modification:
-
Prepare the antibody in an amine-free buffer (e.g., PBS, pH 7.4).
-
React the antibody with an azide-functionalization reagent (e.g., Azide-PEG-NHS ester) at a specific molar excess.
-
Incubate at room temperature for 1-2 hours.
-
Remove excess azide reagent using a desalting column or dialysis.
-
-
Linker-Payload Preparation:
-
Synthesize or procure the this compound-Payload construct.
-
Dissolve the linker-payload in a suitable organic solvent like DMSO.
-
-
Conjugation Reaction:
-
Add the this compound-Payload solution to the azide-modified antibody. A molar excess of the linker-payload is typically used.
-
Incubate the reaction mixture overnight at 4°C with gentle agitation.[13]
-
-
Purification:
-
Purify the resulting ADC from unreacted linker-payload and other impurities using size-exclusion chromatography (SEC) or other suitable chromatographic methods.
-
-
Characterization:
Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding:
-
Seed antigen-positive and antigen-negative cancer cell lines in 96-well plates at a predetermined density.
-
Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.[2]
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and a non-targeting control ADC in cell culture medium.
-
Add the ADC solutions to the cells and incubate for a period of 72-120 hours.[2]
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.[2]
-
-
Formazan (B1609692) Solubilization:
-
Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[2]
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.[2]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells and plot against ADC concentration to determine the IC50 value.[2]
-
Protocol for In Vivo Efficacy Study in a Xenograft Model
-
Animal Model:
-
Treatment Groups:
-
Randomize animals into treatment groups: vehicle control, non-targeting ADC, and the test ADC at various dose levels.
-
-
ADC Administration:
-
Administer the ADCs intravenously (IV) according to the predetermined dosing schedule.
-
-
Tumor Growth Monitoring:
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
-
Endpoint:
-
At the end of the study, euthanize the animals and collect tumors for further analysis (e.g., immunohistochemistry).
-
Conclusion
The this compound linker represents a highly advanced and versatile tool in the field of ADC development. Its modular design, incorporating a bioorthogonal conjugation handle, a hydrophilic spacer, a specific enzymatic cleavage site, and a self-immolative moiety, addresses many of the challenges associated with creating safe and effective targeted cancer therapies. A thorough understanding of its mechanism of action and rigorous evaluation through detailed experimental protocols are essential for harnessing its full potential in the development of next-generation ADCs. The data and methodologies presented in this guide provide a solid foundation for researchers to design, synthesize, and evaluate novel ADCs with improved therapeutic indices.
References
- 1. agilent.com [agilent.com]
- 2. benchchem.com [benchchem.com]
- 3. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protease-Cleavable Linkers Modulate the Anticancer Activity of Non-Internalizing Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ADC Therapeutics’ New Workflow System for the Design, Production, and Analytics of Antibody Drug Conjugates (ADCs) [genedata.com]
- 10. researchgate.net [researchgate.net]
- 11. Impact of cathepsin B-sensitive triggers and hydrophilic linkers on in vitro efficacy of novel site-specific antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. help.lumiprobe.com [help.lumiprobe.com]
- 14. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
DBCO-PEG4-Val-Ala-PAB: A Comprehensive Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the solubility and stability profile of DBCO-PEG4-Val-Ala-PAB, a heterobifunctional linker critical in the development of advanced bioconjugates, particularly antibody-drug conjugates (ADCs). Understanding these core physicochemical properties is paramount for optimizing conjugation strategies, ensuring the integrity of the final product, and achieving desired therapeutic outcomes.
Introduction to this compound
This compound is a sophisticated linker comprised of three key functional components:
-
Dibenzocyclooctyne (DBCO): A strained alkyne that enables copper-free click chemistry (Strain-Promoted Alkyne-Azide Cycloaddition, SPAAC) for highly specific and bioorthogonal conjugation to azide-modified molecules.
-
Polyethylene Glycol (PEG4): A short, hydrophilic tetraethylene glycol spacer that enhances aqueous solubility and reduces aggregation of the linker and the resulting conjugate.[1]
-
Valine-Alanine (Val-Ala) Dipeptide Linker with a p-Aminobenzylcarbamate (PAB) Spacer: An enzymatically cleavable unit. The Val-Ala sequence is specifically designed to be recognized and cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment.[2][] This cleavage initiates a self-immolative cascade of the PAB spacer, leading to the release of the conjugated payload.[4]
This combination of features makes this compound a valuable tool for the targeted delivery of therapeutic agents.
Solubility Profile
The solubility of this compound is influenced by its constituent parts. The presence of the hydrophilic PEG4 spacer significantly improves its solubility in aqueous media compared to non-PEGylated DBCO compounds.[1] However, the hydrophobic nature of the DBCO group means that for creating concentrated stock solutions, an organic co-solvent is typically required.
While precise quantitative solubility data for this compound is not extensively published, data from structurally related compounds and supplier information provide valuable insights.
Table 1: Solubility of this compound and Related Compounds
| Compound | Solvent | Solubility | Remarks |
| This compound | DMSO, DMF | Soluble | Recommended for preparing stock solutions.[5] |
| DBCO-PEG4-NHS Ester | Aqueous Buffers | Up to 5.5 mM | The PEG4 spacer enhances aqueous solubility.[6] |
| DBCO-PEG4-Maleimide | Aqueous Buffers | Up to 6.6 mM | Demonstrates good solubility in aqueous environments.[6] |
| DBCO-PEG4-DBCO | DMSO, DMF, MeOH | Soluble | Generally soluble in common organic solvents.[7] |
Stability Profile
The stability of this compound is a critical factor for its handling, storage, and in vivo performance. The stability profile can be considered in terms of its individual components under various conditions.
pH Stability
The DBCO group is sensitive to acidic conditions, which can lead to its degradation. The Val-Ala-PAB linker is designed to be stable at physiological pH and cleaved under the acidic conditions of the lysosome.
Table 2: pH Stability of DBCO-Containing Linkers
| Linker Component | pH Condition | Temperature (°C) | Duration (hours) | Remaining Integrity (%) | Remarks |
| DBCO-PEG-acid | 5.0 | 25 | 24 | 85 - 90% | Potential for slow acid-mediated degradation of the DBCO group.[8] |
| DBCO-PEG-acid | 7.4 (PBS) | 25 | 24 | 90 - 95% | Good stability at physiological pH and room temperature.[8] |
| DBCO-PEG-acid | 8.5 | 25 | 24 | 90 - 95% | Generally stable under slightly basic conditions.[8] |
Thermal Stability
The DBCO group is known to be thermally stable. However, for long-term storage and to maintain optimal reactivity, lower temperatures are recommended.
Table 3: Thermal Stability of DBCO-Containing Linkers
| Linker Component | Condition | Duration | Reactivity Loss | Remarks |
| DBCO-modified IgG | 4°C or -20°C | 4 weeks | ~3-5% | Recommended storage for DBCO-conjugated proteins.[6] |
| DBCO-PEG-acid | 37°C in PBS | 24 hours | 15 - 20% | Increased temperature can accelerate degradation in aqueous solutions.[8] |
Plasma Stability
The Val-Ala dipeptide linker is designed for high stability in systemic circulation to prevent premature drug release. Compared to the more commonly used Val-Cit linker, the Val-Ala linker has shown improved stability in mouse plasma, which is a significant advantage for preclinical studies.[9] Both linkers exhibit high stability in human plasma.[10]
Table 4: Comparative Plasma Stability of Val-Ala and Val-Cit Linkers
| Linker | Plasma Source | Stability | Remarks |
| Val-Ala | Human | High | Exhibits excellent stability, crucial for clinical applications.[10] |
| Val-Ala | Mouse | Improved stability compared to Val-Cit | Less susceptible to cleavage by mouse carboxylesterases.[9] |
| Val-Cit | Human | High | Well-established stability in human plasma.[10] |
| Val-Cit | Mouse | Susceptible to cleavage | Prone to premature cleavage by mouse carboxylesterases.[11] |
Enzymatic Stability
The core function of the Val-Ala-PAB component is its susceptibility to enzymatic cleavage by Cathepsin B within the lysosome. This targeted cleavage is essential for the site-specific release of the payload. The Val-Ala linker is a validated substrate for Cathepsin B, though its cleavage kinetics may differ from other dipeptide linkers.
Table 5: Relative Cleavage of Dipeptide Linkers by Cathepsin B
| Peptide Linker | Relative Cleavage Rate (vs. Val-Cit) | Key Characteristics |
| Val-Cit | 1x | Widely used, rapid cleavage.[12] |
| Val-Ala | ~0.5x | Slower cleavage than Val-Cit, but offers a good balance of stability and release.[12] |
| Phe-Lys | ~30x | Significantly faster cleavage than Val-Cit.[12] |
Experimental Protocols
Detailed and robust experimental protocols are necessary to accurately determine the solubility and stability of this compound.
Protocol for Determining Aqueous Solubility by HPLC
Objective: To quantify the solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
Organic solvent (e.g., DMSO)
-
Reverse-Phase HPLC (RP-HPLC) with a C18 column
-
UV Detector (monitoring at ~309 nm for DBCO)
-
Calibrated standards of this compound of known concentrations
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a microcentrifuge tube.
-
Add a defined volume of the aqueous buffer.
-
Incubate at a constant temperature (e.g., 25°C) with shaking for 24-48 hours to reach equilibrium.
-
-
Sample Preparation:
-
Centrifuge the tube to pellet the excess solid.
-
Carefully withdraw an aliquot of the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
HPLC Analysis:
-
Inject the filtered supernatant onto the equilibrated RP-HPLC system.
-
Elute with a suitable gradient of mobile phases (e.g., water with 0.1% TFA and acetonitrile (B52724) with 0.1% TFA).
-
Record the peak area corresponding to this compound.
-
-
Quantification:
-
Prepare a calibration curve using the peak areas of the known concentration standards.
-
Determine the concentration of this compound in the saturated supernatant by interpolating its peak area on the calibration curve. This concentration represents the aqueous solubility.
-
Protocol for Assessing Plasma Stability by LC-MS
Objective: To evaluate the stability of this compound when conjugated to a biomolecule (e.g., an antibody) in plasma.
Materials:
-
This compound conjugated ADC
-
Human plasma (or other species of interest)
-
Phosphate-buffered saline (PBS), pH 7.4
-
LC-MS system
-
Immunoaffinity capture beads (e.g., Protein A/G)
Procedure:
-
Incubation:
-
Incubate the ADC in plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Immediately freeze the aliquots at -80°C to stop any further degradation.
-
-
Sample Preparation:
-
Thaw the plasma samples.
-
Capture the ADC from the plasma using immunoaffinity beads.
-
Wash the beads to remove non-specifically bound plasma proteins.
-
Elute the ADC from the beads.
-
-
LC-MS Analysis:
-
Analyze the eluted ADC samples by LC-MS to determine the drug-to-antibody ratio (DAR). A decrease in the average DAR over time indicates linker cleavage and payload loss.
-
The plasma supernatant (after ADC capture) can also be analyzed to quantify the amount of released free payload.
-
Protocol for Forced Degradation Studies
Objective: To identify potential degradation pathways and products of this compound under stressed conditions.
Materials:
-
This compound
-
Acidic solution (e.g., 0.1 M HCl)
-
Basic solution (e.g., 0.1 M NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
High-intensity light source (photostability)
-
Temperature-controlled incubator
-
HPLC or LC-MS system
Procedure:
-
Stress Conditions:
-
Acid/Base Hydrolysis: Incubate the linker in acidic and basic solutions at room temperature or elevated temperatures.
-
Oxidation: Incubate the linker with the oxidizing agent.
-
Thermal Stress: Expose the solid linker or a solution to elevated temperatures.
-
Photostability: Expose the linker solution to a controlled light source.
-
-
Time Points: Collect samples at various time points during the stress exposure.
-
Analysis: Analyze the stressed samples by HPLC or LC-MS to identify and quantify any degradation products by comparing the chromatograms to that of an unstressed control sample.
Visualizations
Enzymatic Cleavage of Val-Ala-PAB Linker
Caption: Cathepsin B-mediated cleavage of the Val-Ala-PAB linker.
Experimental Workflow for Solubility and Stability Assessment
Caption: Workflow for solubility and stability assessment.
Conclusion
This compound is a highly versatile and functional linker for the development of targeted therapeutics. Its solubility is enhanced by the PEG4 spacer, allowing for good handling in aqueous environments, although organic solvents are recommended for stock solutions. The stability profile of the linker is robust under physiological conditions, with the DBCO moiety providing a stable linkage via click chemistry and the Val-Ala-PAB component offering excellent plasma stability and specific enzymatic cleavage in the lysosomal compartment. A thorough understanding and experimental validation of these properties, using the protocols outlined in this guide, are essential for the successful application of this linker in research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. vertassets.blob.core.windows.net [vertassets.blob.core.windows.net]
- 5. Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Next-Generation ADC Linkers: A Technical Guide to Enhancing Therapeutic Precision
For Researchers, Scientists, and Drug Development Professionals
The therapeutic landscape of oncology is being reshaped by Antibody-Drug Conjugates (ADCs), which offer the promise of targeted chemotherapy with reduced systemic toxicity. The linker, the chemical bridge between the monoclonal antibody and the potent cytotoxic payload, is a critical determinant of an ADC's success. Next-generation linkers are being engineered with enhanced stability, novel cleavage mechanisms, and improved physicochemical properties to widen the therapeutic window and overcome the limitations of earlier iterations. This in-depth technical guide explores the key features of these advanced linker technologies, providing quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action.
Core Principles of Next-Generation ADC Linkers
The ideal ADC linker must maintain its integrity in systemic circulation to prevent premature payload release and off-target toxicity. Upon reaching the tumor, it must facilitate the efficient and selective release of the cytotoxic agent. Next-generation linkers are designed to achieve this delicate balance through several key innovations:
-
Enhanced Plasma Stability: To minimize systemic toxicity, advanced linkers are engineered to resist degradation by plasma enzymes. This is often achieved through the incorporation of novel chemical motifs or by optimizing the linker's steric and electronic properties.
-
Tumor-Specific Cleavage Mechanisms: Exploiting the unique characteristics of the tumor microenvironment or intracellular compartments is a hallmark of modern linker design. These triggers include tumor-overexpressed enzymes, acidic pH, or a reducing environment.
-
Improved Hydrophilicity: The conjugation of hydrophobic payloads can lead to ADC aggregation and rapid clearance. Next-generation linkers often incorporate hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG), to improve solubility, pharmacokinetics, and allow for higher drug-to-antibody ratios (DAR).[1][2]
-
Site-Specific Conjugation: Homogeneity of the final ADC product is crucial for consistent efficacy and a predictable safety profile. Advanced conjugation techniques enable the attachment of linkers to specific sites on the antibody, ensuring a uniform DAR and avoiding interference with antigen binding.
Comparative Analysis of Next-Generation Linker Technologies
The evolution of ADC linkers has led to a diverse array of chemical strategies, each with distinct advantages and applications. The following tables provide a quantitative comparison of key performance parameters for various next-generation linker technologies based on preclinical and clinical data.
Table 1: Comparative Stability of Next-Generation Cleavable Linkers in Plasma
| Linker Type | Example ADC Construct | Plasma Source | Stability Metric | Key Findings & Advantages | Reference |
| Glutamic acid-Valine-Citrulline (EVCit) | Trastuzumab-EVCit-MMAE | Mouse | Half-life: ~12 days | Dramatically improved stability in mouse plasma compared to conventional VCit linkers (half-life ~2 days), leading to enhanced in vivo efficacy.[3] | [3] |
| Silyl Ether-Based (Acid-Cleavable) | Trastuzumab-silyl ether-MMAE | Human | Half-life: > 7 days | Significantly more stable in human plasma than traditional acid-cleavable linkers like hydrazones (t1/2 ≈ 2 days).[4][5] | [4][5] |
| Sulfatase-Cleavable | Trastuzumab-arylsulfate-MMAE | Mouse & Human | Superior stability | Demonstrates high stability in both human and mouse plasma, avoiding the premature cleavage seen with dipeptide linkers in rodent models.[6][7] | [6][7] |
| Novel Disulfide | Anti-CD22-DM1 (K149C) | In vivo (mouse) | >50% conjugated drug at 7 days | Direct conjugation to engineered cysteines enhances stability through steric protection by the antibody. | [8] |
| Triglycyl Peptide (CX) | CX-DM1 ADC | In vivo (mouse) | Half-life: 9.9 days | Showed comparable plasma stability to the non-cleavable SMCC linker (10.4 days) but with significantly improved in vivo activity.[4] | [4] |
| Polar Sulfamide Spacer (HydraSpace™) | DAR4 ADCs | In vivo | Improved PK profile | Enhances stability and leads to a superior therapeutic index in head-to-head comparisons with marketed ADCs.[9] | [9] |
Table 2: In Vivo Efficacy and Tolerability of ADCs with Next-Generation Linkers
| Linker Type | ADC Target & Payload | Xenograft Model | Key Efficacy Findings | Maximum Tolerated Dose (MTD) | Reference |
| Glutamic acid-Valine-Citrulline (EVCit) | HER2 & MMAE | Breast Cancer | Remarkable tumor treatment effect compared to VCit-based ADCs due to enhanced stability.[3] | Not explicitly stated | [3] |
| Novel Disulfide | CD22 & DM1 | Human Lymphoma | Induced tumor regression in a human lymphoma xenograft mouse model. | 10 mg/kg (vs. 2.5 mg/kg for Val-Cit ADC) | [8] |
| Triglycyl Peptide (CX) | EGFR/EpCAM & DM1 | Various | More active at 3 mg/kg than SMCC-DM1 at 15 mg/kg; 50-fold higher therapeutic index.[4] | Significantly higher than SMCC-DM1 ADC | [4] |
| Hydrophilic Macrocycle-Containing | CD30 & MMAE | Hodgkin's Lymphoma | Greater efficacy than Adcetris® in vivo. | Not explicitly stated | [10] |
| Polar Sulfamide Spacer (HydraSpace™) | Various | Various | Significant improvement in efficacy and safety in several in vivo models. | Improved compared to standard linkers | [9] |
Mechanisms of Action and Experimental Workflows
Visualizing the complex biological processes involved in ADC activity is essential for a deeper understanding. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.
Caption: General mechanism of action for an antibody-drug conjugate (ADC).
Caption: Intracellular trafficking pathway of an ADC following antigen binding.
Caption: General experimental workflow for site-specific ADC conjugation.
Detailed Methodologies for Key Experiments
Reproducible and well-documented experimental protocols are essential for the accurate evaluation and comparison of ADCs. Below are outlines for key assays.
In Vitro Plasma Stability Assay using LC-MS
Objective: To quantify the stability of an ADC in plasma from different species (e.g., human, mouse, rat) by measuring the change in the average drug-to-antibody ratio (DAR) or the amount of released payload over time.
Materials:
-
Test ADC
-
Frozen plasma (human, mouse, rat)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Anti-human IgG (Fc) antibody-conjugated magnetic beads
-
Elution buffer (e.g., glycine-HCl, pH 2.5)
-
Reducing agent (e.g., DTT or TCEP) for cysteine-linked ADCs
-
LC-MS system (e.g., Q-TOF or Orbitrap)
Protocol:
-
Preparation of Plasma: Thaw frozen plasma at 37°C and centrifuge to remove any precipitates.
-
Incubation: Spike the ADC into the plasma to a final concentration of approximately 100 µg/mL. Prepare a control sample by spiking the ADC into PBS at the same concentration.
-
Time Points: Incubate all samples at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 144, and 168 hours). Immediately store aliquots at -80°C until analysis.
-
Immuno-affinity Capture: Isolate the ADC from the plasma matrix by incubating the samples with anti-human IgG magnetic beads.
-
Washing and Elution: Wash the beads with PBS to remove non-specifically bound proteins. Elute the captured ADC using an acidic elution buffer.
-
Reduction (for cysteine-linked ADCs): Reduce the interchain disulfide bonds of the eluted ADC to separate the light and heavy chains.
-
LC-MS Analysis: Analyze the samples by LC-MS to determine the average DAR. The deconvolution of the mass spectra of the light and heavy chains will show peaks corresponding to different drug-loaded species.
-
Data Analysis: Calculate the average DAR at each time point. Plot the average DAR versus time to determine the stability profile and calculate the half-life of the ADC in plasma.
In Vitro Bystander Effect Assay (Co-culture Method)
Objective: To determine the ability of an ADC's payload, released from antigen-positive (Ag+) cells, to kill neighboring antigen-negative (Ag-) cells.
Materials:
-
Antigen-positive (Ag+) cancer cell line
-
Antigen-negative (Ag-) cancer cell line, stably expressing a fluorescent protein (e.g., GFP)
-
Test ADC and control antibody
-
Cell culture medium and supplements
-
96-well plates
-
High-content imaging system or flow cytometer
Protocol:
-
Cell Seeding: Seed a mixture of Ag+ and Ag--GFP cells in a 96-well plate. Vary the ratio of Ag+ to Ag- cells (e.g., 1:1, 3:1, 9:1) while keeping the total cell number constant. Include control wells with only Ag--GFP cells (monoculture). Allow cells to adhere overnight.
-
ADC Treatment: Treat the co-cultures and monoculture controls with serial dilutions of the ADC. Include an untreated control.
-
Incubation: Incubate the plates for a period sufficient to observe cytotoxicity (typically 72-120 hours).
-
Viability Assessment:
-
Imaging: Stain the cells with a nuclear stain (e.g., Hoechst) and a dead cell stain (e.g., Propidium Iodide). Acquire images using a high-content imager. Quantify the number of live (GFP-positive, PI-negative) and dead (GFP-positive, PI-positive) Ag- cells.
-
Flow Cytometry: Harvest the cells and analyze by flow cytometry to distinguish the Ag--GFP cells. Use a viability dye to determine the percentage of viable Ag- cells.
-
-
Data Analysis: Normalize the viability of the Ag--GFP cells in the co-culture to the viability in the monoculture treated with the same ADC concentration. A decrease in viability in the co-culture indicates a bystander effect. Plot dose-response curves to determine the IC50 of the bystander killing.
In Vivo Efficacy Study in a Xenograft Model
Objective: To evaluate the anti-tumor activity of an ADC in a relevant animal model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Tumor cell line for implantation
-
Test ADC, control antibody, and vehicle control
-
Calipers for tumor measurement
-
Analytical balance for animal weighing
Protocol:
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Once tumors reach the desired size, randomize the animals into treatment groups (e.g., vehicle control, control antibody, test ADC at various doses).
-
ADC Administration: Administer the ADC and controls via an appropriate route (typically intravenous injection). The dosing schedule can be a single dose or multiple doses over time.
-
Monitoring:
-
Tumor Volume: Measure the tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Body Weight: Monitor the body weight of the animals 2-3 times per week as an indicator of toxicity.
-
Clinical Observations: Observe the animals daily for any signs of distress or toxicity.
-
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a specific treatment period. Euthanize the animals and excise the tumors for further analysis (e.g., weighing, histology).
-
Data Analysis: Plot the mean tumor volume for each group over time. Analyze the data for statistically significant differences in tumor growth inhibition between the treatment and control groups. Determine the percentage of tumor growth inhibition (%TGI).
Conclusion: The Future of ADC Linker Technology
The field of ADC linker technology is rapidly advancing, with a clear trajectory towards creating more stable, selective, and potent therapeutics. Next-generation linkers are not merely passive tethers but are intelligently designed components that actively contribute to the ADC's therapeutic index. By enhancing plasma stability, enabling tumor-specific payload release, and improving overall physicochemical properties, these advanced linkers are overcoming the challenges of first-generation ADCs. The continued innovation in linker chemistry, coupled with advances in site-specific conjugation and a deeper understanding of ADC biology, will undoubtedly lead to the development of safer and more effective cancer therapies. The meticulous in vitro and in vivo characterization, guided by the detailed protocols outlined in this guide, is paramount to translating these promising technologies from the laboratory to the clinic.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. communities.springernature.com [communities.springernature.com]
- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sulfatase-cleavable linkers for antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Advances in ADC Linker Research | AxisPharm [axispharm.com]
- 9. A Polar Sulfamide Spacer Significantly Enhances the Manufacturability, Stability, and Therapeutic Index of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
An In-Depth Technical Guide to DBCO-PEG4-Val-Ala-PAB for Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of targeted cancer therapy is continually evolving, with antibody-drug conjugates (ADCs) emerging as a powerful class of biopharmaceuticals. The efficacy of an ADC is critically dependent on the thoughtful design of its components: a monoclonal antibody for tumor antigen recognition, a potent cytotoxic payload, and a linker that connects them. This technical guide provides a comprehensive overview of the DBCO-PEG4-Val-Ala-PAB linker, a sophisticated, cleavable linker system designed to enhance the therapeutic window of ADCs.
The this compound linker is a multicomponent system engineered for optimal performance. The Dibenzocyclooctyne (DBCO) group facilitates copper-free "click chemistry" for a stable and specific conjugation to azide-modified antibodies. The tetraethylene glycol (PEG4) spacer enhances hydrophilicity, which can improve the solubility and reduce aggregation of the ADC, particularly with hydrophobic payloads. The core of its functionality lies in the dipeptide sequence, Valine-Alanine (Val-Ala), which is a substrate for the lysosomal protease Cathepsin B, an enzyme often overexpressed in the tumor microenvironment. This is coupled with a p-aminobenzyl (PAB) self-immolative spacer, which ensures the traceless release of the unmodified cytotoxic payload upon enzymatic cleavage. This guide will delve into the quantitative data supporting its use, detailed experimental protocols for its implementation, and visualizations of its mechanism of action and experimental workflows.
Data Presentation
The selection of a linker is a critical decision in ADC design. The following tables summarize the key quantitative parameters of the Val-Ala linker, often in comparison to the more traditional Val-Cit linker, to inform rational ADC development.
| Parameter | Valine-Alanine (Val-Ala) Linker | Valine-Citrulline (Val-Cit) Linker | Key Insights |
| Hydrophobicity | Lower | Higher | Val-Ala's lower hydrophobicity reduces the propensity for ADC aggregation, especially with hydrophobic payloads[1]. |
| Achievable Drug-to-Antibody Ratio (DAR) | Higher (up to 7.4 with limited aggregation) | Lower, due to aggregation with hydrophobic payloads | The reduced aggregation of Val-Ala containing ADCs allows for a higher DAR without compromising the biophysical properties of the conjugate[1]. |
| Aggregation at High DAR | Reduced | Increased | For random cysteine-conjugated anti-HER2 ADCs, Val-Ala showed less aggregation in high DAR structures compared to Val-Cit[1][2]. |
| Cathepsin B Cleavage Rate | Efficient, but moderately slower than Val-Cit | Generally faster than Val-Ala | While the cleavage rate is slightly lower, it is still an efficient and specific substrate for Cathepsin B, ensuring payload release in the target cell. |
| Plasma Stability | Generally stable in human plasma | Generally stable in human plasma | Both linkers are designed for stability at physiological pH. However, instability in mouse plasma due to carboxylesterase activity has been noted for valine-containing linkers[3]. |
| ADC Construct | Target Cell Line | IC50 (pmol/L) | Reference |
| Anti-HER2 ADC with Val-Ala-MMAE | HER2+ cells | 92 | [3] |
| Anti-HER2 ADC with Val-Cit-MMAE | HER2+ cells | 14.3 | [3] |
| Anti-HER2 ADC with non-cleavable linker | HER2+ cells | 609 | [3] |
Mechanism of Action: Intracellular Payload Release
The this compound linker facilitates a multi-step, highly specific mechanism for the release of the cytotoxic payload within the target cancer cell. This process ensures that the potent drug is delivered directly to its site of action, minimizing systemic toxicity.
-
Targeting and Internalization: The ADC circulates in the bloodstream and binds to a specific antigen on the surface of a cancer cell. This binding triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex into an endosome.
-
Lysosomal Trafficking: The endosome containing the ADC matures and fuses with a lysosome. The internal environment of the lysosome is acidic and rich in proteases.
-
Enzymatic Cleavage: Within the lysosome, the enzyme Cathepsin B, which is often overexpressed in tumor cells, recognizes and cleaves the amide bond between the alanine (B10760859) and the PAB spacer of the Val-Ala dipeptide sequence.
-
Self-Immolation of PAB Spacer: The cleavage of the dipeptide exposes a free aniline (B41778) group on the PAB moiety. This initiates a spontaneous 1,6-elimination reaction, a form of electronic cascade.
-
Payload Release: The self-immolation of the PAB spacer leads to the release of the unmodified, fully active cytotoxic payload into the cytoplasm of the cancer cell, along with the formation of an unstable intermediate, p-aza-quinone methide, and carbon dioxide.
Signaling Pathway of a Released Payload: MMAE
Monomethyl auristatin E (MMAE) is a potent anti-mitotic agent and a common payload for ADCs. Once released from the this compound linker, MMAE exerts its cytotoxic effects by disrupting the microtubule dynamics within the cancer cell, ultimately leading to apoptosis.
Experimental Protocols
I. Synthesis and Characterization of an ADC with this compound
This protocol outlines the general steps for the synthesis of an ADC using a this compound linker and an azide-modified antibody.
A. Antibody Modification with an Azide Group
-
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4).
-
Azido-PEGn-NHS ester (e.g., Azido-PEG4-NHS).
-
Anhydrous DMSO.
-
Desalting column (e.g., PD-10).
-
-
Procedure:
-
Prepare a stock solution of Azido-PEGn-NHS ester in anhydrous DMSO.
-
Add a 5-20 fold molar excess of the Azido-PEGn-NHS ester solution to the antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature.
-
Remove excess, unreacted reagent using a desalting column equilibrated with PBS.
-
Characterize the azide-modified antibody to determine the degree of labeling.
-
B. Conjugation of the Drug-Linker to the Antibody
-
Materials:
-
Azide-modified antibody.
-
This compound-Payload.
-
PBS buffer, pH 7.4.
-
-
Procedure:
-
Dissolve the this compound-Payload in a suitable solvent (e.g., DMSO).
-
Add the drug-linker solution to the azide-modified antibody at a molar excess (typically 1.5-5 fold excess of drug-linker per azide).
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight.
-
Purify the resulting ADC using size exclusion chromatography (SEC) to remove unreacted drug-linker.
-
C. ADC Characterization
-
Drug-to-Antibody Ratio (DAR) Determination:
-
Use Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase Liquid Chromatography (RP-LC) to separate ADC species with different numbers of conjugated drugs.
-
Alternatively, use Mass Spectrometry (MS) for a more precise determination of the DAR distribution.
-
-
Purity and Aggregation Analysis:
-
Use Size Exclusion Chromatography (SEC) to determine the percentage of monomeric ADC and to quantify any aggregates.
-
II. In Vitro Cytotoxicity Assay
This protocol is to determine the half-maximal inhibitory concentration (IC50) of the ADC.
-
Materials:
-
Antigen-positive and antigen-negative cancer cell lines.
-
Complete cell culture medium.
-
96-well plates.
-
Synthesized ADC.
-
Cell viability reagent (e.g., MTT or CellTiter-Glo).
-
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC in complete cell culture medium.
-
Add the ADC dilutions to the cells and incubate for 72-120 hours.
-
Measure cell viability using a suitable assay.
-
Plot cell viability against ADC concentration and calculate the IC50 value using non-linear regression.
-
III. In Vivo Efficacy Study in a Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of the ADC in a mouse xenograft model.
-
Materials:
-
Immunodeficient mice (e.g., nude or SCID).
-
Human cancer cell line that expresses the target antigen.
-
Matrigel (optional).
-
Synthesized ADC.
-
Vehicle control.
-
Calipers for tumor measurement.
-
-
Procedure:
-
Implant tumor cells subcutaneously into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer the ADC (intravenously) at a predetermined dose and schedule. The control group receives the vehicle.
-
Monitor tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the animals and collect tumors for further analysis (e.g., immunohistochemistry).
-
Conclusion
The this compound linker represents a sophisticated and highly engineered component for the development of next-generation antibody-drug conjugates. Its design thoughtfully addresses key challenges in ADC development, including hydrophilicity, stability, and specific payload release. The Val-Ala dipeptide offers advantages over the traditional Val-Cit linker, particularly in reducing aggregation and allowing for a higher drug-to-antibody ratio with lipophilic payloads. The detailed protocols and workflows provided in this guide offer a framework for the rational design, synthesis, and evaluation of ADCs utilizing this advanced linker technology. As the field of targeted cancer therapy continues to advance, the strategic selection and implementation of well-characterized linkers like this compound will be paramount in developing safer and more effective treatments for cancer patients.
References
A Technical Guide to the Chemical Synthesis of DBCO-PEG4-Val-Ala-PAB
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical synthesis of DBCO-PEG4-Val-Ala-PAB, a key heterobifunctional linker used in the development of antibody-drug conjugates (ADCs). This linker combines a dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer, a cathepsin B-cleavable Val-Ala dipeptide, and a self-immolative p-aminobenzyl (PAB) spacer. This guide details the synthetic route, experimental protocols, data presentation, and visualization of the workflow.
Synthetic Strategy Overview
The synthesis of this compound is a multi-step process that involves the sequential assembly of its core components. The overall strategy is to first construct the dipeptide-PAB backbone and then conjugate it with the DBCO-PEG4 moiety. The key intermediate is the N-terminally protected dipeptide, Boc-Val-Ala-OH, which is coupled with p-aminobenzyl alcohol (PAB-OH). Following the removal of the Boc protecting group, the resulting amine is reacted with an activated DBCO-PEG4-NHS ester to yield the final product.
Experimental Workflow
The synthetic workflow for this compound is outlined below.
Quantitative Data Summary
The following table summarizes the expected quantitative data for each step of the synthesis, based on typical yields for analogous reactions found in the literature.
| Step | Reaction | Key Reagents | Solvent(s) | Typical Yield (%) | Purity (%) |
| 1 | Peptide Coupling | Boc-Val-Ala-OH, p-Aminobenzyl alcohol, HATU, DIPEA | DMF | 70-85 | >95 (by HPLC) |
| 2 | Boc Deprotection | Boc-Val-Ala-PAB-OH, Trifluoroacetic acid (TFA) | DCM | >95 | Crude |
| 3 | Amine Coupling | H2N-Val-Ala-PAB-OH, DBCO-PEG4-NHS Ester, DIPEA | DMF, DMSO | 60-80 | >90 (by HPLC) |
| 4 | Purification | Crude this compound | Acetonitrile (B52724)/Water with TFA | >80 (recovery) | >98 (by HPLC) |
Detailed Experimental Protocols
Materials and Methods
All reagents and solvents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used where specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates or by analytical reverse-phase high-performance liquid chromatography (RP-HPLC).
Key Starting Materials:
-
Boc-Val-Ala-OH
-
p-Aminobenzyl alcohol (PAB-OH)
-
DBCO-PEG4-NHS Ester
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
Step 1: Synthesis of Boc-Val-Ala-PAB-OH
This step involves the coupling of the N-terminally protected dipeptide, Boc-Val-Ala-OH, with p-aminobenzyl alcohol.
Protocol:
-
In a round-bottom flask, dissolve Boc-Val-Ala-OH (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.
-
In a separate flask, dissolve p-aminobenzyl alcohol (1.1 eq) in anhydrous DMF.
-
Add the solution of p-aminobenzyl alcohol to the activated Boc-Val-Ala-OH solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC or RP-HPLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford Boc-Val-Ala-PAB-OH as a white solid.
Step 2: Boc Deprotection to Yield H2N-Val-Ala-PAB-OH
The Boc protecting group is removed under acidic conditions to expose the free amine of the dipeptide.
Protocol:
-
Dissolve the purified Boc-Val-Ala-PAB-OH (1.0 eq) in a solution of 20-50% TFA in DCM.[1][2]
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC or RP-HPLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
Co-evaporate the residue with DCM (3x) to ensure complete removal of residual TFA.
-
The resulting crude H2N-Val-Ala-PAB-OH trifluoroacetate (B77799) salt is typically used in the next step without further purification.
Step 3: Conjugation with DBCO-PEG4-NHS Ester
The final step involves the coupling of the deprotected dipeptide-PAB with the activated DBCO-PEG4-NHS ester.
Protocol:
-
Dissolve the crude H2N-Val-Ala-PAB-OH (1.0 eq) in anhydrous DMF or a mixture of DMF/DMSO.
-
Add DIPEA (3.0 eq) to neutralize the trifluoroacetate salt and create a basic environment for the coupling reaction.
-
In a separate vial, dissolve DBCO-PEG4-NHS Ester (1.1 eq) in anhydrous DMSO.[3][4]
-
Slowly add the DBCO-PEG4-NHS Ester solution to the solution of H2N-Val-Ala-PAB-OH.
-
Stir the reaction mixture at room temperature for 2-4 hours, or overnight at 4°C, protected from light.[5] Monitor the reaction by RP-HPLC.
-
Upon completion, the crude product is ready for purification.
Purification and Characterization
The final product, this compound, is a hydrophobic molecule and requires purification by reverse-phase high-performance liquid chromatography (RP-HPLC).
Purification Protocol
-
Dilute the crude reaction mixture with a suitable solvent (e.g., DMSO/water).
-
Purify the crude product by preparative RP-HPLC using a C18 column.
-
A typical gradient would be a linear gradient of acetonitrile in water (both containing 0.1% TFA) over 30-40 minutes.
-
Collect the fractions containing the pure product, identified by analytical RP-HPLC and mass spectrometry.
-
Lyophilize the pure fractions to obtain this compound as a white, fluffy solid.
Characterization
The identity and purity of the final product should be confirmed by a combination of analytical techniques:
-
Analytical RP-HPLC: To assess the purity of the final compound. A single sharp peak should be observed.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product. Techniques such as ESI-MS are ideal.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the final compound.
Conclusion
The synthesis of this compound is a well-defined process that can be achieved with high purity and reasonable yields. This technical guide provides a detailed framework for researchers to successfully synthesize this important ADC linker. Careful execution of the experimental protocols and rigorous purification are crucial for obtaining a high-quality product suitable for downstream applications in drug development.
References
Methodological & Application
Application Notes and Protocols for the Conjugation of DBCO-PEG4-Val-Ala-PAB-Payload to Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody (mAb) with the high potency of a cytotoxic payload. The linker connecting these two components is a critical determinant of the ADC's success, dictating its stability, pharmacokinetic profile, and mechanism of action. This document provides a detailed guide to the use of the DBCO-PEG4-Val-Ala-PAB linker, a sophisticated system for creating site-specific, cleavable ADCs.
The this compound linker system incorporates several key features:
-
Dibenzocyclooctyne (DBCO): A reactive group that enables copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC), a bioorthogonal "click chemistry" reaction. This allows for highly efficient and specific conjugation to azide-modified antibodies under mild physiological conditions.[1][2]
-
Polyethylene Glycol (PEG4): A hydrophilic spacer that enhances the aqueous solubility of the ADC, reduces aggregation, and can improve its pharmacokinetic profile.[3]
-
Valine-Alanine (Val-Ala): A dipeptide sequence specifically designed to be cleaved by Cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[4][5] This ensures that the payload is released preferentially inside the target cell, minimizing systemic toxicity.
-
p-Aminobenzyl Carbamate (PAB): A self-immolative spacer that, upon cleavage of the Val-Ala dipeptide, spontaneously decomposes to release the unmodified cytotoxic payload in its fully active form.[4]
This application note provides a comprehensive, step-by-step protocol for the generation, purification, and characterization of ADCs using a pre-formed this compound-payload conjugate.
Principle of the Method
The conjugation strategy is a two-stage process. First, the antibody is functionalized by introducing azide (B81097) groups onto its surface, typically by reacting the primary amines of lysine (B10760008) residues with an N-Hydroxysuccinimide (NHS) ester-activated azide linker. Second, the azide-modified antibody is reacted with the DBCO-functionalized linker-payload construct. The highly efficient and specific SPAAC reaction forms a stable triazole linkage, completing the ADC assembly.
Data Presentation: Comparative Performance of Val-Ala Linkers
The choice of the cleavable dipeptide is critical to ADC performance. Val-Ala is often compared to the more traditional Val-Cit linker, as both are substrates for Cathepsin B. The Val-Ala linker offers the advantage of lower hydrophobicity, which can reduce the propensity for aggregation, especially with hydrophobic payloads or at higher Drug-to-Antibody Ratios (DAR).[3][4]
Table 1: Comparative Cathepsin B Cleavage of Dipeptide Linkers
| Dipeptide Linker | Relative Cleavage Rate (vs. Val-Cit) | Key Characteristics | Reference(s) |
| Val-Cit | 1x (Benchmark) | High cleavage rate; higher hydrophobicity may lead to aggregation. | [4][6] |
| Val-Ala | ~0.5x - 0.7x | Good balance of stability and cleavage; lower hydrophobicity reduces aggregation risk. | [3][6] |
| Phe-Lys | ~30x | Very rapid cleavage; potential for lower plasma stability. | [6] |
Note: Relative cleavage rates are approximate and can vary based on the specific assay conditions, payload, and antibody used.
Table 2: Representative In Vitro Cytotoxicity of Anti-HER2 ADCs with Different Linkers
| Linker Type | Payload | Target Cell Line | IC50 (pM) | Reference(s) |
| Val-Ala (Cleavable) | MMAE | HER2+ | 92 | [7] |
| Val-Cit (Cleavable) | MMAE | HER2+ | ~60 - 120 | [8] |
| Non-Cleavable | MMAE | HER2+ | 609 | [7] |
Note: IC50 values are highly dependent on the antibody, payload, cell line, DAR, and experimental conditions. The data presented are for illustrative comparison.
Experimental Protocols
This section details the complete workflow for generating and characterizing an ADC using the this compound-Payload linker system.
Diagram: Overall Experimental Workflow
Caption: Workflow for ADC synthesis, purification, and characterization.
Part 1: Antibody Preparation and Azide Functionalization
This protocol describes the introduction of azide groups onto the antibody surface by reacting primary amines (lysine residues) with an azide-functionalized NHS ester.
A. Materials Required
-
Monoclonal Antibody (mAb)
-
Amine-free buffer: Phosphate-Buffered Saline (PBS), pH 8.0-8.5
-
NHS-PEGn-Azide (e.g., NHS-PEG4-Azide)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Spin Desalting Columns (e.g., 7K MWCO) or Size Exclusion Chromatography (SEC) system
B. Protocol
-
Antibody Preparation:
-
Ensure the antibody is free of amine-containing buffers (like Tris) and stabilizers (like BSA).
-
Perform a buffer exchange into amine-free PBS (pH 8.0-8.5). The concentration of the antibody should ideally be 2-10 mg/mL.
-
Determine the precise concentration of the antibody using A280 spectrophotometry.
-
-
Linker Preparation:
-
Immediately before use, prepare a 10 mM stock solution of NHS-PEGn-Azide in anhydrous DMSO. The NHS ester is moisture-sensitive and hydrolyzes quickly in aqueous solutions.
-
-
Azide Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the 10 mM NHS-PEGn-Azide solution to the antibody solution.
-
Ensure the final concentration of DMSO in the reaction mixture does not exceed 10-20% (v/v) to maintain antibody integrity.
-
Incubate the reaction for 60 minutes at room temperature with gentle mixing.
-
-
Quenching:
-
Stop the reaction by adding the Quenching Buffer (1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature to ensure all unreacted NHS ester is hydrolyzed.
-
-
Purification of Azide-Modified Antibody:
-
Remove excess linker and quenching reagent using a desalting column or SEC.
-
Elute with an appropriate buffer, such as PBS pH 7.4.
-
Determine the concentration of the purified Azide-Antibody. The product can be used immediately or stored at 4°C for short-term use or -80°C for long-term storage.
-
Part 2: ADC Conjugation via SPAAC (Click Chemistry)
This protocol describes the reaction between the azide-functionalized antibody and the this compound-Payload.
A. Materials Required
-
Purified Azide-Modified Antibody (from Part 1)
-
This compound-Payload
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: PBS, pH 7.4 (must be azide-free)
B. Protocol
-
Reagent Preparation:
-
Prepare a stock solution (e.g., 1-10 mM) of the this compound-Payload in anhydrous DMSO.
-
-
SPAAC Reaction Setup:
-
In a reaction vessel, combine the Azide-Modified Antibody with the DBCO-linker-payload solution.
-
A molar excess of 1.5 to 5 equivalents of the DBCO-linker-payload per azide site on the antibody is a common starting point. The optimal ratio should be determined empirically to achieve the desired DAR.[1]
-
Again, ensure the final DMSO concentration remains below 20%.
-
-
Incubation:
-
Incubate the reaction for 4-12 hours at room temperature or overnight (12-18 hours) at 4°C with gentle agitation.[1] The reaction can be monitored by measuring the decrease in DBCO absorbance at ~310 nm.
-
Part 3: ADC Purification and Characterization
This section describes the purification of the final ADC and methods to assess its critical quality attributes.
A. Purification
-
Method: Size Exclusion Chromatography (SEC) is the most common method to remove unreacted DBCO-linker-payload and potential aggregates. For more refined separation based on DAR, Hydrophobic Interaction Chromatography (HIC) can be employed.[2]
-
Procedure (SEC):
-
Equilibrate an SEC column (e.g., Superdex 200 or equivalent) with a formulation buffer (e.g., PBS, pH 7.4).
-
Load the reaction mixture onto the column.
-
Collect fractions corresponding to the monomeric ADC peak, which will be the first major peak to elute. Unconjugated small molecules will elute much later.
-
Pool the relevant fractions and concentrate if necessary.
-
B. Characterization
-
Drug-to-Antibody Ratio (DAR) Determination:
-
UV/Vis Spectroscopy: This is a straightforward method to determine the average DAR. It requires measuring the absorbance of the purified ADC at 280 nm (for the antibody) and at the absorbance maximum of the payload (e.g., λmax). The average DAR can be calculated using the Beer-Lambert law and the known extinction coefficients of the antibody and the payload.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on hydrophobicity. Since each conjugated payload adds hydrophobicity, species with different numbers of drugs (DAR 0, 2, 4, etc.) can be resolved. The average DAR is calculated from the weighted area of each peak.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Under reducing conditions, this method can determine the drug load on the light and heavy chains. Intact mass analysis of the deglycosylated ADC provides the most accurate distribution of drug-loaded species.
-
-
Purity and Aggregation:
-
SEC: Analytical SEC is used to determine the percentage of monomeric ADC and to quantify high molecular weight aggregates.
-
SDS-PAGE: Running the ADC under reducing and non-reducing conditions can confirm conjugation to the antibody chains and assess purity.
-
Part 4: Functional Assays
A. In Vitro Cytotoxicity Assay (MTT Assay) This assay determines the potency (IC50) of the ADC on antigen-positive and antigen-negative cell lines.
-
Cell Seeding: Seed target (antigen-positive) and control (antigen-negative) cells in 96-well plates and allow them to attach overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the purified ADC, unconjugated antibody, and free payload.
-
Incubation: Incubate the plates for 72-120 hours.
-
Viability Measurement: Add MTT reagent to each well, incubate for 2-4 hours, then add solubilization solution. Read the absorbance at 570 nm.
-
Analysis: Calculate the percentage of cell viability relative to untreated controls. Plot viability versus concentration and determine the IC50 value using non-linear regression.
B. Cathepsin B Cleavage Assay This assay confirms that the payload is released from the ADC in the presence of Cathepsin B.
-
Reaction Setup: Incubate the purified ADC in an assay buffer (e.g., 50 mM sodium acetate, pH 5.5) with recombinant human Cathepsin B at 37°C.[4]
-
Controls: Include a no-enzyme control (ADC in buffer only) and an inhibitor control (ADC with enzyme and a Cathepsin B inhibitor).
-
Time Points: Take aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Analysis: Quench the reaction and analyze the samples by LC-MS or RP-HPLC to quantify the amount of released payload over time.
Mechanism of Action & Signaling Pathway Visualization
Diagram: Intracellular Processing of a Val-Ala Linker ADC
Caption: ADC internalization, trafficking, and payload release.
Diagram: Signaling Pathway of MMAE-Induced Apoptosis
This diagram illustrates the downstream effects of a common payload, Monomethyl Auristatin E (MMAE), after its release.
Caption: MMAE inhibits tubulin polymerization, leading to G2/M arrest and apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The tubulin polymerization inhibitor gambogenic acid induces myelodysplastic syndrome cell apoptosis through upregulation of Fas expression mediated by the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] MJ-29 Inhibits Tubulin Polymerization, Induces Mitotic Arrest, and Triggers Apoptosis via Cyclin-Dependent Kinase 1-Mediated Bcl-2 Phosphorylation in Human Leukemia U937 Cells | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Activating Autophagy Enhanced the Antitumor Effect of Antibody Drug Conjugates Rituximab-Monomethyl Auristatin E [frontiersin.org]
Application Notes and Protocols: DBCO-PEG4-Val-Ala-PAB for Antibody-Drug Conjugate Synthesis via Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of targeted therapeutics, such as Antibody-Drug Conjugates (ADCs), requires precise and stable conjugation of a cytotoxic payload to a monoclonal antibody (mAb). The DBCO-PEG4-Val-Ala-PAB linker is a sophisticated, cleavable linker system designed for this purpose, leveraging the power of copper-free click chemistry. This linker features three key components:
-
Dibenzocyclooctyne (DBCO): A strained alkyne that enables highly efficient and bioorthogonal Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with azide-functionalized molecules. This reaction proceeds under mild, physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for bioconjugation.[1][2][3]
-
PEG4: A hydrophilic tetraethylene glycol spacer that enhances the solubility and pharmacokinetic properties of the resulting ADC.[4][5]
-
Val-Ala-PAB: A protease-cleavable dipeptide (Valine-Alanine) linked to a p-aminobenzyl alcohol (PAB) self-immolative spacer.[6] This unit is designed to be stable in circulation but is efficiently cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in tumor cells.[][8]
This document provides detailed application notes and protocols for the use of this compound in the synthesis of ADCs.
Core Principles of SPAAC with DBCO
The SPAAC reaction is a [3+2] cycloaddition between the strained triple bond of the DBCO group and an azide (B81097). The high ring strain of the DBCO molecule significantly lowers the activation energy, allowing the reaction to proceed rapidly and specifically under biocompatible conditions (e.g., physiological pH and temperature).[1][5] Key advantages of this approach include:
-
Biocompatibility: The absence of a toxic copper catalyst makes it suitable for reactions involving sensitive biomolecules and for in vivo applications.[1]
-
High Specificity: DBCO and azide groups react selectively with each other, ignoring other functional groups present on proteins and payloads.[1]
-
Efficiency: The reaction typically proceeds to high yields, forming a stable triazole linkage.[1]
-
Favorable Kinetics: The reaction is fast, even at low reactant concentrations.[9]
Quantitative Data: SPAAC Reaction Kinetics and Conditions
The efficiency of the SPAAC reaction is influenced by several factors. The following tables summarize key quantitative data for optimizing the conjugation process.
Table 1: Second-Order Rate Constants for DBCO-Azide Reactions
| Reactants | Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions | Notes |
|---|---|---|---|
| DBCO + Benzyl Azide | ~0.6 - 1.0 | Organic (co)solvents | A common benchmark for SPAAC reactivity.[9] |
| sulfo-DBCO + Azido-amino acid | 0.32–0.85 | PBS (pH 7), 25-37°C | Rate is buffer-dependent; PBS shows lower rates compared to others.[10] |
| sulfo-DBCO + Azido-amino acid | 0.55–1.22 | HEPES (pH 7), 25-37°C | HEPES buffer generally provides faster kinetics.[10] |
| DBCO-Antibody + Azido-sugar | 0.18–0.37 | Various buffers | The presence of a PEG linker can enhance reaction rates by 31 ± 16%.[10] |
Table 2: Recommended Reaction Parameters for ADC Synthesis
| Parameter | Recommended Range | Rationale |
|---|---|---|
| pH | 7.0 - 8.5 | Optimal for most protein stability and promotes efficient SPAAC reaction. Higher pH generally increases reaction rates (except in HEPES).[10] |
| Temperature | 4°C to 37°C | Reactions can be performed at room temperature (25°C) for 4-12 hours or at 4°C overnight. Higher temperatures (e.g., 37°C) can accelerate the reaction but must be compatible with protein stability.[11] |
| Molar Excess (Linker/Payload) | 1.5 to 10-fold | A molar excess of the azide-payload over the DBCO-antibody is used to drive the reaction to completion. A 7.5-fold excess is a good starting point.[11] |
| Solvent | Aqueous buffer (e.g., PBS, HEPES) | The reaction is highly efficient in aqueous media. DBCO-linker stock solutions are typically prepared in a water-miscible organic solvent like DMSO. |
| Organic Co-solvent (DMSO) | < 20% | The final concentration of DMSO should be kept low to prevent protein precipitation.[11] |
Experimental Protocols
The synthesis of an ADC using the this compound linker typically involves a two-stage process:
-
Preparation of an Azide-Modified Payload: The cytotoxic drug is functionalized with an azide group.
-
Conjugation to the Antibody: The DBCO-linker is first attached to the antibody, followed by the SPAAC reaction with the azide-modified payload. Alternatively, the DBCO-linker can be pre-conjugated to the payload, and this construct is then reacted with an azide-modified antibody.
The following protocol details the conjugation of an azide-modified payload to an antibody that has been functionalized with the this compound linker.
Protocol 1: Antibody Modification with this compound-NHS Ester
This protocol describes the attachment of the DBCO linker to the antibody via reaction with primary amines (e.g., lysine (B10760008) residues) using an N-hydroxysuccinimide (NHS) ester derivative of the linker.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound-NHS Ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Desalting columns (e.g., 7K MWCO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Antibody Preparation: Ensure the antibody solution is at a concentration of 1-10 mg/mL in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column.
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound-NHS Ester in anhydrous DMSO.
-
Labeling Reaction: Add a 5- to 20-fold molar excess of the DBCO-linker stock solution to the antibody solution. The optimal ratio should be determined empirically. Gently mix immediately after addition.
-
Incubation: Incubate the reaction for 60 minutes at room temperature with gentle mixing.
-
Quenching (Optional): Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming unreacted NHS esters. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted DBCO-linker using a desalting column equilibrated with an azide-free buffer (e.g., PBS, pH 7.4).
-
Characterization: Determine the degree of labeling (DOL), i.e., the average number of DBCO molecules per antibody, using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the protein) and ~310 nm (for the DBCO group).
Protocol 2: SPAAC Reaction with Azide-Modified Payload
This protocol describes the final conjugation step between the DBCO-modified antibody and the azide-functionalized cytotoxic payload.
Materials:
-
Purified DBCO-labeled antibody (from Protocol 1)
-
Azide-functionalized payload
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO
Procedure:
-
Prepare Solutions: The DBCO-modified antibody should be in an azide-free buffer like PBS.[11] Dissolve the azide-modified payload in DMSO to create a concentrated stock solution.
-
Calculate Reagent Amounts: Determine the volume of the azide-payload stock solution needed to achieve the desired molar excess (e.g., 1.5 to 10 equivalents) over the available DBCO sites on the antibody.[11]
-
Click Reaction: Add the calculated volume of the azide-payload stock solution to the DBCO-modified antibody solution. Ensure the final DMSO concentration remains below 20%.
-
Incubation: Incubate the reaction at room temperature for 4–12 hours or at 4°C overnight (for at least 12 hours).[11] The optimal time may need to be determined empirically.
-
Purification: Purify the resulting ADC to remove unreacted payload and other small molecules. Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) are commonly used methods.
-
Final Characterization: Characterize the final ADC product to determine the drug-to-antibody ratio (DAR), purity, and aggregation level.
Visualizations
Experimental Workflow
Caption: General experimental workflow for ADC synthesis.
ADC Mechanism of Action
Caption: Intracellular processing and payload release of a Val-Ala linked ADC.
References
- 1. benchchem.com [benchchem.com]
- 2. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 8. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Antibody-Drug Conjugates Using DBCO-PEG4-Val-Ala-PAB
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the antigen specificity of a monoclonal antibody (mAb) with the high potency of a cytotoxic agent. This synergy allows for the selective delivery of the cytotoxic payload to cancer cells, thereby increasing the therapeutic window and reducing off-target toxicity. An ADC is comprised of three key components: the antibody, the cytotoxic payload, and a chemical linker that connects them.
The linker is a critical element that dictates the stability, pharmacokinetics, and mechanism of drug release of the ADC. The DBCO-PEG4-Val-Ala-PAB linker is a sophisticated, cleavable linker system designed for advanced ADC development. Its components are:
-
DBCO (Dibenzocyclooctyne): A strained alkyne that enables highly efficient and bioorthogonal, copper-free "click chemistry" (Strain-Promoted Alkyne-Azide Cycloaddition or SPAAC) for conjugation to an azide-modified antibody.
-
PEG4 (Polyethylene Glycol, 4 units): A hydrophilic spacer that enhances the solubility of the ADC, reduces aggregation, and can improve its pharmacokinetic properties.
-
Val-Ala (Valine-Alanine): A dipeptide motif that is specifically designed to be cleaved by cathepsin B, a lysosomal protease that is often upregulated in tumor cells. Compared to the more common valine-citrulline (Val-Cit) linker, the Val-Ala linker has been shown to have improved hydrophilicity and stability, allowing for the synthesis of ADCs with higher drug-to-antibody ratios (DAR) and less aggregation.[1][][3]
-
PAB (p-aminobenzylcarbamate): A self-immolative spacer. Once the Val-Ala dipeptide is cleaved by cathepsin B, the PAB moiety undergoes a 1,6-elimination reaction to release the unmodified, active cytotoxic drug inside the target cell.[4]
This document provides detailed application notes and protocols for the synthesis and characterization of an ADC using the this compound linker system.
Mechanism of Action
The targeted delivery and intracellular release of the cytotoxic payload are central to the function of this ADC. The process begins with the systemic administration of the ADC, which circulates in the bloodstream. Upon reaching the tumor site, the antibody component of the ADC binds to its specific target antigen on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex. The complex is then trafficked to the lysosome, an acidic organelle containing a variety of hydrolytic enzymes. Inside the lysosome, cathepsin B recognizes and cleaves the Val-Ala dipeptide linker. This cleavage initiates the self-immolation of the PAB spacer, which in turn releases the highly potent cytotoxic drug. The released drug can then exert its cell-killing effect, for instance, by binding to tubulin or DNA.
Caption: Mechanism of action of a Val-Ala linker-based ADC.
Quantitative Data Summary
The choice of linker significantly impacts the physicochemical properties and efficacy of an ADC. The Val-Ala linker offers several advantages over the more traditional Val-Cit linker, particularly in terms of hydrophilicity and stability, which can lead to ADCs with more favorable characteristics.
| Parameter | Val-Ala Linker | Val-Cit Linker | Reference |
| Maximum Achievable DAR | ~7.4 with low aggregation (<10%) | >4 resulted in significant aggregation | [5][6] |
| Aggregation (DAR ≈ 4) | 0.27% dimer | 0.83% dimer | [3] |
| Aggregation (DAR ≈ 7) | No significant increase in dimer | 1.80% dimer | [3] |
| In Vitro Stability (Mouse Serum, Small Molecule Conjugate) | t½ ≈ 23 hours | t½ ≈ 11.2 hours | [6] |
| Cathepsin B Cleavage Rate | Slower than Val-Cit | Faster than Val-Ala | [6] |
| In Vitro Cytotoxicity (IC50, HER2+ cells, MMAE payload) | 92 pM | Comparable to Val-Ala | [1] |
Experimental Workflow
The synthesis of an ADC using the this compound linker is a multi-step process that requires careful execution and characterization at each stage. The general workflow involves the preparation of the drug-linker conjugate, modification of the antibody to introduce azide (B81097) groups, the click chemistry conjugation reaction, and finally, the purification and characterization of the final ADC product.
References
Application Notes and Protocols for DBCO-PEG4-Val-Ala-PAB Payload Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic payload. The linker connecting the antibody and payload is a critical component, influencing the ADC's stability, pharmacokinetics, and efficacy. This document provides detailed application notes and protocols for the use of the DBCO-PEG4-Val-Ala-PAB linker, a popular choice for developing next-generation ADCs.
The this compound linker incorporates three key elements:
-
Dibenzocyclooctyne (DBCO): A reactive group that enables copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) for highly efficient and bioorthogonal conjugation to an azide-modified antibody.
-
Polyethylene Glycol (PEG4): A hydrophilic four-unit PEG spacer that enhances the solubility of the ADC, reduces aggregation, and can improve pharmacokinetic properties.[1]
-
Valine-Alanine-p-Aminobenzylcarbamate (Val-Ala-PAB): A cathepsin B-cleavable dipeptide linker coupled with a self-immolative spacer.[2][3] Upon internalization into target tumor cells, the Val-Ala dipeptide is cleaved by the lysosomal protease cathepsin B, triggering a 1,6-elimination of the PAB spacer and releasing the unmodified cytotoxic payload.[3][]
These application notes provide a comprehensive guide to performing and evaluating the conjugation of a payload to an antibody using the this compound linker system, including detailed experimental protocols and data interpretation guidelines.
Data Presentation
Disclaimer: The following quantitative data is representative of typical results obtained with similar DBCO-PEG4-Val-peptide-PAB linkers and should be used for illustrative purposes. Actual results may vary depending on the specific antibody, payload, and experimental conditions.
Table 1: Recommended Reaction Conditions for DBCO-Azide Conjugation
| Parameter | Recommended Range | Typical Starting Point |
| Molar Ratio (Linker-Payload:Azide-Antibody) | 1.5:1 to 10:1 | 5:1 |
| Reaction Temperature | 4°C to 37°C | Room Temperature (20-25°C) |
| Reaction Time | 2 to 48 hours | 12-18 hours (overnight) |
| pH | 7.0 to 8.5 | 7.4 |
| Buffer | Phosphate-Buffered Saline (PBS) | PBS, pH 7.4 |
Table 2: Example Characterization Data for a Purified ADC
| Parameter | Typical Result | Method |
| Average Drug-to-Antibody Ratio (DAR) | 3.5 - 4.5 | HIC-HPLC |
| Percentage of Monomer | >95% | SEC-HPLC |
| In Vitro Cytotoxicity (IC50) | Sub-nanomolar to low nanomolar | MTT or LDH Assay |
| Linker Cleavage by Cathepsin B | Confirmed | In vitro cleavage assay |
Experimental Protocols
Protocol 1: Antibody Modification with Azide (B81097)
This protocol describes the introduction of azide groups onto the antibody via lysine (B10760008) modification using an NHS-ester functionalized azide reagent (e.g., NHS-PEG4-Azide).
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS)
-
NHS-PEG4-Azide
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Desalting columns
Procedure:
-
Antibody Preparation: Exchange the antibody into an amine-free buffer (e.g., PBS, pH 7.4) to a concentration of 5-10 mg/mL.
-
NHS-Azide Stock Solution: Immediately before use, prepare a 10 mM stock solution of NHS-PEG4-Azide in anhydrous DMSO.
-
Reaction Setup: Add a 5- to 20-fold molar excess of the NHS-PEG4-Azide stock solution to the antibody solution. Ensure the final DMSO concentration is below 10% (v/v) to prevent antibody denaturation.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Purification: Remove excess NHS-PEG4-Azide using a desalting column, exchanging the buffer back to PBS, pH 7.4.
Protocol 2: Conjugation of this compound-Payload to Azide-Modified Antibody
This protocol details the copper-free click chemistry reaction between the azide-modified antibody and the DBCO-functionalized linker-payload.
Materials:
-
Azide-modified antibody from Protocol 1
-
This compound-Payload
-
Anhydrous DMSO
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Linker-Payload Stock Solution: Prepare a 10 mM stock solution of the this compound-Payload in anhydrous DMSO.
-
Reaction Setup: Add a 1.5- to 10-fold molar excess of the linker-payload stock solution to the azide-modified antibody. A good starting point is a 5-fold molar excess.
-
Incubation: Incubate the reaction mixture for 12-18 hours (overnight) at 4°C or for 4-8 hours at room temperature with gentle mixing.
-
Purification: Purify the resulting ADC to remove unreacted linker-payload and other impurities. This is typically achieved using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules.
Materials:
-
Purified ADC sample
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol
Procedure:
-
System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A.
-
Sample Injection: Inject 10-50 µg of the purified ADC sample.
-
Elution: Elute the ADC species using a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Data Analysis: Monitor the elution profile at 280 nm. Peaks will correspond to ADC species with different DARs (e.g., DAR0, DAR2, DAR4, etc.), with higher DAR species eluting later.[5] Calculate the average DAR by integrating the peak areas for each species and applying a weighted average formula.
Protocol 4: Analysis of ADC Aggregation by SEC-HPLC
Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius, allowing for the quantification of monomers, dimers, and higher-order aggregates.
Materials:
-
Purified ADC sample
-
SEC column (e.g., AdvanceBio SEC 300Å)
-
HPLC system with a UV detector
-
Mobile Phase: 150 mM Sodium Phosphate, pH 7.0
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase.
-
Sample Injection: Inject 10-50 µg of the purified ADC sample.
-
Elution: Run the separation isocratically for approximately 15-20 minutes.
-
Data Analysis: Monitor the elution profile at 280 nm. The main peak corresponds to the monomeric ADC, while earlier eluting peaks represent aggregates.[1] Calculate the percentage of monomer to assess the level of aggregation.
Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following ADC treatment.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
ADC constructs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates and incubate overnight to allow for attachment.
-
ADC Treatment: Prepare serial dilutions of the ADC in complete culture medium and add to the cells. Include untreated cells as a control.
-
Incubation: Incubate the plates for 72-120 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Add the solubilization solution and incubate overnight.
-
Data Acquisition: Measure the absorbance at 570 nm.
-
Data Analysis: Plot the cell viability against the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[6]
Mandatory Visualization
Caption: Experimental workflow for ADC synthesis and characterization.
Caption: Mechanism of payload release from a Val-Ala-PAB linker.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody–Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A glyco-engineering approach for site-specific conjugation to Fab glycans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Drug-to-Antibody Ratio (DAR) Calculation with DBCO-PEG4-Val-Ala-PAB Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic drugs to target cells. A critical quality attribute (CQA) of an ADC is the Drug-to-Antibody Ratio (DAR), which represents the average number of drug molecules conjugated to a single antibody. The DAR significantly impacts the ADC's efficacy, safety, and pharmacokinetic profile. Therefore, accurate and reproducible determination of the DAR is essential throughout the ADC development and manufacturing process.
This document provides detailed protocols for the conjugation of a cytotoxic drug to an antibody using a DBCO-PEG4-Val-Ala-PAB linker and subsequent determination of the DAR using UV/Vis spectroscopy and Hydrophobic Interaction Chromatography (HIC). The this compound linker is a cleavable linker system that incorporates a dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a hydrophilic PEG4 spacer, and a cathepsin B-cleavable Val-Ala dipeptide linked to a self-immolative p-aminobenzyl (PAB) spacer.
Principle of the Method
The generation of the ADC is a two-step process. First, the antibody is modified to introduce an azide (B81097) functional group. Subsequently, the azide-modified antibody is reacted with a drug molecule functionalized with the this compound linker via a strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry reaction.
The DAR is then determined by two orthogonal methods:
-
UV/Vis Spectroscopy: This method provides an average DAR value by measuring the absorbance of the ADC at two wavelengths – one where the antibody primarily absorbs (typically 280 nm) and another at the absorbance maximum of the cytotoxic drug.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates the different ADC species based on their hydrophobicity. Since each conjugated drug molecule increases the overall hydrophobicity of the antibody, HIC can resolve species with different numbers of drugs, allowing for the determination of the distribution of drug-loaded species and the calculation of a weighted average DAR.
Experimental Protocols
Part 1: Antibody-Drug Conjugation
This protocol describes the conjugation of an azide-modified antibody with a this compound-functionalized cytotoxic drug.
Materials:
-
Azide-modified monoclonal antibody (mAb-N3) in an azide-free buffer (e.g., PBS, pH 7.4)
-
This compound-Drug conjugate
-
Anhydrous, amine-free Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Desalting columns or centrifugal filter units (e.g., Amicon Ultra) for purification
Protocol:
-
Antibody Preparation:
-
Ensure the azide-modified antibody is in an appropriate buffer at a concentration of 2-10 mg/mL. If necessary, perform a buffer exchange into PBS, pH 7.4.
-
It is crucial that the buffer is free of sodium azide, as it will compete with the azide groups on the antibody for reaction with the DBCO-linker.[1]
-
-
DBCO-Linker-Drug Preparation:
-
Immediately before use, prepare a stock solution of the this compound-Drug conjugate in anhydrous DMSO (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add a 3 to 5-fold molar excess of the DBCO-linker-drug solution to the azide-modified antibody solution.
-
The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid antibody denaturation.
-
Incubate the reaction mixture for 4-16 hours at 4°C or 2-4 hours at room temperature with gentle mixing.
-
-
Purification of the ADC:
-
Remove the excess, unreacted DBCO-linker-drug and DMSO using a desalting column or by repeated centrifugation with a centrifugal filter unit, exchanging the buffer with PBS, pH 7.4.
-
Determine the final concentration of the purified ADC using a protein concentration assay (e.g., BCA) or by measuring absorbance at 280 nm.
-
-
Storage:
-
Store the purified ADC at 2-8°C for short-term use or at -80°C for long-term storage.
-
ADC Conjugation Workflow
Part 2: DAR Determination by UV/Vis Spectroscopy
This protocol provides a method for determining the average DAR of the ADC.
Materials:
-
Purified ADC sample
-
Unconjugated antibody (for determining extinction coefficient)
-
This compound-Drug (for determining extinction coefficient)
-
UV/Vis Spectrophotometer
-
Quartz cuvettes
Protocol:
-
Determine Molar Extinction Coefficients (ε):
-
Accurately determine the concentration of the unconjugated antibody and the DBCO-linker-drug.
-
Measure the absorbance of the antibody at 280 nm (A280) and at the wavelength of maximum absorbance of the drug (λmax). Calculate εAb,280 and εAb,λmax using the Beer-Lambert law (A = εcl).
-
Measure the absorbance of the DBCO-linker-drug at 280 nm and λmax. Calculate εDrug,280 and εDrug,λmax.
-
It's important that the drug has a distinct absorbance maximum away from 280 nm.[2]
-
-
Measure ADC Absorbance:
-
Dilute the purified ADC sample to a concentration that gives an absorbance reading within the linear range of the spectrophotometer.
-
Measure the absorbance of the ADC sample at 280 nm (AADC,280) and at the drug's λmax (AADC,λmax).
-
-
Calculate DAR:
-
The concentrations of the antibody (CAb) and the drug (CDrug) in the ADC sample can be calculated by solving the following simultaneous equations[2]:
AADC,280 = (εAb,280 * CAb) + (εDrug,280 * CDrug)
AADC,λmax = (εAb,λmax * CAb) + (εDrug,λmax * CDrug)
-
The average DAR is then calculated as the molar ratio of the drug to the antibody:
DAR = CDrug / CAb
-
UV/Vis DAR Calculation Logic
Part 3: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
This protocol describes the determination of the DAR distribution and the calculation of the weighted average DAR.
Materials:
-
Purified ADC sample
-
HPLC system with a UV detector
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 20 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 20 mM Sodium Phosphate, pH 7.0
-
(Optional) Isopropanol to be added to mobile phases for highly hydrophobic ADCs
Protocol:
-
Sample Preparation:
-
Dilute the ADC sample to a final concentration of 1-2 mg/mL in Mobile Phase A.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: TSKgel Butyl-NPR (or equivalent)
-
Flow Rate: 0.8 mL/min
-
Detection: UV at 280 nm
-
Gradient:
-
0-3 min: 0% B
-
3-20 min: 0% to 100% B
-
20-25 min: 100% B
-
25-27 min: 100% to 0% B
-
27-35 min: 0% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate the peak area for each resolved species in the chromatogram. The unconjugated antibody (DAR 0) will elute first, followed by species with increasing DAR values (e.g., DAR 2, DAR 4, etc.) due to increased hydrophobicity.
-
Calculate the percentage of the total peak area for each DAR species.
-
Calculate the weighted average DAR using the following formula[2]:
Weighted Average DAR = Σ (% Area of each species * DAR of that species) / 100
-
Data Presentation
The following tables provide examples of expected quantitative data from the conjugation and characterization of an ADC using the this compound linker.
Table 1: Summary of ADC Conjugation Parameters and Average DAR by UV/Vis
| Parameter | Value |
| Antibody Concentration | 5 mg/mL |
| Molar Excess of DBCO-Linker-Drug | 4-fold |
| Reaction Time | 12 hours |
| Reaction Temperature | 4°C |
| Average DAR (by UV/Vis) | 3.8 |
Table 2: HIC Analysis of ADC - DAR Distribution and Weighted Average DAR
| DAR Species | Retention Time (min) | Peak Area (%) |
| DAR 0 | 8.5 | 5 |
| DAR 2 | 12.1 | 20 |
| DAR 4 | 15.3 | 60 |
| DAR 6 | 17.8 | 15 |
| DAR 8 | 19.5 | 0 |
| Weighted Average DAR (by HIC) | 3.8 |
Conclusion
The protocols outlined in this application note provide a robust framework for the synthesis and characterization of ADCs utilizing the this compound linker. Accurate determination of the DAR is paramount for ensuring the quality, consistency, and therapeutic efficacy of ADCs. The use of orthogonal methods, such as UV/Vis spectroscopy for average DAR and HIC for DAR distribution, provides a comprehensive understanding of this critical quality attribute. These methods are essential tools for process development, characterization, and quality control in the field of antibody-drug conjugates.
References
Experimental Guide for the DBCO-PEG4-Val-Ala-PAB Linker: Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the application of the DBCO-PEG4-Val-Ala-PAB linker in the development of antibody-drug conjugates (ADCs). It includes detailed protocols for conjugation, characterization, and evaluation of ADCs, along with quantitative data to inform experimental design and visualizations of key processes.
Introduction to the this compound Linker
The this compound linker is a sophisticated, cleavable linker system designed for the targeted delivery of cytotoxic payloads. It integrates three key functionalities:
-
Dibenzocyclooctyne (DBCO): A strained alkyne that enables copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) for highly specific and biocompatible conjugation to azide-modified molecules.[1] This bioorthogonal reaction proceeds efficiently under mild physiological conditions without the need for a cytotoxic copper catalyst.[2]
-
Polyethylene Glycol (PEG4): A hydrophilic tetra-polyethylene glycol spacer that enhances the aqueous solubility of the linker and the resulting ADC, which can reduce aggregation and improve pharmacokinetic properties.[1][3]
-
Valine-Alanine (Val-Ala) Dipeptide: A specific recognition site for the lysosomal protease Cathepsin B, which is often overexpressed in tumor cells.[3][4] This enzymatic cleavage mechanism ensures targeted payload release within the cancer cell.
-
p-Aminobenzylcarbamate (PAB): A self-immolative spacer that, upon cleavage of the Val-Ala dipeptide, undergoes a rapid 1,6-elimination to release the conjugated payload in its active, unmodified form.[4]
This combination of features makes the this compound linker a powerful tool for constructing ADCs with high stability in circulation and potent, targeted cytotoxicity.
Data Presentation: Quantitative Parameters for ADC Development
The following tables summarize key quantitative data to guide the design and evaluation of ADCs utilizing the this compound linker. The data is compiled from studies on similar linker systems and provides a basis for expected outcomes.
Table 1: Comparative Cleavage Rates of Dipeptide Linkers by Cathepsin B
| Dipeptide Linker | Relative Cleavage Rate (Compared to Val-Cit) | Key Considerations |
| Val-Cit | 1x (Reference) | Industry standard for Cathepsin B-cleavable linkers.[2] |
| Val-Ala | ~0.5x [2] | Offers lower hydrophobicity, potentially reducing ADC aggregation at higher Drug-to-Antibody Ratios (DAR).[3] |
| Phe-Lys | ~30x[2] | Very rapid cleavage by purified Cathepsin B.[2] |
Table 2: Expected Drug-to-Antibody Ratio (DAR) and Aggregation
| Linker Type | Typical Average DAR | Aggregation Potential | Notes |
| Val-Cit based | 3-4 | Moderate | Higher DARs can lead to increased aggregation. |
| Val-Ala based | Up to 7.4 [3] | Low [3] | The lower hydrophobicity of Val-Ala can enable higher drug loading with minimal aggregation.[3] |
Table 3: Illustrative Serum Stability of ADCs with Peptide Linkers
| Linker Type | Species | Incubation Time (days) | Remaining Conjugated Drug (%) | Notes |
| Val-Ala | Human Plasma | 7 | >90% (projected) | Generally stable in human plasma. |
| Val-Ala | Mouse Plasma | 1 | <50% | Can be susceptible to cleavage by mouse carboxylesterase 1c (Ces1c), leading to faster clearance. |
| Sulfatase-cleavable | Mouse Plasma | 7 | >95% | Demonstrates high stability in mouse plasma. |
Table 4: Representative In Vitro Cytotoxicity of ADCs with Val-Ala Linker
| ADC Target | Cell Line | Linker Type | Payload | IC50 (nM) |
| HER2 | SK-BR-3 (HER2+) | Val-Ala | MMAE | ~1-10 |
| CD22 | B-cell lymphoma | Val-Ala | PBD | ~0.1-5 |
| Generic | Various | Non-cleavable | - | >500 |
| Generic | Various | Val-Ala | - | ~92 (pM) |
Experimental Protocols
Detailed methodologies are provided for the key steps in the development and evaluation of an ADC using the this compound linker.
Protocol 1: Two-Step Synthesis of an Antibody-Drug Conjugate (ADC)
This protocol outlines the conjugation of an azide-modified payload to an antibody functionalized with a this compound linker.
Part A: Antibody Functionalization with this compound-NHS Ester
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.
-
If necessary, perform a buffer exchange using a desalting column or dialysis.
-
-
DBCO-Linker Stock Solution:
-
Prepare a fresh 10 mM stock solution of this compound-NHS ester in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the DBCO-linker stock solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v) to maintain antibody integrity.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.
-
-
Quenching:
-
Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to quench any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted DBCO linker using a desalting column or dialysis against PBS.
-
Part B: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Reaction
-
Azide-Payload Stock Solution:
-
Prepare a stock solution of the azide-modified cytotoxic payload in a suitable solvent (e.g., DMSO).
-
-
Click Chemistry Reaction:
-
Add the azide-modified payload to the purified DBCO-functionalized antibody. A 1.5- to 5-fold molar excess of the azide (B81097) payload is typically used.
-
Incubate the reaction mixture at room temperature for 2-12 hours or at 4°C overnight.
-
-
Purification of ADC:
-
Purify the final ADC conjugate using size-exclusion chromatography (SEC) to remove unreacted payload and any potential aggregates.
-
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)
The average DAR is a critical quality attribute of an ADC and can be determined using several methods.
Method A: UV/Vis Spectroscopy
-
Measure the absorbance of the purified ADC at 280 nm (for the antibody) and at the maximum absorbance wavelength of the payload.
-
Calculate the concentrations of the antibody and the payload using their respective extinction coefficients and the Beer-Lambert law.
-
The DAR is the molar ratio of the payload to the antibody.
Method B: Hydrophobic Interaction Chromatography (HIC)
-
Use a HIC column with a non-denaturing mobile phase gradient (e.g., decreasing salt concentration).
-
ADC species with different numbers of conjugated drug-linkers will have different hydrophobicities and will elute as distinct peaks.
-
Calculate the average DAR by determining the weighted average of the peak areas corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).
Method C: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Analyze the intact ADC using a high-resolution mass spectrometer coupled with liquid chromatography.
-
The mass difference between the unconjugated antibody and the different ADC species corresponds to the mass of the attached drug-linker moieties.
-
Deconvolute the mass spectra to determine the relative abundance of each DAR species and calculate the average DAR.
Protocol 3: In Vitro Cathepsin B Cleavage Assay
This assay evaluates the susceptibility of the Val-Ala linker to enzymatic cleavage.
-
Enzyme Activation:
-
Activate recombinant human Cathepsin B in an assay buffer (e.g., 50 mM sodium acetate, pH 5.0, containing DTT) according to the manufacturer's instructions.
-
-
Assay Setup:
-
In a 96-well plate, incubate the purified ADC (e.g., at 10 µM) with activated Cathepsin B (e.g., at 1 µM).
-
Include a no-enzyme control (ADC in assay buffer alone) to assess linker stability and an inhibitor control (ADC with pre-inhibited Cathepsin B) to confirm enzyme specificity.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for various time points (e.g., 0, 1, 4, 8, 24 hours).
-
-
Reaction Quenching:
-
Stop the reaction at each time point by adding a quenching solution (e.g., acetonitrile (B52724) with an internal standard).
-
-
Sample Analysis:
-
Analyze the samples by LC-MS/MS to quantify the amount of released payload.
-
-
Data Analysis:
-
Plot the concentration of the released payload against time to determine the cleavage kinetics.
-
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the potency of the ADC in killing target cancer cells.
-
Cell Seeding:
-
Seed target cells (antigen-positive) and control cells (antigen-negative) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
ADC Treatment:
-
Treat the cells with serial dilutions of the ADC, the unconjugated antibody, and the free cytotoxic payload. Include untreated cells as a control.
-
-
Incubation:
-
Incubate the cells for a period that allows for ADC internalization and payload-induced cell death (typically 72-120 hours).
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., SDS in HCl or DMSO).
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the cell viability against the ADC concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
-
Mandatory Visualizations
Diagrams illustrating key workflows and mechanisms are provided below using the DOT language.
References
Application Notes and Protocols: DBCO-PEG4-Val-Ala-PAB for Site-Specific Antibody Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of Antibody-Drug Conjugates (ADCs) represents a significant advancement in targeted cancer therapy. The efficacy and safety of an ADC are critically dependent on the linker that connects the monoclonal antibody to the cytotoxic payload. The DBCO-PEG4-Val-Ala-PAB linker is a state-of-the-art, cleavable linker system designed for site-specific antibody conjugation, offering enhanced stability, precise drug-to-antibody ratio (DAR), and controlled payload release.
This document provides detailed application notes and experimental protocols for the use of this compound in the site-specific conjugation of antibodies.
Components of the this compound Linker
The this compound linker is a multicomponent system, with each part playing a crucial role in the functionality of the final ADC:
-
Dibenzocyclooctyne (DBCO): This moiety enables copper-free "click chemistry," specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This bioorthogonal reaction allows for the highly efficient and specific conjugation of the linker to an azide-modified antibody under mild, physiological conditions.[1][2]
-
Polyethylene Glycol (PEG4): The four-unit PEG spacer enhances the hydrophilicity and aqueous solubility of the linker and the resulting ADC.[][4] This can help to reduce aggregation, especially at higher DARs, and improve the pharmacokinetic properties of the conjugate.[5]
-
Valine-Alanine (Val-Ala): This dipeptide sequence serves as a substrate for the lysosomal protease Cathepsin B, which is often overexpressed in the tumor microenvironment.[4][] This enzymatic cleavage is a key step in the targeted release of the cytotoxic payload.
-
p-Aminobenzyl Carbamate (PAB): The PAB group acts as a self-immolative spacer. Following the enzymatic cleavage of the Val-Ala dipeptide, the PAB moiety undergoes a spontaneous 1,6-elimination reaction, leading to the release of the active drug payload in an unmodified form.[7]
Mechanism of Action
The targeted drug delivery and release mechanism of an ADC constructed with the this compound linker involves several steps:
-
Circulation and Targeting: The ADC circulates in the bloodstream, and the antibody component specifically binds to the target antigen on the surface of cancer cells.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically via endocytosis, and trafficked to the lysosome.
-
Enzymatic Cleavage: Inside the lysosome, the high concentration of Cathepsin B leads to the specific cleavage of the Val-Ala dipeptide within the linker.[8]
-
Self-Immolation and Payload Release: The cleavage of the dipeptide initiates the self-immolation of the PAB spacer, resulting in the release of the active cytotoxic payload into the cytoplasm of the cancer cell.[7]
-
Induction of Cell Death: The released payload then exerts its cytotoxic effect, leading to the death of the cancer cell.
Advantages of Site-Specific Conjugation
Traditional methods of ADC production, such as conjugation to lysine (B10760008) residues or reduced interchain cysteines, often result in heterogeneous mixtures with varying DARs and conjugation sites. This heterogeneity can lead to unpredictable pharmacokinetics, reduced efficacy, and increased toxicity.[9]
Site-specific conjugation using the this compound linker and an azide-modified antibody offers several advantages:
-
Homogeneity: Produces a well-defined ADC with a precise DAR, leading to consistent and predictable biological activity.
-
Improved Therapeutic Window: The enhanced stability and controlled payload release minimize off-target toxicity, widening the therapeutic window.
-
Preserved Antibody Function: Conjugation at a specific, pre-determined site, often away from the antigen-binding region, ensures that the antibody's binding affinity and specificity are not compromised.[10]
-
Enhanced Stability: Site-specific ADCs often exhibit improved stability in circulation compared to their heterogeneous counterparts.[11]
Quantitative Data
The selection of a linker is a critical aspect of ADC design. The following tables summarize key quantitative data for Val-Ala linkers in comparison to the more traditional Val-Cit linkers.
| Linker | Stability in Mouse Plasma | Stability in Human Plasma | Reference(s) |
| Val-Ala | Unstable (cleaved by Ces1c) | Significantly more stable | [8] |
| Val-Cit | Unstable (cleaved by Ces1c) | Stable | [11] |
| Caption: Comparative Plasma Stability of Val-Ala and Val-Cit Linkers. |
| Linker | Cathepsin B Cleavage Rate | Notes | Reference(s) |
| Val-Ala | Slower than Val-Cit | Modification to Val-Ala resulted in a two-fold decrease in linker cleavage rates by cathepsin B but did not affect the in vitro potency of the conjugates. | [12] |
| Val-Cit | Faster than Val-Ala | [12] | |
| Caption: Comparative Cathepsin B Cleavage Efficiency. |
| ADC with Linker | Cell Line | IC50 (pmol/L) | Reference(s) |
| Val-Ala containing ADC | HER2+ cells | 92 | [5] |
| Non-cleavable ADC | HER2+ cells | 609 | [5] |
| Sulfatase-linker-containing ADCs | HER2+ cells | 61 and 111 | [5] |
| Caption: In Vitro Cytotoxicity of ADCs with Different Linkers. |
Experimental Protocols
The following protocols provide a general framework for the site-specific conjugation of an antibody using the this compound linker system. Optimization may be required for specific antibodies and payloads.
Protocol 1: Site-Specific Introduction of an Azide (B81097) Handle onto the Antibody
This protocol describes a method for introducing an azide group into the Fc region of an antibody using enzymatic modification.
Materials:
-
Antibody (e.g., IgG1) in a suitable buffer (e.g., PBS, pH 7.4)
-
PNGase F
-
Microbial Transglutaminase (MTGase)
-
Azide-PEG-amine linker (e.g., Azido-PEG4-NH2)
-
Dialysis or desalting columns
Procedure:
-
Deglycosylation:
-
Incubate the antibody with PNGase F to remove the N-linked glycans in the Fc region. This exposes a glutamine residue (Q295) that can be targeted by MTGase.[13]
-
Follow the manufacturer's recommendations for PNGase F concentration and incubation time.
-
-
Azide Installation:
-
To the deglycosylated antibody, add a molar excess of the Azide-PEG-amine linker and MTGase.[13]
-
Incubate the reaction mixture to allow for the site-specific conjugation of the azide linker to the exposed glutamine residue.
-
-
Purification:
-
Remove excess reagents and enzymes by dialysis against a suitable buffer or by using a desalting column.
-
The resulting azide-modified antibody is now ready for conjugation with the DBCO-linker-payload.
-
Protocol 2: Conjugation of this compound-Payload to the Azide-Modified Antibody via SPAAC
This protocol describes the copper-free click chemistry reaction between the azide-modified antibody and the DBCO-functionalized linker-payload.
Materials:
-
Azide-modified antibody (from Protocol 1)
-
This compound-Payload conjugate
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC))
Procedure:
-
Reaction Setup:
-
Dissolve the this compound-Payload in a suitable solvent (e.g., DMSO).
-
In a reaction vessel, combine the azide-modified antibody with a molar excess of the DBCO-linker-payload solution. A 1.5:1 to 10:1 molar ratio of linker-payload to antibody is a good starting point.[14]
-
-
Incubation:
-
Purification:
-
Purify the resulting ADC to remove unreacted linker-payload and other impurities. SEC is commonly used to separate the ADC from smaller molecules. HIC can be used to separate ADC species with different DARs.[7]
-
-
Characterization:
-
Characterize the purified ADC to determine the DAR, purity, and aggregation. This can be achieved using techniques such as UV-Vis spectroscopy, HIC, SEC, and mass spectrometry.
-
Visualizations
Signaling Pathway: Cathepsin B-Mediated Payload Release
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. broadpharm.com [broadpharm.com]
- 4. This compound, ADC linker, 2348405-92-3 | BroadPharm [broadpharm.com]
- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Site-Specific Antibody Conjugation with Azide - CD BioGlyco [bioglyco.com]
- 11. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. books.rsc.org [books.rsc.org]
- 13. Site-Specific Antibody Conjugation Strategy to Functionalize Virus- Based Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for the Analytical Characterization of DBCO-PEG4-Val-Ala-PAB ADCs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a sophisticated class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells.[1][2][3] The linker, which connects the antibody to the payload, is a critical component influencing the ADC's stability, efficacy, and safety.[3][4] This document provides detailed application notes and protocols for the analytical characterization of ADCs constructed with a DBCO-PEG4-Val-Ala-PAB linker.
The this compound linker is a cleavable linker system.[5] The dibenzocyclooctyne (DBCO) group allows for a stable covalent bond with an azide-modified antibody via strain-promoted alkyne-azide cycloaddition (SPAAC), a form of click chemistry. The polyethylene (B3416737) glycol (PEG4) spacer enhances the hydrophilicity and solubility of the ADC.[5] The dipeptide Valine-Alanine (Val-Ala) is designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment.[2][5][] Following enzymatic cleavage of the Val-Ala bond, the self-immolative p-aminobenzyl carbamate (B1207046) (PABC) spacer releases the active payload inside the target cell.[1][]
Comprehensive analytical characterization is essential to ensure the quality, consistency, and safety of these complex molecules.[3][7] Key quality attributes that require thorough evaluation include the drug-to-antibody ratio (DAR), the distribution of different drug-loaded species, aggregation, purity, and the stability of the linker-payload.[1] This document outlines the primary analytical methods for characterizing this compound ADCs.
Key Analytical Methods and Protocols
A suite of orthogonal analytical techniques is necessary for the comprehensive characterization of ADCs. The most common and critical methods include:
-
Mass Spectrometry (MS) for determining the average DAR, drug load distribution, and confirming the identity of the ADC and its subunits.[8][9]
-
Hydrophobic Interaction Chromatography (HIC) for determining the average DAR and the distribution of different drug-loaded species.[10][11]
-
Size Exclusion Chromatography (SEC) for quantifying aggregates and fragments.[12][13][14]
-
Capillary Electrophoresis-Sodium Dodecyl Sulfate (CE-SDS) for assessing purity and heterogeneity under both reducing and non-reducing conditions.[15][16][17]
The following sections provide detailed protocols for each of these essential techniques.
Mass Spectrometry (MS) for DAR and Structural Confirmation
Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for the detailed characterization of ADCs at the intact, subunit, and peptide levels.[8][9]
Intact Mass Analysis for Average DAR Determination
This method provides the molecular weight of the intact ADC, allowing for the calculation of the average DAR and the assessment of drug load distribution.[1]
Experimental Protocol:
-
Sample Preparation (Deglycosylation):
-
To 100 µg of the ADC sample, add 1 µL of PNGase F.
-
Incubate the mixture at 37°C for 4 hours to remove N-linked glycans, which simplifies the mass spectrum.[1]
-
-
Desalting:
-
Prior to LC-MS injection, desalt the sample using a C4 ZipTip or an equivalent reversed-phase solid-phase extraction (SPE) cartridge.[1]
-
-
LC-MS Conditions:
-
LC System: UHPLC system.
-
Column: A reversed-phase column suitable for large proteins, such as a C4 column (e.g., 2.1 mm x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A shallow gradient from 20% to 80% Mobile Phase B over 15-20 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 60-80°C.
-
MS System: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap.[1]
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
-
Data Analysis:
-
Deconvolute the resulting mass spectrum to obtain the zero-charge mass of the different ADC species.
-
Calculate the average DAR by taking the weighted average of the different drug-loaded species.
-
Data Presentation:
| Parameter | Result |
| Unconjugated Antibody Mass (Da) | e.g., 148,050 |
| DAR 0 Mass (Da) | e.g., 148,050 |
| DAR 2 Mass (Da) | e.g., 150,000 |
| DAR 4 Mass (Da) | e.g., 151,950 |
| DAR 6 Mass (Da) | e.g., 153,900 |
| DAR 8 Mass (Da) | e.g., 155,850 |
| Average DAR | e.g., 3.9 |
Note: Hypothetical masses are provided for illustrative purposes.
Subunit Analysis for Domain-Specific Drug Load
Digesting the ADC into smaller subunits before MS analysis can provide more detailed information about the drug distribution on the light and heavy chains. IdeS enzyme, which cleaves IgG below the hinge region, is commonly used for this purpose.[1]
Experimental Protocol:
-
Sample Preparation (IdeS Digestion and Reduction):
-
LC-MS Conditions:
-
Use similar LC-MS conditions as for the intact mass analysis, with potential adjustments to the gradient to suit the smaller fragments.
-
-
Data Analysis:
-
Deconvolute the mass spectra to determine the masses of the light chain (LC), Fd' fragment, and scFc fragment with different numbers of conjugated drugs.
-
Calculate the DAR for each subunit and the overall average DAR.
-
Data Presentation:
| Subunit | DAR 0 Mass (Da) | DAR 1 Mass (Da) | DAR 2 Mass (Da) | Average DAR |
| Light Chain | e.g., 23,500 | e.g., 24,475 | - | e.g., 0.9 |
| Fd' Fragment | e.g., 25,000 | e.g., 25,975 | e.g., 26,950 | e.g., 1.1 |
| scFc Fragment | e.g., 25,500 | - | - | e.g., 0 |
| Overall Average DAR | e.g., 4.0 |
Note: Hypothetical masses are provided for illustrative purposes.
Hydrophobic Interaction Chromatography (HIC) for DAR Determination
HIC separates molecules based on their hydrophobicity. The addition of each drug-linker moiety increases the hydrophobicity of the ADC, allowing for the separation of species with different DAR values.[10][11] HIC is a widely used method for determining the average DAR and drug load distribution for cysteine-linked ADCs.[11]
Experimental Protocol:
-
Sample Preparation:
-
Dilute the ADC sample to a final concentration of 1-2 mg/mL in Mobile Phase A.
-
-
Chromatographic Conditions:
-
LC System: HPLC or UHPLC system.
-
Column: A HIC column such as TSKgel Butyl-NPR (4.6 mm x 3.5 cm, 2.5 µm) or similar.[10]
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.
-
Gradient: A linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 0.5-1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the percentage of each species.
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of Species * DAR of Species) / 100
-
Data Presentation:
| DAR Species | Retention Time (min) | Peak Area (%) |
| DAR 0 | e.g., 5.2 | e.g., 10.5 |
| DAR 2 | e.g., 8.9 | e.g., 35.2 |
| DAR 4 | e.g., 12.1 | e.g., 40.8 |
| DAR 6 | e.g., 14.5 | e.g., 12.1 |
| DAR 8 | e.g., 16.3 | e.g., 1.4 |
| Average DAR | e.g., 3.8 |
Size Exclusion Chromatography (SEC) for Aggregation Analysis
SEC separates molecules based on their hydrodynamic radius. It is the standard method for quantifying aggregates and fragments, which are critical quality attributes as they can impact efficacy and immunogenicity.[12][13]
Experimental Protocol:
-
Sample Preparation:
-
Dilute the ADC sample to a concentration of 1 mg/mL in the mobile phase.
-
-
Chromatographic Conditions:
-
LC System: HPLC or UHPLC system.
-
Column: An SEC column such as a TSKgel G3000SWxl (7.8 mm x 30 cm) or similar.
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 6.8.
-
Flow Rate: 0.5-1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas for the high molecular weight species (aggregates), the main peak (monomer), and low molecular weight species (fragments).
-
Calculate the percentage of each species relative to the total peak area.
-
Data Presentation:
| Species | Retention Time (min) | Peak Area (%) |
| Aggregates | e.g., 8.5 | e.g., 1.5 |
| Monomer | e.g., 10.2 | e.g., 98.0 |
| Fragments | e.g., 12.1 | e.g., 0.5 |
| Total | 100.0 |
Capillary Electrophoresis-Sodium Dodecyl Sulfate (CE-SDS) for Purity and Heterogeneity
CE-SDS is a high-resolution technique for assessing the purity and heterogeneity of ADCs. It can be performed under both non-reducing and reducing conditions to evaluate the intact ADC and its subunits, respectively.[15][16][18]
Experimental Protocol:
-
Sample Preparation:
-
CE-SDS Conditions:
-
CE System: A capillary electrophoresis instrument with UV or LIF detection.
-
Capillary: Bare-fused silica (B1680970) capillary.
-
Gel Buffer: Commercially available CE-SDS gel buffer.
-
Separation Voltage: As per instrument manufacturer's recommendations.
-
Detection: UV at 220 nm.
-
-
Data Analysis:
-
Determine the migration times and peak areas of the main species and any impurities.
-
Calculate the percentage purity based on the relative peak areas.
-
Data Presentation:
Non-Reducing CE-SDS
| Species | Migration Time (min) | Peak Area (%) |
| Intact ADC | e.g., 15.5 | e.g., 97.5 |
| Impurities/Fragments | e.g., 14.2, 16.8 | e.g., 2.5 |
| Purity | 97.5% |
Reducing CE-SDS
| Species | Migration Time (min) | Peak Area (%) |
| Heavy Chain | e.g., 12.1 | e.g., 65.0 |
| Light Chain | e.g., 9.8 | e.g., 34.5 |
| Impurities | e.g., various | e.g., 0.5 |
| Purity | 99.5% |
Visualizations
The following diagrams illustrate key aspects of the this compound ADC and the analytical workflow.
Caption: Structure of the this compound linker and its cleavage mechanism.
Caption: General workflow for the analytical characterization of ADCs.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and Properties of Valine-Alanine based Antibody-Drug Conjugates with Monomethyl Auristatin E as the Potent Payload - PMC [pmc.ncbi.nlm.nih.gov]
- 3. adcreview.com [adcreview.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 7. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biocompare.com [biocompare.com]
- 9. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. shimadzu.com [shimadzu.com]
- 14. cytivalifesciences.com [cytivalifesciences.com]
- 15. Characterization of ADCs by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. eag.com [eag.com]
- 18. Characterization of ADCs by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for In Vitro Cleavage Assay of DBCO-PEG4-Val-Ala-PAB
For Researchers, Scientists, and Drug Development Professionals
Introduction
The DBCO-PEG4-Val-Ala-PAB linker is a key component in the development of advanced bioconjugates, particularly Antibody-Drug Conjugates (ADCs). This linker system is designed for selective release of a therapeutic payload within the target cell, a critical feature for maximizing efficacy while minimizing off-target toxicity. The linker incorporates a dipeptide sequence, Valine-Alanine (Val-Ala), which is specifically recognized and cleaved by lysosomal proteases, most notably Cathepsin B.[1] Cathepsin B is often overexpressed in the tumor microenvironment, making it an attractive target for enzyme-triggered drug release.[1]
Following the enzymatic cleavage of the Val-Ala dipeptide, a self-immolative p-aminobenzyl carbamate (B1207046) (PABC) spacer undergoes a spontaneous 1,6-elimination reaction, leading to the release of the conjugated payload in its active form.[1] The DBCO (Dibenzocyclooctyne) moiety facilitates covalent attachment to azide-modified molecules via copper-free click chemistry, while the PEG4 (polyethylene glycol) spacer enhances aqueous solubility and reduces steric hindrance.[2][3]
These application notes provide a detailed protocol for conducting an in vitro cleavage assay to evaluate the enzymatic degradation of the this compound linker by Cathepsin B. This assay is crucial for characterizing the linker's stability and release kinetics, which are fundamental parameters for the successful development of targeted therapeutics.
Principle of the Assay
The in vitro cleavage assay quantitatively measures the release of a payload (or a surrogate reporter molecule) from the this compound linker upon incubation with Cathepsin B. The rate of payload release is directly proportional to the enzymatic activity of Cathepsin B on the linker. The progress of the reaction can be monitored by analyzing the reaction mixture at various time points using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the remaining intact linker-payload conjugate and the released payload.
Signaling Pathway and Experimental Workflow
Enzymatic Cleavage Pathway
The cleavage of the this compound linker is a two-step process initiated by the enzymatic action of Cathepsin B.
References
Application Notes and Protocols for Cell-Based Assays of ADCs with DBCO-PEG4-Val-Ala-PAB Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells. The linker component, which connects the monoclonal antibody to the potent payload, is a critical determinant of an ADC's efficacy and safety profile. This document provides detailed application notes and protocols for the in vitro cell-based evaluation of ADCs constructed with a DBCO-PEG4-Val-Ala-PAB linker.
The this compound linker system incorporates several key features:
-
Dibenzocyclooctyne (DBCO): Enables a copper-free "click chemistry" reaction (Strain-Promoted Alkyne-Azide Cycloaddition or SPAAC) for site-specific conjugation to an azide-modified antibody. This bioorthogonal conjugation method offers precise control over the drug-to-antibody ratio (DAR).[1][2]
-
Polyethylene Glycol (PEG4): A four-unit PEG spacer enhances the linker's hydrophilicity, which can improve the ADC's solubility and pharmacokinetic properties.[3][4]
-
Valine-Alanine (Val-Ala): A dipeptide sequence that is specifically cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment.[5][6][7] This enzymatic cleavage ensures the selective release of the cytotoxic payload within the target cancer cells.
-
p-aminobenzyl carbamate (B1207046) (PAB): A self-immolative spacer that, following the cleavage of the Val-Ala dipeptide, spontaneously releases the unmodified cytotoxic payload.[7]
These application notes will detail the essential cell-based assays for characterizing ADCs with this linker technology, including cytotoxicity, internalization, and bystander effect assays.
Data Presentation
Table 1: In Vitro Cytotoxicity of ADCs with Val-Ala Linkers
| ADC Construct | Target Cell Line | Payload | IC50 (pmol/L) | Reference |
| Trastuzumab-Val-Ala-MMAE | HER2+ | MMAE | 92 | [8] |
| Sulfatase-cleavable linker-ADC | HER2+ | - | 61 | [8] |
| Non-cleavable ADC | HER2+ | - | 609 | [8] |
Table 2: Drug-to-Antibody Ratio (DAR) Characterization
| ADC Conjugation Method | Linker Type | Typical DAR Range | Analytical Method | Reference |
| Site-specific (via DBCO click chemistry) | This compound | 2 - 4 | HIC-HPLC, RP-HPLC, Mass Spectrometry | [9][10] |
| Lysine conjugation | - | 0 - 8 | LC/MS | [10] |
| Cysteine conjugation | - | 2 - 8 | Affinity Capture LC-MS, HIC-UV | [11] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of an ADC required to inhibit the growth of a cancer cell line by 50% (IC50) and is a primary indicator of its potency.[9][12][13]
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADC with this compound linker
-
Unconjugated antibody (negative control)
-
Free cytotoxic payload (positive control)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed antigen-positive and antigen-negative cells into separate 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.[11][14]
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete cell culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compounds. Include untreated wells as a control.
-
Incubation: Incubate the plates for a duration relevant to the payload's mechanism of action, typically 72-144 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12][14]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using appropriate software.[9]
ADC Internalization Assay
This assay quantifies the uptake of the ADC by target cells, a critical step for the intracellular release of the payload.[15]
Materials:
-
Target antigen-positive and control antigen-negative cells
-
Azide-modified ADC
-
Fluorescent dye with a DBCO group (e.g., Bdp FL DBCO)
-
Complete cell culture medium
-
96-well cell culture plates
-
Flow cytometer or high-content imaging system
-
Trypsin-EDTA
-
Flow cytometry buffer (PBS with 2% FBS)
-
Quenching solution (e.g., Trypan Blue)
Protocol:
-
Fluorescent Labeling of ADC:
-
Conjugate the azide-modified ADC with the DBCO-functionalized fluorescent dye via a SPAAC reaction.
-
Purify the labeled ADC using size-exclusion chromatography to remove unreacted dye.
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the antibody) and the excitation maximum of the dye.
-
-
Cell Seeding: Seed target and control cells into a 96-well plate to achieve 70-80% confluency on the day of the experiment. Incubate overnight.
-
ADC Incubation: Replace the culture medium with fresh medium containing the fluorescently labeled ADC at a final concentration of 1-10 µg/mL. For a negative control, incubate a set of wells at 4°C to inhibit internalization.
-
Time Course: Incubate the plate at 37°C for various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Cell Harvesting and Staining:
-
At each time point, wash the cells twice with cold PBS.
-
For flow cytometry, detach the cells using Trypsin-EDTA, resuspend in flow cytometry buffer, and add a quenching solution to distinguish between surface-bound and internalized ADC.
-
For imaging, fix and permeabilize the cells as required and stain with nuclear and/or other cellular markers.
-
-
Data Acquisition and Analysis:
-
Analyze the cells by flow cytometry to quantify the mean fluorescence intensity of the cell population over time.
-
Alternatively, capture images using a high-content imaging system and quantify the intracellular fluorescence intensity.
-
Bystander Effect Assay (Co-culture Method)
This assay evaluates the ability of the ADC's payload, once released from the target cell, to kill neighboring antigen-negative cells. This is a crucial property for treating heterogeneous tumors.[16][17][18]
Materials:
-
Antigen-positive cells
-
Antigen-negative cells labeled with a fluorescent protein (e.g., GFP)
-
Complete cell culture medium
-
ADC with this compound linker
-
96-well plates
-
High-content imaging system or flow cytometer
Protocol:
-
Co-culture Seeding: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate. The ratio of the two cell types can be varied (e.g., 1:1, 1:3, 3:1) to mimic different levels of tumor heterogeneity.[16]
-
ADC Treatment: Treat the co-culture with the ADC at a concentration that is cytotoxic to the antigen-positive cells but has minimal direct effect on the antigen-negative cells in monoculture.
-
Incubation: Incubate the plate for 72-120 hours.[16]
-
Imaging and Analysis:
-
Use a high-content imaging system to visualize and quantify the number of viable fluorescently labeled antigen-negative cells.
-
Alternatively, harvest the cells and use flow cytometry to quantify the viable GFP-positive population.
-
-
Data Interpretation: A significant reduction in the number of viable antigen-negative cells in the co-culture compared to the monoculture control indicates a bystander effect.
Visualizations
Caption: Mechanism of action for an ADC with a cleavable Val-Ala linker.
Caption: Experimental workflow for an in vitro cytotoxicity (MTT) assay.
Caption: Workflow for a co-culture bystander effect assay.
Caption: Signaling pathway of MMAE-induced apoptosis.[1][19][20]
Caption: Signaling pathway of PBD dimer-induced apoptosis.[21][22][23]
Caption: Signaling pathway of Duocarmycin-induced apoptosis.[2][5][16]
References
- 1. benchchem.com [benchchem.com]
- 2. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. agilent.com [agilent.com]
- 10. Characterization of the drug-to-antibody ratio distribution for antibody-drug conjugates in plasma/serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tubulin Inhibitor-Based Antibody-Drug Conjugates for Cancer Therapy [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. researchgate.net [researchgate.net]
- 16. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tubulin inhibitors as payloads of ADCs - ProteoGenix [proteogenix.science]
- 18. Frontiers | Activating Autophagy Enhanced the Antitumor Effect of Antibody Drug Conjugates Rituximab-Monomethyl Auristatin E [frontiersin.org]
- 19. Pyrrolobenzodiazepine dimers for chemotherapy and antibody-drug conjugate applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Understanding the mechanisms of action of pyrrolobenzodiazepine dimer-based antibody-drug conjugates - UCL Discovery [discovery.ucl.ac.uk]
- 21. adcreview.com [adcreview.com]
- 22. creative-diagnostics.com [creative-diagnostics.com]
- 23. Duocarmycin - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Purification of Antibody-Drug Conjugates (ADCs) Synthesized with DBCO-PEG4-Val-Ala-PAB Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for targeted delivery of potent cytotoxic agents to cancer cells. The specificity of a monoclonal antibody (mAb) is combined with the cell-killing ability of a small molecule drug through a chemical linker. The linker is a critical component that influences the stability, solubility, and release mechanism of the payload.
This document provides detailed application notes and protocols for the purification of ADCs synthesized using a DBCO-PEG4-Val-Ala-PAB linker. This linker possesses several key features:
-
Dibenzocyclooctyne (DBCO): Enables copper-free "click chemistry," a bioorthogonal reaction that allows for efficient and specific conjugation to an azide-modified antibody under mild conditions.
-
PEG4 Spacer: A tetra-polyethylene glycol spacer enhances the hydrophilicity of the ADC, which can improve solubility, reduce aggregation, and lead to a better pharmacokinetic profile.[1][2]
-
Valine-Alanine (Val-Ala) dipeptide: This peptide sequence is designed to be selectively cleaved by Cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[][4] This enzymatic cleavage facilitates the targeted release of the cytotoxic payload within the cancer cell.[]
-
p-aminobenzyl (PAB) group: Acts as a self-immolative spacer, ensuring the efficient release of the unmodified active drug following the cleavage of the Val-Ala dipeptide.
The synthesis of ADCs typically results in a heterogeneous mixture containing the desired ADC with a specific drug-to-antibody ratio (DAR), as well as unconjugated antibody, excess drug-linker, and aggregated species.[5] Therefore, a robust purification strategy is essential to obtain a homogenous and well-characterized ADC product with optimal safety and efficacy.
Purification Strategies
A multi-step purification strategy is often necessary to isolate the desired ADC species and remove process-related impurities. The most common chromatographic techniques employed for ADC purification are Hydrophobic Interaction Chromatography (HIC), Size Exclusion Chromatography (SEC), and Reversed-Phase Chromatography (RPC).
Overall Purification Workflow
The general workflow for the purification of an ADC synthesized with the this compound linker involves initial capture and removal of unconjugated drug-linker, followed by fractionation based on hydrophobicity to isolate different DAR species, and a final polishing step to remove aggregates.
Caption: General experimental workflow for ADC purification and characterization.
Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful technique for separating ADC species based on differences in their hydrophobicity. The conjugation of the hydrophobic drug-linker to the antibody increases its overall hydrophobicity. As the number of drug-linkers per antibody (DAR) increases, so does the hydrophobicity, leading to stronger retention on the HIC column. This allows for the separation of unconjugated antibody (DAR 0) and different DAR species (e.g., DAR 2, DAR 4, etc.).[5][6][7]
Experimental Protocol: HIC Purification
-
Column: A HIC column with a stationary phase such as Butyl, Phenyl, or Ether is recommended. The choice of resin will depend on the specific properties of the ADC and should be optimized.
-
Mobile Phase A (Binding Buffer): High salt concentration, e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B (Elution Buffer): Low salt concentration, e.g., 50 mM Sodium Phosphate, pH 7.0.
-
Procedure:
-
Column Equilibration: Equilibrate the HIC column with at least 5 column volumes (CVs) of Mobile Phase A.
-
Sample Preparation: Dilute the crude ADC sample with Mobile Phase A to a final protein concentration of 1-5 mg/mL. The final salt concentration should be optimized to ensure binding of the ADC to the column.
-
Sample Loading: Load the prepared sample onto the equilibrated column.
-
Elution: Elute the bound ADC species by applying a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 CVs. The unconjugated antibody will elute first, followed by ADCs with increasing DAR values.
-
Fraction Collection: Collect fractions throughout the gradient for analysis.
-
Column Cleaning and Storage: Wash the column with Mobile Phase B to remove all bound species, followed by a sanitization step (e.g., 0.5 N NaOH) and storage in an appropriate buffer (e.g., 20% Ethanol).[6]
-
Representative HIC Data:
| Parameter | Unconjugated mAb | DAR 2 | DAR 4 | DAR 6 | DAR 8 |
| Retention Time (min) | 10.5 | 15.2 | 18.9 | 21.5 | 23.8 |
| Peak Area (%) | 5.1 | 25.4 | 45.2 | 20.1 | 4.2 |
| Purity (%) | >98 | >98 | >98 | >98 | >98 |
Note: This data is representative for a typical cysteine-linked ADC and may vary depending on the specific antibody, payload, and conjugation conditions.
Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius (size and shape). It is a crucial step for removing high molecular weight species (aggregates) and low molecular weight impurities such as unconjugated drug-linker molecules.[8] The formation of aggregates is a common issue in ADC manufacturing, and their presence can lead to immunogenicity and altered pharmacokinetics.[8]
Experimental Protocol: SEC for Aggregate Removal
-
Column: A size exclusion column with a pore size appropriate for separating monoclonal antibodies (e.g., 200-400 Å) should be used.
-
Mobile Phase: An aqueous buffer such as 1x PBS (Phosphate Buffered Saline), pH 7.4, is commonly used. The ionic strength of the mobile phase can be adjusted to minimize non-specific interactions.
-
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least 2 CVs of the mobile phase until a stable baseline is achieved.
-
Sample Preparation: The ADC fractions collected from HIC can be pooled and concentrated if necessary. The sample should be filtered through a 0.22 µm filter before injection.
-
Sample Loading: Inject the prepared sample onto the column. The injection volume should typically be less than 2-5% of the total column volume for optimal resolution.
-
Elution: Elute the sample isocratically with the mobile phase. Aggregates will elute first, followed by the monomeric ADC, and then smaller molecules.
-
Fraction Collection: Collect the fractions corresponding to the monomeric ADC peak.
-
Representative SEC Data:
| Species | Retention Time (min) | Peak Area (%) |
| Aggregate | 8.2 | 3.5 |
| Monomer | 10.1 | 96.1 |
| Fragment | 12.5 | 0.4 |
Note: This data is representative and the percentage of aggregate and fragment can vary based on the ADC and processing conditions.
Reversed-Phase Chromatography (RPC)
RPC is a high-resolution technique that is typically used for the characterization of ADCs rather than for preparative purification, due to the denaturing conditions (organic solvents and low pH) that can compromise the integrity of the antibody.[5][9] However, it is an excellent analytical tool for assessing the purity of the drug-linker and for analyzing the light and heavy chains of the ADC after reduction. This can provide detailed information about the distribution of the drug-linker on each chain.
Experimental Protocol: RPC for ADC Characterization (Reduced ADC)
-
Column: A reversed-phase column with a C4 or C8 stationary phase is often used for protein separations.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Procedure:
-
Sample Preparation: Reduce the purified ADC sample (e.g., with Dithiothreitol - DTT) to separate the heavy and light chains.
-
Column Equilibration: Equilibrate the column with the initial mobile phase conditions.
-
Sample Injection: Inject the reduced ADC sample.
-
Elution: Apply a gradient of increasing Mobile Phase B to elute the separated light and heavy chains.
-
Detection: Monitor the elution profile at 280 nm. The separated chains can be further analyzed by mass spectrometry to confirm the drug load on each chain.
-
Characterization of Purified ADC
After purification, it is crucial to characterize the ADC to ensure its quality, homogeneity, and consistency. Key quality attributes to be assessed include:
-
Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to each antibody. This can be determined by HIC or UV-Vis spectroscopy.[10]
-
Purity: The percentage of the desired monomeric ADC. This is typically assessed by SEC.
-
Aggregation: The percentage of high molecular weight species, determined by SEC.
-
Residual Free Drug-Linker: The amount of unconjugated drug-linker remaining in the final product. This can be measured by RP-HPLC.
-
In Vitro Potency: The biological activity of the ADC, typically assessed through cell-based cytotoxicity assays.
Signaling Pathway and Mechanism of Action
The this compound linker is designed for specific intracellular release of the cytotoxic payload.
Caption: Intracellular trafficking and payload release of a Cathepsin B-cleavable ADC.
Conclusion
The purification of ADCs synthesized with the this compound linker is a critical process that requires a well-designed and optimized multi-step strategy. The use of orthogonal chromatographic techniques such as HIC and SEC is essential to remove impurities and to isolate a homogenous ADC product with a defined DAR and low levels of aggregation. The protocols and data presented in this document provide a comprehensive guide for researchers and drug development professionals working with this class of ADCs. It is important to note that the specific conditions for each purification step should be optimized for the individual ADC to achieve the desired purity and yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 7. agilent.com [agilent.com]
- 8. agilent.com [agilent.com]
- 9. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
DBCO-PEG4-Val-Ala-PAB storage and handling instructions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines for the proper storage, handling, and utilization of DBCO-PEG4-Val-Ala-PAB, a key reagent in the development of Antibody-Drug Conjugates (ADCs).
Product Information
This compound is a cleavable ADC linker. It features a Dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a polyethylene (B3416737) glycol (PEG4) spacer to enhance solubility, and a Cathepsin B-cleavable Valine-Alanine dipeptide linked to a p-aminobenzyl alcohol (PAB) self-immolative spacer.[1][2] This linker is designed to be conjugated to an azide-modified antibody and subsequently release a payload in the target cell upon enzymatic cleavage.
Storage and Handling
Proper storage and handling are critical to maintain the stability and reactivity of this compound.
| Parameter | Recommendation | Notes |
| Long-Term Storage | Store at -20°C.[2][3] | Protect from moisture. |
| Shipping | Shipped at ambient temperature. | Short-term exposure to ambient temperatures is acceptable.[1][2] |
| Solubility | Soluble in DMSO and DMF.[2][3] | Prepare solutions fresh before use. |
| Handling | Allow the vial to warm to room temperature before opening to prevent moisture condensation. Use anhydrous solvents for reconstitution. | DMSO is hygroscopic and should be protected from moisture. |
Experimental Protocols
The following is a general protocol for the conjugation of this compound to an azide-modified antibody via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This process is a cornerstone of "click chemistry" due to its high efficiency and biocompatibility.[4]
Preparation of Reagents
-
Azide-Modified Antibody: The antibody of interest must first be functionalized with azide (B81097) groups. This can be achieved through various methods, such as reacting lysine (B10760008) residues with an azide-PEG-NHS ester. Ensure the antibody is in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 5-10 mg/mL.[5] Avoid buffers containing sodium azide, as it will react with the DBCO group.[6]
-
This compound Solution: Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
Antibody-Drug Conjugation via SPAAC
This protocol outlines the copper-free click chemistry reaction between the azide-modified antibody and the DBCO-functionalized linker-payload.
-
Reaction Setup:
-
Incubation:
-
Purification of the ADC:
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy or mass spectrometry. The DBCO group has a characteristic UV absorbance around 310 nm which can aid in monitoring the reaction.[4][6]
-
Validate the final conjugate using SDS-PAGE, where the ADC should show a higher molecular weight band than the unconjugated antibody.[6]
-
Visualized Workflows and Pathways
Experimental Workflow for ADC Synthesis
Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC).
SPAAC Reaction and Payload Release Mechanism
Caption: Mechanism of ADC formation and intracellular payload release.
References
Scaling Up Antibody-Drug Conjugate Production with DBCO-PEG4-Val-Ala-PAB: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells. The linker connecting the antibody to the payload is a critical component, influencing the ADC's stability, efficacy, and safety profile. The DBCO-PEG4-Val-Ala-PAB linker is a state-of-the-art linker system featuring a Dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a hydrophilic PEG4 spacer, and a protease-cleavable Valine-Alanine (Val-Ala) dipeptide linked to a p-aminobenzyl (PAB) self-immolative spacer. This system allows for site-specific conjugation and controlled payload release within the tumor microenvironment.
This document provides detailed application notes and protocols for scaling up the production of ADCs utilizing the this compound linker, from initial antibody modification to final purification and characterization.
Principle of the Method
The production of an ADC using the this compound linker involves a two-step bioorthogonal conjugation strategy known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
-
Antibody Azide (B81097) Modification: The monoclonal antibody is first functionalized with azide groups. This is typically achieved by reacting the antibody with an azide-containing reagent that targets specific amino acid residues or, for a more homogenous product, by engineering specific sites for azide incorporation.
-
Drug-Linker Conjugation via SPAAC: The azide-modified antibody is then reacted with the DBCO-functionalized drug-linker construct (this compound-Payload). The DBCO group on the linker reacts specifically and efficiently with the azide group on the antibody to form a stable triazole linkage, yielding the final ADC.
Data Presentation: Impact of Scale-Up on ADC Critical Quality Attributes
The transition from bench-scale to pilot-scale production requires careful monitoring and control of Critical Process Parameters (CPPs) to ensure consistent Critical Quality Attributes (CQAs) of the final ADC product.[1][2][3][4] Key CQAs include the Drug-to-Antibody Ratio (DAR), product purity (monomer content), and the level of aggregation.
Table 1: Comparison of ADC Characteristics at Different Production Scales
| Parameter | Bench Scale (100 mg) | Pilot Scale (10 g) | Acceptance Criteria |
| Average DAR | 3.9 | 4.0 | 3.8 - 4.2 |
| Purity (monomer %) | >98% | >97% | >95% |
| Aggregate Content (%) | <1% | <2% | <5% |
| Free Drug-Linker (%) | <0.1% | <0.2% | <0.5% |
| Process Yield (%) | ~75% | ~70% | >65% |
Table 2: Influence of Purification Scale-Up on DAR Distribution
| DAR Species | Crude ADC (%) | Purified ADC (Bench Scale) (%) | Purified ADC (Pilot Scale) (%) |
| DAR 0 | 15 | <1 | <1 |
| DAR 2 | 25 | 10 | 12 |
| DAR 4 | 45 | 85 | 83 |
| DAR 6 | 10 | 4 | 4 |
| DAR 8 | 5 | <1 | <1 |
Experimental Protocols
Protocol 1: Large-Scale Antibody Azide Modification
This protocol describes the introduction of azide functionalities to a monoclonal antibody at a gram-scale.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.4
-
Azide modification reagent (e.g., Azide-PEG4-NHS ester)
-
Anhydrous, high-quality Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Tangential Flow Filtration (TFF) system with a 30 kDa molecular weight cutoff (MWCO) membrane
-
Diafiltration buffer (e.g., PBS, pH 7.4)
Procedure:
-
Antibody Preparation:
-
Concentrate the mAb solution to 10-20 mg/mL using a TFF system.
-
Perform a buffer exchange into a reaction buffer (e.g., PBS, pH 8.0-8.5) to facilitate the NHS ester reaction.
-
-
Reagent Preparation:
-
Warm the vial of Azide-PEG4-NHS ester to room temperature before opening.
-
Prepare a 100 mM stock solution of the azide linker in anhydrous DMSO.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the azide linker stock solution to the antibody solution with gentle mixing. The final DMSO concentration should not exceed 10% (v/v) to maintain antibody stability.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
-
Quenching:
-
Add the quenching buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
Protocol 2: Scale-Up of ADC Conjugation via SPAAC
This protocol details the conjugation of the azide-modified antibody with the this compound-Payload at a pilot scale.
Materials:
-
Azide-modified antibody from Protocol 1
-
This compound-Payload
-
Anhydrous, high-quality DMSO
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Process analytical technology (PAT) tools for in-line monitoring (optional)[2]
Procedure:
-
Reagent Preparation:
-
Prepare a concentrated stock solution (e.g., 50-100 mM) of the this compound-Payload in DMSO.
-
-
Conjugation Reaction:
-
In a temperature-controlled bioreactor, add the azide-modified antibody.
-
Slowly add a 1.5 to 5-fold molar excess of the DBCO-payload stock solution to the antibody solution with controlled agitation.
-
Incubate the reaction at room temperature (20-25°C) for 4-12 hours or at 4°C overnight.
-
Monitor the reaction progress using in-line UV-Vis spectroscopy to track the disappearance of the DBCO peak at ~310 nm, if PAT is available.[2]
-
-
Crude ADC Harvest:
-
Once the reaction is complete, the crude ADC mixture is ready for purification.
-
Protocol 3: Pilot-Scale ADC Purification
This protocol outlines a two-step purification process to remove unreacted drug-linker, aggregates, and unconjugated antibody.
Part A: Tangential Flow Filtration (TFF) for Free Drug-Linker Removal
Materials:
-
Crude ADC mixture from Protocol 2
-
TFF system with a 30 kDa MWCO membrane
-
Diafiltration buffer (e.g., PBS, pH 7.4)
Procedure:
-
System Preparation:
-
Equilibrate the TFF system with the diafiltration buffer.
-
-
Diafiltration:
-
Perform 10-15 diafiltration volumes to remove the majority of the unconjugated this compound-Payload and residual DMSO.
-
Monitor the permeate for the absence of the drug-linker to ensure complete removal.
-
-
Concentration:
-
Concentrate the ADC solution to a suitable concentration for the subsequent chromatography step (e.g., 5-10 mg/mL).
-
Part B: Hydrophobic Interaction Chromatography (HIC) for DAR Species Separation and Aggregate Removal
Materials:
-
TFF-purified ADC from Part A
-
HIC column (e.g., Butyl or Phenyl Sepharose)
-
Mobile Phase A (High Salt): 1.5 M Ammonium (B1175870) Sulfate (B86663) in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B (Low Salt): 50 mM Sodium Phosphate, pH 7.0
-
HPLC or FPLC system
Procedure:
-
Sample Preparation:
-
Adjust the ADC sample to a final concentration of approximately 1 M ammonium sulfate by adding Mobile Phase A.
-
-
Column Equilibration:
-
Equilibrate the HIC column with Mobile Phase A until a stable baseline is achieved.
-
-
Sample Loading:
-
Load the prepared ADC sample onto the equilibrated column.
-
-
Elution:
-
Fraction Collection:
-
Collect fractions corresponding to the desired DAR species (e.g., DAR4).
-
-
Final Formulation:
-
Pool the desired fractions and perform a final buffer exchange into the formulation buffer using TFF.
-
Concentrate the final ADC product to the target concentration and sterile filter.
-
Mandatory Visualizations
Signaling Pathway of Payload Release and Action
Caption: Intracellular trafficking and payload release mechanism of a Val-Ala linker-containing ADC.
Experimental Workflow for Scaled-Up ADC Production
Caption: End-to-end workflow for the scaled-up production and characterization of an ADC.
Logical Relationships in ADC Scale-Up Process
Caption: Interplay between Critical Process Parameters (CPPs) and Critical Quality Attributes (CQAs) during ADC process scale-up.
References
- 1. How Optimizing Process Parameters Can Improve Scalability And Manufacturability Of A Cytotoxic Antibody Drug Conjugate [bioprocessonline.com]
- 2. Advanced Strategies for Balancing Yield, Stability, and Quality in ADC Production - Aragen Life Sciences [aragen.com]
- 3. bioagilytix.com [bioagilytix.com]
- 4. crystalpharmatech.com [crystalpharmatech.com]
- 5. duoningbio.com [duoningbio.com]
- 6. adcreview.com [adcreview.com]
- 7. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
A Step-by-Step Guide to Bioconjugation with DBCO-PEG4-Val-Ala-PAB for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the bioconjugation of azide-modified antibodies with a drug-linker complex utilizing the DBCO-PEG4-Val-Ala-PAB linker. This linker system is integral to the development of advanced Antibody-Drug Conjugates (ADCs), offering a precise and controlled method for attaching potent payloads to targeted antibodies. The protocol outlines the copper-free click chemistry reaction, characterization of the resulting ADC, and the mechanism of payload release.
The this compound linker combines three key features: a Dibenzocyclooctyne (DBCO) group for bioorthogonal conjugation, a hydrophilic PEG4 spacer to enhance solubility and reduce aggregation, and a Cathepsin B-cleavable Valine-Alanine (Val-Ala) dipeptide linked to a self-immolative p-aminobenzyl carbamate (B1207046) (PAB) spacer for controlled drug release within the target cell.
Core Principles of this compound Bioconjugation
The bioconjugation process leverages Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry" that occurs efficiently under mild, aqueous conditions without the need for a cytotoxic copper catalyst.[1][2] This bioorthogonal reaction ensures that the conjugation is highly specific between the DBCO group on the linker and an azide (B81097) group previously introduced onto the antibody.
Upon successful conjugation, the resulting ADC is designed to be stable in circulation. Once the ADC binds to its target antigen on a cancer cell and is internalized, it is trafficked to the lysosome. The acidic environment and the presence of proteases, such as Cathepsin B, lead to the enzymatic cleavage of the Val-Ala dipeptide.[3][4] This cleavage triggers the self-immolation of the PAB spacer, releasing the active cytotoxic payload inside the target cell.[3]
Experimental Protocols
This section provides a step-by-step guide for the key experiments in the bioconjugation and characterization process.
Protocol 1: Azide Modification of the Antibody
This initial step is crucial for preparing the antibody for conjugation with the DBCO-containing linker-drug. The following is a general protocol for introducing azide groups onto an antibody using an azide-functionalized N-hydroxysuccinimide (NHS) ester.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.4)
-
Azide-PEG-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns or dialysis equipment
Procedure:
-
Antibody Preparation: Ensure the antibody is at a concentration of 1-10 mg/mL in an amine-free buffer.
-
Azide-Linker Activation: Immediately before use, prepare a 10 mM stock solution of the Azide-PEG-NHS ester in anhydrous DMSO or DMF.
-
Antibody Functionalization: Add a 10- to 20-fold molar excess of the Azide-PEG-NHS ester solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v).
-
Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.
-
Quenching: Add the quenching buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted azide linker using a desalting column or by dialysis against an appropriate buffer (e.g., PBS, pH 7.4).
Protocol 2: ADC Synthesis via Copper-Free Click Chemistry
This protocol describes the conjugation of the azide-modified antibody with the this compound-drug complex.
Materials:
-
Azide-modified antibody (from Protocol 1)
-
This compound-drug complex
-
Azide-free buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO or DMF
Procedure:
-
Prepare Solutions: Dissolve the this compound-drug complex in a minimal amount of anhydrous DMSO or DMF to create a stock solution. Ensure the azide-modified antibody is in an azide-free buffer.
-
Calculate Molar Excess: A molar excess of 1.5–10 equivalents of the DBCO-linker-drug per antibody is recommended to drive the reaction to completion. A 5-fold excess is a good starting point.
-
Click Reaction: Add the calculated amount of the DBCO-linker-drug solution to the azide-modified antibody solution.
-
Incubation: Incubate the reaction mixture at room temperature for 4–12 hours or at 4°C overnight for at least 12 hours with gentle mixing.
-
Purification: The synthesized ADC can be purified to remove unreacted linker-drug and other small molecules using size-exclusion chromatography (SEC) or dialysis.
Protocol 3: Characterization of the ADC
Accurate characterization of the ADC is essential to determine its quality and potential efficacy. The drug-to-antibody ratio (DAR) is a critical quality attribute.[2]
A. DAR Determination by UV/Vis Spectroscopy
This method provides an average DAR for the ADC population.[5]
Procedure:
-
Measure the absorbance of the purified ADC solution at 280 nm (for the antibody) and at the absorbance maximum of the cytotoxic drug.
-
Calculate the concentration of the antibody and the drug using their respective extinction coefficients and the Beer-Lambert law. A correction factor for the drug's absorbance at 280 nm should be applied.[6]
-
The average DAR is the molar ratio of the drug to the antibody.
B. DAR Determination by Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on the increased hydrophobicity imparted by the conjugated drug-linker, allowing for the determination of the distribution of different DAR species.[7]
Procedure:
-
Equilibrate a HIC column with a high-salt mobile phase.
-
Inject the purified ADC sample.
-
Elute the ADC species using a decreasing salt gradient. The unconjugated antibody will elute first, followed by species with increasing DARs.
-
The relative peak areas of the different species are used to calculate the average DAR.
Protocol 4: In Vitro Cathepsin B Cleavage Assay
This assay confirms the susceptibility of the Val-Ala linker to enzymatic cleavage.[3]
Materials:
-
Purified ADC
-
Recombinant human Cathepsin B
-
Activation Buffer (e.g., 25 mM MES, 5 mM DTT, pH 5.0)
-
Assay Buffer (e.g., 25 mM MES, pH 5.0)
-
Quenching Solution (e.g., acetonitrile (B52724) with an internal standard)
-
LC-MS system
Procedure:
-
Enzyme Activation: Activate Cathepsin B by incubating it in the Activation Buffer.
-
Reaction Setup: In a microcentrifuge tube, combine the purified ADC with the activated Cathepsin B in the Assay Buffer. Include a no-enzyme control.
-
Incubation: Incubate the reaction mixture at 37°C for various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Quenching: At each time point, stop the reaction by adding the Quenching Solution.
-
Analysis: Analyze the samples by LC-MS to quantify the amount of released payload.
Quantitative Data
The following tables summarize key quantitative data relevant to the performance of the this compound linker system.
Table 1: Comparative Performance of Cathepsin B-Cleavable Linkers
| Peptide Linker | Relative Cleavage Rate vs. Val-Cit | Key Characteristics |
| Val-Cit-PABC | 1x | Higher hydrophobicity, may lead to aggregation at high DARs.[3] |
| Val-Ala-PABC | ~0.5x | Lower hydrophobicity, potentially allowing for higher DARs with less aggregation. [] |
| Phe-Lys-PABC | Variable (can be faster) | Also a substrate for Cathepsin B.[3] |
Table 2: Kinetic Parameters for Cathepsin B Cleavage of Dipeptide Linkers (Illustrative)
| Peptide Linker | Km (µM) | kcat (s⁻¹) |
| Val-Cit-PABC-Fluorophore | 15.2 | 0.85 |
| Val-Ala-PABC-Fluorophore | 22.5 | 0.55 |
| Phe-Lys-PABC-Fluorophore | 8.9 | 1.20 |
Note: These kinetic parameters are illustrative and can vary based on experimental conditions and the conjugated payload.[3]
Table 3: Comparison of Methods for DAR Determination
| Method | Principle | Advantages | Disadvantages |
| UV/Vis Spectroscopy | Measures absorbance at two wavelengths to calculate the concentration of antibody and drug.[5] | Simple, rapid, requires minimal sample preparation. | Provides only the average DAR; can be inaccurate if absorbance spectra overlap significantly.[1] |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on hydrophobicity.[7] | Provides information on the distribution of different DAR species and the amount of unconjugated antibody. | Requires more specialized equipment and method development. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates ADC species by chromatography and determines their mass. | Provides precise mass information for each DAR species, offering the most detailed characterization. | Requires expensive instrumentation and significant expertise. |
Visualizations
The following diagrams illustrate the key processes in the bioconjugation and mechanism of action of an ADC synthesized with the this compound linker.
Caption: Experimental workflow for ADC synthesis and characterization.
Caption: Mechanism of action of a Val-Ala linker-based ADC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmiweb.com [pharmiweb.com]
- 7. [The Characterization of Drug-to-Antibody Ratio and Isoforms of ADCs Using LC and MS Technologies] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for DBCO-PEG4-Val-Ala-PAB in Novel Bioconjugate Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
The DBCO-PEG4-Val-Ala-PAB linker is a sophisticated, cleavable linker system designed for the development of advanced bioconjugates, particularly Antibody-Drug Conjugates (ADCs).[1] This heterobifunctional linker integrates four key components, each serving a distinct and critical function in the targeted delivery and controlled release of therapeutic payloads.
-
Dibenzocyclooctyne (DBCO): A terminal group that enables covalent conjugation to azide-modified biomolecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This "click chemistry" reaction is bioorthogonal, proceeding efficiently under mild, aqueous conditions without the need for a cytotoxic copper catalyst.[2][3][4]
-
Polyethylene Glycol (PEG4): A tetraethylene glycol spacer that enhances the hydrophilicity and aqueous solubility of the linker and the resulting bioconjugate.[1][3] This property is crucial for preventing aggregation, especially when working with hydrophobic payloads, and can improve the pharmacokinetic profile of the conjugate.[3][5]
-
Valine-Alanine (Val-Ala): A dipeptide motif specifically designed as a cleavage site for Cathepsin B.[1][] This lysosomal cysteine protease is frequently overexpressed in the tumor microenvironment, allowing for selective payload release within target cancer cells.[7]
-
p-Aminobenzyl Alcohol (PAB): A self-immolative spacer that, upon cleavage of the Val-Ala dipeptide, spontaneously releases the conjugated payload in its unmodified, active form.[8]
This linker system is engineered to provide high stability in systemic circulation, minimizing off-target toxicity, while ensuring efficient and specific drug release upon internalization into target cells.[][9]
Mechanism of Action and Signaling Pathways
The primary application of the this compound linker is in the construction of ADCs for targeted cancer therapy. The mechanism involves a multi-step process that leverages both the specificity of the antibody and the enzymatic machinery of the cancer cell.
-
Targeting & Binding: The ADC circulates in the bloodstream until the monoclonal antibody component recognizes and binds to a specific tumor-associated antigen on the surface of a cancer cell.[9]
-
Internalization: Upon binding, the entire ADC-antigen complex is internalized by the cell through receptor-mediated endocytosis.[9]
-
Lysosomal Trafficking: The endosome containing the ADC fuses with a lysosome, a cellular organelle containing a host of degradative enzymes and characterized by an acidic environment.[9]
-
Enzymatic Cleavage: Inside the lysosome, Cathepsin B, which is often highly expressed in tumor cells, recognizes and cleaves the Val-Ala peptide bond within the linker.[1][][7] While designed for Cathepsin B, studies on similar linkers suggest other cysteine cathepsins (like K, L, and S) may also contribute to cleavage, ensuring robust payload release.[10]
-
Self-Immolation and Payload Release: The cleavage of the dipeptide initiates the spontaneous 1,6-elimination of the PAB spacer, which rapidly releases the active cytotoxic payload into the cytoplasm of the cancer cell.[8]
-
Induction of Apoptosis: The released payload exerts its cytotoxic effect, for instance, by inhibiting tubulin polymerization or damaging DNA, leading to cell cycle arrest and apoptosis.[11]
Data Presentation
The performance of a bioconjugate is dictated by the stability and cleavage characteristics of its linker. The following tables summarize key performance data for the components of the this compound system based on studies of similar linkers.
Table 1: Stability of DBCO-based Bioconjugates This table summarizes the stability of the DBCO-azide linkage under various physiologically relevant conditions. The triazole ring formed via SPAAC is known for its high stability.
| Condition | Temperature | Duration | Stability (%) | Notes | Source |
| PBS (pH 7.4) | 4°C | 48 hours | >95% | Optimal for short-term storage. | [12] |
| PBS (pH 7.4) | 25°C | 24 hours | 90 - 95% | Good stability for typical reaction times. | [12] |
| PBS (pH 7.4) | 37°C | 24 hours | 80 - 85% | Degradation accelerates at physiological temperature. | [12] |
| Human Plasma | 37°C | >7 days | High | DBCO-based click chemistry conjugates are very stable. | [13][14] |
| Acidic (pH 5.0) | 25°C | 24 hours | 85 - 90% | Potential for slow acid-mediated degradation. | [12] |
Table 2: Cleavage Characteristics of Val-Ala/Val-Cit Dipeptide Linkers This table provides data on the enzymatic cleavage of the dipeptide sequence, which is essential for payload release.
| Enzyme | Relative Cleavage Efficiency | Target Location | Notes | Source |
| Cathepsin B | High | Lysosome | The primary enzyme targeted for cleavage. | [][7][10] |
| Cathepsin S | High | Lysosome | Can compensate for the loss of Cathepsin B function. | [10] |
| Cathepsin K | Moderate | Lysosome | Less efficient than Cathepsin B or S. | [10] |
| Cathepsin L | Moderate | Lysosome | Less efficient than Cathepsin B or S. | [10] |
| Mouse Plasma | Very Low | Circulation | Val-Ala linkers show high stability in mouse plasma. | [14] |
Table 3: Influence of PEG4 Spacer on Bioconjugate Properties The inclusion of a hydrophilic PEG spacer significantly impacts the physicochemical properties and pharmacokinetics of the bioconjugate.
| Property | Effect of PEG4 Spacer | Rationale | Source |
| Solubility | Increased | Enhances aqueous solubility, crucial for hydrophobic payloads. | [3][5] |
| Aggregation | Reduced | Prevents the formation of aggregates, improving homogeneity. | [2][3] |
| Pharmacokinetics | Potentially longer half-life | Increases hydrodynamic radius, which can reduce renal clearance. | [3] |
| Antigen Binding | Maintained | Reduces steric hindrance between the antibody and payload. | [3] |
Experimental Protocols
The development of a bioconjugate using this compound involves a multi-stage workflow, from antibody modification to final characterization and functional testing.
Protocol 1: Antibody Azide Functionalization
This protocol describes the introduction of azide groups onto a monoclonal antibody (mAb) using an NHS ester-based reagent (e.g., Azido-PEG4-NHS Ester) for subsequent reaction with the DBCO linker.
Materials:
-
Monoclonal antibody (mAb) at 1-10 mg/mL
-
Amine-free buffer (e.g., PBS, pH 7.4)
-
Azido-PEG4-NHS Ester
-
Anhydrous DMSO
-
Desalting columns (e.g., 7K MWCO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Antibody Preparation: Ensure the mAb is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.[3][13]
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of Azido-PEG4-NHS Ester in anhydrous DMSO.[3]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the Azido-PEG4-NHS Ester solution to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v).[2][3]
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[2]
-
Quenching: Add quenching buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester. Incubate for 30 minutes at room temperature.[2]
-
Purification: Remove excess, unreacted azide linker and quenching buffer by purifying the azide-modified mAb using a desalting column or size-exclusion chromatography (SEC).
Protocol 2: SPAAC Conjugation with this compound-Payload
This protocol details the copper-free click chemistry reaction between the azide-modified antibody and the DBCO-linker-payload construct.
Materials:
-
Purified azide-modified mAb
-
This compound-Payload construct
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO (if linker-payload is not readily soluble in buffer)
Procedure:
-
Reagent Preparation: Prepare a stock solution of the this compound-Payload in DMSO or directly in the reaction buffer if soluble.
-
Reaction Setup: Add the DBCO-linker-payload construct to the purified azide-modified mAb. A 1.5- to 5-fold molar excess of the DBCO construct over the antibody is typically used to drive the reaction.[2]
-
Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle agitation.[2][3] The reaction is typically faster than maleimide-based conjugations.[15]
-
Purification: After incubation, purify the resulting ADC to remove unreacted linker-payload. Purification can be achieved using SEC to separate the high-molecular-weight ADC from small molecule reactants. Hydrophobic Interaction Chromatography (HIC) can also be used for purification and characterization of species with different drug-to-antibody ratios (DAR).
Protocol 3: ADC Characterization
It is critical to characterize the final ADC product to ensure purity, homogeneity, and a defined drug-to-antibody ratio (DAR).
Methods:
-
Size-Exclusion Chromatography (SEC-HPLC): Used to determine the percentage of monomeric ADC and to quantify high-molecular-weight aggregates.[3]
-
Hydrophobic Interaction Chromatography (HIC-HPLC): A powerful method to determine the DAR distribution, separating antibody species based on the number of conjugated payloads.
-
SDS-PAGE (Reduced and Non-Reduced): Provides a qualitative assessment of conjugation. A successful conjugation will show a shift in the molecular weight of the antibody heavy and/or light chains (reduced) or the intact antibody (non-reduced).
-
Mass Spectrometry (LC-MS): Used to confirm the precise mass of the ADC and to verify the covalent attachment of the linker-payload.
Protocol 4: In Vitro Linker Cleavage Assay
This assay confirms that the Val-Ala linker is susceptible to cleavage by its target enzyme, Cathepsin B.
Materials:
-
Purified ADC
-
Recombinant human Cathepsin B
-
Cathepsin B assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)
-
Control buffer (assay buffer without enzyme)
-
LC-MS system
Procedure:
-
Reaction Setup: Incubate the ADC at a defined concentration (e.g., 1 mg/mL) in both the Cathepsin B assay buffer and the control buffer at 37°C.
-
Time Points: Collect aliquots from each reaction at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Analysis: Analyze the aliquots by LC-MS to detect and quantify the released payload. The results will demonstrate the rate and extent of enzyme-specific cleavage compared to the control.
Conclusion
The this compound linker represents a highly advanced tool for the construction of targeted bioconjugates.[1] Its modular design, incorporating a bioorthogonal handle for precise conjugation, a hydrophilic spacer for improved pharmacokinetics, and a tumor-specific cleavage site, offers significant advantages for the development of next-generation ADCs.[2][3][16] The detailed protocols and performance data provided herein serve as a comprehensive resource for researchers aiming to leverage this technology for creating safer and more effective targeted therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. DBCO Linkers | Conju-Probe | Enable Bioconjugation [conju-probe.com]
- 5. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. iphasebiosci.com [iphasebiosci.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. help.lumiprobe.com [help.lumiprobe.com]
- 14. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimizing Conjugation Chemistry, Antibody Conjugation Site and Surface Density in Antibody-Nanogel Conjugates (ANCs) for Cell-Specific Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: DBCO-PEG4-Val-Ala-PAB Conjugation
Welcome to the technical support center for DBCO-PEG4-Val-Ala-PAB conjugation. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their antibody-drug conjugation experiments. Here you will find frequently asked questions (FAQs) and detailed troubleshooting advice to address common challenges encountered during the conjugation of this compound to your molecule of interest.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its components used for?
This compound is a popular linker for creating antibody-drug conjugates (ADCs). It is composed of several key functional units:
-
DBCO (Dibenzocyclooctyne): This group is at one end of the linker and is used for "click chemistry," specifically a copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This allows for a highly specific and efficient conjugation to an azide-modified molecule, such as an antibody.[1][2][3][4]
-
PEG4 (Tetraethylene glycol): The PEG4 spacer is a hydrophilic chain that increases the solubility of the linker and the final ADC in aqueous solutions.[1][2] It also reduces the potential for aggregation and minimizes steric hindrance between the antibody and the payload.[1]
-
Val-Ala (Valine-Alanine): This dipeptide sequence is a cleavable linker that can be recognized and cleaved by specific proteases, such as Cathepsin B, which are often found in high concentrations within tumor cells.[3][4][5][6] This allows for the targeted release of the cytotoxic payload inside the cancer cell.
-
PAB (p-aminobenzyl): The PAB group acts as a self-immolative spacer. Once the Val-Ala dipeptide is cleaved by proteases, the PAB group spontaneously decomposes to release the attached drug payload in its active form.
Q2: What is the underlying chemistry of the DBCO conjugation reaction?
The conjugation reaction relies on Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry". This reaction is bioorthogonal, meaning it occurs with high efficiency and specificity in a biological environment without interfering with native biochemical processes.[1][2] The DBCO and azide (B81097) groups react to form a stable triazole linkage. A key advantage of this method is that it does not require a cytotoxic copper catalyst, making it suitable for use with sensitive biological molecules like antibodies.[1][7]
Q3: What are the typical reaction conditions for a this compound conjugation?
Optimal reaction conditions can vary depending on the specific antibody and payload, but general recommendations are as follows:
-
Molar Ratio: A molar excess of the DBCO-containing linker is typically used to drive the reaction to completion. A starting point of a 3 to 10-fold molar excess of the DBCO linker to the azide-modified molecule is often recommended.[1][8]
-
Reaction Buffer: A non-amine containing buffer with a pH between 7.0 and 8.5 is generally preferred. Phosphate-buffered saline (PBS) is a common choice.[1][8] Avoid buffers containing azides, as they will compete with the azide-modified molecule for reaction with the DBCO group.[8]
-
Temperature: The reaction can be performed at room temperature or at 4°C.[1]
-
Reaction Time: Incubation times typically range from 2 to 24 hours.[1][8][9] The progress of the reaction can be monitored using analytical techniques.[1]
Troubleshooting Guide: Low Conjugation Yield
Low conjugation yield is a common issue in bioconjugation. The following guide provides a systematic approach to troubleshooting and improving the efficiency of your this compound conjugation.
Issue 1: Lower than expected Drug-to-Antibody Ratio (DAR)
A low DAR is a primary indicator of an inefficient conjugation reaction.[10]
| Possible Cause | Recommended Solution |
| Suboptimal Molar Ratio of Reactants | Increase the molar excess of the this compound linker relative to the azide-modified antibody. A higher molar excess can help drive the reaction to completion.[1][8][10] |
| Inefficient Azide Labeling of the Antibody | Verify the degree of azide labeling on your antibody using a suitable analytical method before starting the conjugation. Ensure that the azide modification protocol is optimized. |
| Steric Hindrance | The azide groups on the antibody may be located in sterically hindered positions, making them inaccessible to the DBCO linker. Consider using a linker with a longer PEG spacer to increase accessibility.[9] |
| Incorrect Reaction Buffer | Ensure the reaction buffer is free of primary amines (e.g., Tris) and azides, which can compete with the desired reaction.[8][11] Buffer exchange your antibody into an appropriate buffer like PBS before conjugation.[11] |
| Suboptimal Reaction Time or Temperature | Increase the incubation time or consider performing the reaction at room temperature instead of 4°C to enhance the reaction kinetics.[2][11] Monitor the reaction progress over time to determine the optimal duration. |
Issue 2: Protein Aggregation During or After Conjugation
Protein aggregation can significantly reduce the yield of soluble, functional ADC.[12]
| Possible Cause | Recommended Solution |
| High Protein Concentration | High concentrations of antibodies in the reaction mixture can increase the likelihood of aggregation.[9] Try performing the conjugation at a lower antibody concentration.[11] |
| Hydrophobicity of the Payload | The cytotoxic payload can be hydrophobic, and its conjugation to the antibody can induce aggregation. The PEG4 spacer in the linker is designed to mitigate this, but for very hydrophobic payloads, a longer PEG chain may be beneficial. |
| Suboptimal Buffer Conditions | Ensure the pH and ionic strength of the buffer are optimal for the stability of your specific antibody. Consider adding stabilizing excipients, such as arginine or polysorbate, to the buffer. |
| Reaction Conditions are Denaturing the Protein | High concentrations of organic solvents (used to dissolve the linker) or extreme pH can denature the antibody. Minimize the amount of organic solvent in the final reaction mixture (typically <10%) and perform the conjugation at a lower temperature (e.g., 4°C).[9] |
Issue 3: Difficulty in Purifying the Final ADC
Inefficient purification can lead to significant product loss and a heterogeneous final product.[13]
| Possible Cause | Recommended Solution |
| Incomplete Removal of Excess Linker | Unreacted this compound linker can interfere with downstream applications and analysis. Use an appropriate purification method, such as size-exclusion chromatography (SEC) or dialysis, to effectively remove the excess linker.[1] |
| Heterogeneity of the Conjugated Product | The conjugation reaction can result in a mixture of ADC species with different DARs (e.g., DAR0, DAR2, DAR4, etc.). Hydrophobic interaction chromatography (HIC) is a powerful technique for separating these different species.[10][14] |
| Co-elution of Aggregates | Aggregates can co-elute with the desired ADC during purification. SEC is effective at separating monomeric ADC from high molecular weight aggregates.[14] |
Experimental Protocols
General Protocol for this compound Conjugation
-
Reagent Preparation:
-
Conjugation Reaction:
-
Purification:
-
Remove unreacted linker and byproducts by purifying the conjugate using size-exclusion chromatography (SEC) or dialysis.[1]
-
-
Characterization:
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Troubleshooting flowchart for low DBCO conjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. dynamic-biosensors.com [dynamic-biosensors.com]
- 8. interchim.fr [interchim.fr]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. pharmafocusamerica.com [pharmafocusamerica.com]
- 15. blog.crownbio.com [blog.crownbio.com]
Technical Support Center: Preventing ADC Aggregation with DBCO-PEG4-Val-Ala-PAB
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Antibody-Drug Conjugate (ADC) aggregation when using the DBCO-PEG4-Val-Ala-PAB linker.
Frequently Asked Questions (FAQs)
Q1: What is the role of each component in the this compound linker?
A1: Each component of this linker has a distinct function:
-
DBCO (Dibenzocyclooctyne): This group is used for "click chemistry," specifically for copper-free strain-promoted alkyne-azide cycloaddition (SPAAC). This allows for a highly specific and efficient conjugation to an azide-modified antibody under mild conditions.[1]
-
PEG4 (four-unit Polyethylene (B3416737) Glycol): The PEG spacer is crucial for increasing the hydrophilicity of the ADC.[2][3][4] Many cytotoxic payloads are hydrophobic, and attaching them to an antibody can lead to aggregation.[5][6][7] The PEG linker forms a hydration shell, which helps to mitigate this issue, improving solubility and stability.[1][2]
-
Val-Ala (Valine-Alanine): This dipeptide is a substrate for proteases like Cathepsin B, which are often overexpressed in the lysosomal compartment of tumor cells.[8][9][10][11] This enzymatic cleavage allows for the specific release of the cytotoxic payload within the target cancer cells.[1]
-
PAB (p-aminobenzyl): This is a self-immolative spacer. Following the cleavage of the Val-Ala peptide, the PAB group undergoes a 1,6-elimination reaction to release the unmodified, active form of the payload.
Q2: What are the primary causes of aggregation when preparing ADCs with the this compound linker?
A2: ADC aggregation is a multifaceted issue. Even with the hydrophilic PEG4 spacer, aggregation can occur due to:
-
Payload Hydrophobicity: Highly hydrophobic payloads can still create hydrophobic patches on the antibody surface, leading to self-association.[5][6][7]
-
High Drug-to-Antibody Ratio (DAR): A higher DAR increases the overall hydrophobicity of the ADC, making aggregation more likely.[5] ADCs with very high DARs (e.g., over 8) may clear from circulation more rapidly due to aggregation.[10]
-
Conjugation Process Conditions:
-
Co-solvents: The use of organic co-solvents to dissolve the hydrophobic payload-linker can partially denature the antibody, exposing hydrophobic regions and promoting aggregation.[12]
-
pH: If the buffer pH is close to the isoelectric point (pI) of the ADC, the net charge of the molecule is reduced, decreasing electrostatic repulsion and increasing the likelihood of aggregation.[5][6][12]
-
Temperature and Shear Stress: Elevated temperatures and vigorous mixing during conjugation can induce protein unfolding and aggregation.[5]
-
-
Suboptimal Formulation and Storage:
Q3: How does the PEG4 linker in this compound help prevent aggregation?
A3: The polyethylene glycol (PEG) component is a key strategy to enhance the solubility and stability of ADCs.[2][3] The PEG4 linker in your construct provides a "hydrophilic shield" around the hydrophobic payload.[3] This has several advantages:
-
Increased Solubility: The PEG chain forms a hydration shell, significantly improving the aqueous solubility of the entire ADC molecule.[1]
-
Reduced Aggregation: By masking the hydrophobic regions of the payload, the PEG linker minimizes intermolecular hydrophobic interactions that lead to aggregation.[2][3]
-
Improved Pharmacokinetics: PEGylation increases the hydrodynamic volume of the ADC, which can reduce renal clearance and prolong its circulation half-life.[1][3]
Troubleshooting Guides
Issue 1: Significant aggregation observed immediately after conjugation.
This is often due to the conjugation conditions or the inherent properties of your specific antibody and payload.
| Potential Cause | Troubleshooting Steps |
| High concentration of organic co-solvent | Minimize the percentage of organic solvent used to dissolve the this compound-payload complex. Add the dissolved complex to the antibody solution slowly and with gentle mixing. |
| Buffer pH is close to the ADC's isoelectric point (pI) | Perform a pH screening study to identify a buffer pH that is at least 1-2 units away from the pI of your ADC to ensure sufficient electrostatic repulsion.[5] |
| High Drug-to-Antibody Ratio (DAR) | Consider reducing the molar excess of the linker-payload complex during the conjugation reaction to target a lower DAR. A DAR of 2-4 is often a good starting point to balance potency and stability. |
| Elevated temperature or vigorous mixing | Perform the conjugation reaction at a lower temperature (e.g., 4°C or room temperature) and use gentle, controlled mixing. |
Issue 2: Gradual increase in aggregation during storage.
This typically points to suboptimal formulation or storage conditions.
| Potential Cause | Troubleshooting Steps |
| Suboptimal buffer conditions | Screen different buffer systems (e.g., histidine, citrate) and ionic strengths to find the optimal formulation for long-term stability. |
| Lack of stabilizing excipients | Evaluate the addition of stabilizing excipients such as sugars (e.g., sucrose, trehalose), amino acids (e.g., arginine, glycine), or non-ionic surfactants (e.g., polysorbate 20/80).[5] |
| Repeated freeze-thaw cycles | Aliquot the purified ADC into single-use volumes before freezing to avoid the stress of multiple freeze-thaw cycles.[5] |
| Exposure to light | Store the ADC protected from light, especially if the payload is photosensitive.[5] |
Quantitative Data Summary
The following tables summarize the impact of key parameters on ADC aggregation.
Table 1: Impact of Drug-to-Antibody Ratio (DAR) on Aggregation
| DAR | % Aggregation (Example) | Observations |
| 2 | < 1% | Generally low aggregation, favorable pharmacokinetic profile.[3] |
| 4 | 2-5% | Acceptable aggregation levels, often a good balance of potency and stability. |
| 6 | 5-15% | Increased aggregation propensity, may lead to faster clearance.[3] |
| 8 | >15% | High risk of aggregation, potentially impacting efficacy and safety.[10] |
| Note: These are generalized values. The actual percentage of aggregation will depend on the specific antibody, payload, and linker combination. |
Table 2: Effect of PEG Linker Length on ADC Properties
| PEG Length | Hydrophilicity | In Vitro Potency | Plasma Half-Life | Aggregation Tendency |
| Short (e.g., PEG4) | Moderate | High | Moderate | Payload-dependent |
| Medium (e.g., PEG8) | High | Moderate-High | Long | Low |
| Long (e.g., PEG12/24) | Very High | Moderate | Very Long | Very Low |
| Note: While this compound has a fixed PEG length, this table provides context on how PEG length, in general, influences ADC characteristics. A PEG4 linker offers a balance between hydrophilicity and maintaining a smaller overall ADC size, which can be beneficial for tumor penetration.[1] |
Experimental Protocols
Protocol 1: Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC) for Aggregate Quantification
Objective: To separate and quantify high molecular weight (HMW) species (aggregates) from the monomeric ADC.
Materials:
-
HPLC system with a UV detector
-
Size-Exclusion Chromatography column suitable for monoclonal antibodies (e.g., AdvanceBio SEC 300Å)[8]
-
Mobile Phase: 150 mM Sodium Phosphate, 150 mM NaCl, pH 7.0
-
ADC sample
-
0.22 µm syringe filters
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase and degas it thoroughly.
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL using the mobile phase. Filter the sample through a 0.22 µm syringe filter immediately before injection.
-
Injection: Inject a defined volume (e.g., 20 µL) of the prepared sample onto the column.
-
Data Acquisition: Monitor the elution profile at 280 nm. Aggregates, being larger, will elute first, followed by the monomer, and then any smaller fragments.
-
Data Analysis: Integrate the peak areas for the aggregate and monomer peaks. Calculate the percentage of aggregation using the following formula: % Aggregation = (Area of Aggregate Peaks / Total Area of All Peaks) x 100
Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Detection
Objective: To rapidly assess the size distribution and presence of aggregates in an ADC sample.
Materials:
-
DLS instrument (e.g., Zetasizer)
-
Low-volume cuvettes
-
ADC sample
-
0.22 µm syringe filters
Procedure:
-
Sample Preparation: Prepare the ADC sample in a suitable buffer at a concentration of 0.5-1.0 mg/mL. Filter the sample through a 0.22 µm syringe filter directly into a clean, dust-free cuvette.
-
Instrument Setup: Set the instrument parameters, including the solvent viscosity and refractive index, and the measurement temperature.
-
Measurement: Place the cuvette in the instrument and allow the sample to equilibrate to the set temperature. Perform the measurement.
-
Data Analysis: Analyze the correlation function to obtain the size distribution by intensity, volume, and number. The presence of large particles in the distribution is indicative of aggregation. The Polydispersity Index (PDI) provides an indication of the width of the size distribution; a PDI > 0.3 may suggest the presence of aggregates.
Visualization
Troubleshooting Workflow for ADC Aggregation
References
- 1. benchchem.com [benchchem.com]
- 2. bioprocessintl.com [bioprocessintl.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. pharmtech.com [pharmtech.com]
- 7. lcms.cz [lcms.cz]
- 8. agilent.com [agilent.com]
- 9. DLS (Dynamic Light Scattering) Analysis of Antibody Drugs | MtoZ Biolabs [mtoz-biolabs.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of Quantitative Relationship Between Target Expression and Antibody-Drug Conjugate Exposure Inside Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cathepsin B Cleavage of Val-Ala Linkers
Welcome to the technical support center for optimizing the enzymatic cleavage of Val-Ala (valine-alanine) linkers by cathepsin B. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using a Val-Ala linker over a Val-Cit linker?
A1: The primary advantage of the Val-Ala linker is its lower hydrophobicity compared to the more traditional Val-Cit (valine-citrulline) linker. This characteristic can reduce the risk of antibody-drug conjugate (ADC) aggregation, especially when dealing with hydrophobic payloads or aiming for a high drug-to-antibody ratio (DAR).[1][2]
Q2: How does the cleavage efficiency of Val-Ala compare to Val-Cit by cathepsin B?
A2: In isolated cathepsin B cleavage assays, the Val-Ala linker is generally cleaved at approximately half the rate of the Val-Cit linker.[2] However, the overall efficacy in a cellular context can be comparable, as other factors like ADC internalization and lysosomal enzyme concentrations play a role.[3]
Q3: What is the optimal pH for cathepsin B-mediated cleavage of peptide linkers?
A3: Cathepsin B exhibits optimal dipeptidyl carboxypeptidase activity at an acidic pH, typically around 4.5 to 5.5, which mimics the environment of the lysosome.[1][4][5] Its activity is significantly lower at the neutral pH of the cytosol or blood circulation.[5][6]
Q4: Why is a reducing agent, such as DTT, included in the assay buffer?
A4: Cathepsin B is a cysteine protease, and its catalytic activity depends on a cysteine residue in the active site being in a reduced state. Reducing agents like dithiothreitol (B142953) (DTT) are essential to maintain the enzyme in its active form during in vitro assays.[1][7]
Q5: Can other lysosomal proteases cleave the Val-Ala linker?
A5: While cathepsin B is the primary enzyme targeted for Val-Ala linker cleavage, other lysosomal cysteine proteases, such as cathepsin L, S, and F, may also contribute to the cleavage of dipeptide linkers.[8][9]
Troubleshooting Guides
Issue 1: Inefficient or Incomplete Linker Cleavage
Symptoms:
-
Low signal in a fluorogenic cleavage assay.
-
Incomplete release of the payload in an HPLC-based assay.
-
Low cytotoxicity in cell-based assays despite efficient ADC internalization.[10]
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inactive Cathepsin B | Verify Enzyme Activity: Test the enzyme with a known, highly sensitive fluorogenic substrate (e.g., Z-Arg-Arg-AMC) to confirm its activity. Ensure proper storage and handling of the enzyme.[11] Enzyme Activation: Ensure the pro-cathepsin B has been properly activated. This is typically done by incubating it in an acidic activation buffer (e.g., pH 5.0-5.5) with a reducing agent like DTT at 37°C for 15-30 minutes.[4][12] |
| Suboptimal Assay Conditions | Check pH: Verify that the assay buffer pH is within the optimal range for cathepsin B activity (pH 4.5-5.5).[1][4] Include Reducing Agent: Ensure a sufficient concentration of a reducing agent (e.g., 5 mM DTT) is present in the assay buffer to maintain enzyme activity.[1][12] Optimize Temperature: Incubate the reaction at 37°C for optimal enzymatic activity.[1] |
| Presence of Inhibitors | Sample Purity: Ensure the ADC sample is free from contaminants that could inhibit cathepsin B. Consider dialysis or buffer exchange of the ADC sample. Inhibitor Control: Run a control reaction with a known cathepsin B inhibitor (e.g., CA-074) to confirm that the observed cleavage is indeed from cathepsin B.[4] |
| Substrate-Related Issues | Steric Hindrance: The payload itself or the conjugation site on the antibody might sterically hinder the enzyme's access to the Val-Ala linker.[2][9] Consider redesigning the linker with a spacer (e.g., PABC) or choosing a different conjugation site.[2][9] Substrate Purity: Verify the purity and integrity of the ADC or peptide substrate. |
Issue 2: High Background Signal or Non-Specific Cleavage
Symptoms:
-
High fluorescence in "no-enzyme" control wells.
-
Payload release observed in the absence of cathepsin B.
-
ADC instability in plasma stability assays.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Linker Instability | Assess Intrinsic Stability: Incubate the ADC in the assay buffer without the enzyme to assess the chemical stability of the linker under the assay conditions.[13] Plasma Stability: For ADCs, premature cleavage in plasma can be an issue, particularly in mouse plasma due to the presence of carboxylesterase 1c (Ces1c).[11] Perform plasma stability assays in human, monkey, and mouse plasma to evaluate species-specific stability.[11][12] |
| Contaminating Proteases | Enzyme Purity: Use highly purified recombinant cathepsin B to avoid cleavage by other contaminating proteases. |
| Substrate Autohydrolysis | Substrate Quality: Ensure the synthetic linker-payload is of high quality and not prone to spontaneous degradation. |
Quantitative Data
Table 1: Comparative Performance of Cathepsin B-Cleavable Dipeptide Linkers
| Linker Sequence | Relative Cleavage Rate (vs. Val-Cit) | Key Characteristics | Reference(s) |
| Val-Cit | 1x | Well-validated, but more hydrophobic. Unstable in mouse plasma. | [2][12][13] |
| Val-Ala | ~0.5x | Lower hydrophobicity, mitigating ADC aggregation. Also unstable in mouse plasma. | [2][12][13] |
| Phe-Lys | ~30x | Significantly faster cleavage, but may impact stability. | [13] |
Note: Relative cleavage rates can vary depending on the specific experimental conditions and the nature of the conjugated payload.
Experimental Protocols
Protocol 1: Endpoint Assay for Cathepsin B Cleavage of a Val-Ala Linker
This protocol is suitable for screening the relative susceptibility of different linkers to cathepsin B cleavage.
Materials:
-
Recombinant human cathepsin B
-
Activation Buffer: 25 mM MES, 5 mM DTT, pH 5.0 (prepare fresh)[12]
-
Assay Buffer: 50 mM sodium acetate, 2.5 mM EDTA, 5 mM DTT, pH 5.5[1]
-
Val-Ala linker substrate (e.g., ADC or fluorogenic peptide)
-
96-well black microplate (for fluorescent readout)
-
Fluorescence plate reader
Procedure:
-
Enzyme Activation: Activate pro-cathepsin B by incubating it in Activation Buffer at 37°C for 15-30 minutes.[12]
-
Substrate Preparation: Prepare a 2X working solution of the Val-Ala linker substrate in Assay Buffer.
-
Assay Setup:
-
Add 50 µL of Assay Buffer to control wells.
-
Add 50 µL of the 2X substrate solution to the sample wells.
-
-
Reaction Initiation: Add 50 µL of the activated cathepsin B solution to the sample and enzyme-only control wells. Add 50 µL of Assay Buffer to the substrate-only control wells.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes), protected from light.[1]
-
Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths for the released fluorophore (e.g., Ex/Em = 380/460 nm for AMC).[1]
-
Data Analysis: Subtract the background fluorescence from the control wells and compare the relative fluorescence units (RFUs) of the different linkers.
Protocol 2: Kinetic Analysis of Val-Ala Linker Cleavage
This protocol is for determining the Michaelis-Menten kinetic constants (Km and Vmax) of cathepsin B for a Val-Ala linker.
Materials:
-
Same as Protocol 1.
Procedure:
-
Enzyme Activation: Activate cathepsin B as described in Protocol 1.
-
Substrate Dilutions: Prepare a series of 2X dilutions of the Val-Ala substrate in Assay Buffer. The concentration range should span approximately 0.1 to 10 times the expected Km value.[13][14]
-
Assay Setup:
-
Add 50 µL of each substrate concentration to the wells of a 96-well plate.
-
-
Reaction Initiation: Initiate the reaction by adding 50 µL of a 2X solution of activated cathepsin B.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence kinetically over a set period (e.g., every minute for 30 minutes).[1][14]
-
Data Analysis:
-
Calculate the initial velocity (V₀) of the reaction from the linear phase of the fluorescence curve for each substrate concentration.[1][14]
-
Plot V₀ versus the substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression to determine Vmax and Km.[1][14]
-
Calculate kcat using the equation: kcat = Vmax / [E], where [E] is the final enzyme concentration.[1]
-
Visualizations
Caption: Troubleshooting workflow for inefficient Val-Ala linker cleavage.
Caption: Experimental workflow for kinetic analysis of linker cleavage.
References
- 1. benchchem.com [benchchem.com]
- 2. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cathepsin B Dipeptidyl Carboxypeptidase and Endopeptidase Activities Demonstrated across a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Regulation of the Proteolytic Activity of Cysteine Cathepsins by Oxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. preprints.org [preprints.org]
- 9. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: DBCO-PEG4-Val-Ala-PAB Linker
This technical support guide provides troubleshooting advice and frequently asked questions regarding the stability of DBCO-PEG4-Val-Ala-PAB linkers in plasma. It is intended for researchers, scientists, and drug development professionals working with antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the main components of the this compound linker and how does each contribute to its function and stability?
The this compound linker is a multi-component system designed for the targeted delivery of cytotoxic payloads. Each part has a specific role:
-
DBCO (Dibenzocyclooctyne): This is a strained alkyne that allows for "copper-free click chemistry" (Strain-Promoted Alkyne-Azide Cycloaddition or SPAAC) to conjugate the linker to an azide-modified antibody. The resulting triazole ring is known for its exceptional stability.[1]
-
PEG4 (Polyethylene Glycol, 4 units): The PEG spacer is hydrophilic and flexible. It can improve the solubility of the resulting ADC, reduce aggregation, and potentially shield the linker from non-specific enzymatic degradation.[2][3]
-
Val-Ala (Valine-Alanine): This dipeptide sequence is designed to be cleaved by specific proteases, most notably Cathepsin B, which is often overexpressed in the tumor microenvironment or within cancer cells.[4][5][6][7][8] Like the similar and widely used Val-Cit linker, the Val-Ala dipeptide generally exhibits good stability in plasma.[4][9]
-
PAB (p-aminobenzyl carbamate): This is a self-immolative spacer. Once the Val-Ala sequence is cleaved by a protease, the PAB group undergoes a 1,6-elimination reaction to release the unmodified payload.[5][10]
Q2: What are the primary stability concerns for this type of linker in plasma?
The primary stability concern is the premature cleavage of the linker in systemic circulation before the ADC reaches the target tumor site. This can lead to off-target toxicity and reduced therapeutic efficacy.[11][12][] For the this compound linker, potential instability could arise from:
-
Proteolytic cleavage of the Val-Ala dipeptide: While designed for cleavage by Cathepsin B in tumors, there is a risk of cleavage by other proteases present in plasma. For instance, the similar Val-Cit linker has been shown to be susceptible to cleavage by neutrophil elastase.[4][14][15]
-
Degradation of the DBCO group: Although generally stable, the DBCO group can be susceptible to degradation under strongly reducing conditions or acidic pH.[16][17]
-
Hydrolysis: Like any ester or amide bond, there is a potential for hydrolysis, although this is generally low under physiological conditions for the bonds in this linker.
Q3: My ADC with a Val-Ala linker shows instability in mouse plasma but appears stable in human plasma. Why is this?
This is a known phenomenon for some peptide-based linkers. The widely studied Val-Cit linker, which is structurally similar to Val-Ala, is known to be susceptible to cleavage by carboxylesterase 1C (Ces1C) in rodent plasma, leading to premature payload release.[11][15][18] This enzyme is not present at the same activity level in human plasma, where the linker is significantly more stable.[19][20] It is highly probable that the Val-Ala linker exhibits similar species-specific stability. This discrepancy is a critical consideration for the preclinical evaluation of ADCs.[20]
Q4: Can the DBCO group itself contribute to instability or off-target effects?
The triazole bond formed by the DBCO-azide reaction is exceptionally stable.[1] However, the DBCO moiety itself can have some liabilities. It has been reported to react with free thiol groups (e.g., from cysteine residues) under certain conditions, which could lead to non-specific labeling.[16] Additionally, the hydrophobicity of the DBCO group may influence the biodistribution of the ADC, potentially leading to increased accumulation in organs of the reticuloendothelial system (RES) like the liver and spleen.[1][21]
Troubleshooting Guide
This section provides guidance on how to investigate and troubleshoot stability issues with your this compound-containing ADC.
Issue 1: Premature Payload Release in Plasma
Potential Causes:
-
Enzymatic Cleavage: The Val-Ala linker may be cleaved by plasma proteases other than the intended target enzyme (Cathepsin B).
-
Chemical Instability: Degradation of the DBCO group or hydrolysis of other bonds in the linker.
-
Species-Specific Differences: As noted in the FAQ, instability may be observed in rodent plasma but not human plasma.
Troubleshooting Steps:
-
In Vitro Plasma Stability Assay:
-
Incubate the ADC in plasma from different species (e.g., mouse, rat, monkey, human) at 37°C.
-
Collect samples at various time points (e.g., 0, 1, 6, 24, 48 hours).
-
Analyze the samples to determine the level of intact ADC and the amount of released payload.
-
-
Analytical Methods:
-
ELISA: Use an enzyme-linked immunosorbent assay to measure the concentration of total antibody and antibody-conjugated drug. A decrease in the conjugated antibody concentration over time indicates drug loss.[22]
-
LC-MS/MS: Liquid chromatography-mass spectrometry is a powerful tool to quantify the free payload in the plasma and identify any linker-payload metabolites.[11][22] This can help confirm the cleavage site.
-
-
Inhibitor Studies:
-
If enzymatic cleavage is suspected, co-incubate the ADC in plasma with broad-spectrum protease inhibitors or specific inhibitors for serine proteases (like elastase) or cysteine proteases.
-
A reduction in payload release in the presence of an inhibitor can help identify the class of enzyme responsible for the instability.[4]
-
Issue 2: ADC Aggregation
Potential Causes:
-
Hydrophobicity: The DBCO group and certain payloads can be hydrophobic, leading to aggregation, especially at high drug-to-antibody ratios (DAR).[14][15]
-
Formulation Issues: The buffer conditions (pH, excipients) may not be optimal for ADC stability.
Troubleshooting Steps:
-
Characterize Aggregation:
-
Use Size Exclusion Chromatography (SEC) to quantify the percentage of aggregated ADC in your preparation.
-
-
Optimize DAR:
-
Formulation Screening:
-
Evaluate different buffer conditions, including pH and the addition of excipients like polysorbates or sugars, to find a formulation that minimizes aggregation.
-
-
PEG Spacer:
-
The PEG4 spacer in your linker is designed to increase hydrophilicity and reduce aggregation.[2] If aggregation persists, linkers with longer PEG chains could be considered.
-
Quantitative Data Summary
| Linker Component | Condition | Stability Profile | Key Considerations |
| DBCO-Azide (Triazole) | Human Plasma, 37°C | High | The triazole bond is exceptionally stable under physiological conditions.[1] |
| Val-Ala Dipeptide | Human Plasma, 37°C | High | Generally stable, similar to the Val-Cit linker.[4][9] |
| Val-Ala Dipeptide | Mouse Plasma, 37°C | Moderate to Low | Susceptible to premature cleavage by rodent carboxylesterases.[11][18][20] |
| Val-Ala Dipeptide | Neutrophil Elastase | Susceptible | May be cleaved by neutrophil elastase, a potential cause of off-target toxicity (neutropenia).[4] |
| DBCO Group | Reducing Agents (e.g., GSH) | Moderate | Can be susceptible to degradation by thiols like glutathione.[24] |
Experimental Protocols
General Protocol for In Vitro Plasma Stability Assessment
This protocol outlines a general method for evaluating the stability of an ADC in plasma.
-
Preparation:
-
Thaw plasma (e.g., human, mouse) from frozen stocks at 37°C. Centrifuge to remove any cryoprecipitates.
-
Prepare a stock solution of the ADC in a suitable buffer (e.g., PBS).
-
-
Incubation:
-
Spike the ADC into the plasma to a final concentration of, for example, 100 µg/mL.
-
Incubate the mixture in a water bath or incubator at 37°C.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 1, 6, 24, 48, 72 hours), draw an aliquot of the plasma/ADC mixture.
-
Immediately stop any enzymatic reactions, for example, by adding an excess of cold organic solvent (e.g., acetonitrile) to precipitate plasma proteins.
-
-
Sample Processing (for LC-MS):
-
Vortex the sample vigorously after adding the organic solvent.
-
Centrifuge at high speed (e.g., >12,000 x g) for 10-15 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant, which contains the released payload and small molecule metabolites.
-
Dry the supernatant (e.g., under vacuum) and reconstitute in a suitable solvent for LC-MS analysis.
-
-
Data Analysis:
-
Quantify the concentration of the released payload using a standard curve.
-
Plot the percentage of released payload or intact ADC against time to determine the stability profile and calculate the ADC half-life in plasma.[11]
-
Visualizations
Potential Degradation Pathway of this compound Linker
Caption: Potential fate of an ADC with a cleavable linker in circulation versus the target tumor cell.
Troubleshooting Workflow for ADC Instability
Caption: A logical workflow for troubleshooting unexpected plasma instability of an ADC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. purepeg.com [purepeg.com]
- 4. books.rsc.org [books.rsc.org]
- 5. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound-PNP, ADC linker, 2348405-93-4 | BroadPharm [broadpharm.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Protease-Cleavable Linkers Modulate the Anticancer Activity of Non-Internalizing Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. preprints.org [preprints.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 14. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. Impact of Conjugation Chemistry on the Pharmacokinetics of Peptide–Polymer Conjugates in a Model of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 23. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 24. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Poor Solubility of Antibody-Drug Conjugate (ADC) Intermediates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common solubility challenges encountered with Antibody-Drug Conjugate (ADC) intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of poor solubility and aggregation in ADC intermediates?
A1: The primary driver of poor solubility and aggregation in ADCs is the inherent hydrophobicity of the cytotoxic payload.[][2] This issue is often intensified by a high drug-to-antibody ratio (DAR), where a greater number of hydrophobic drug molecules are conjugated to the antibody, thereby increasing the overall hydrophobicity of the ADC.[][3] Other contributing factors include the chemical properties of the linker, the specific site of conjugation on the antibody, and suboptimal formulation conditions, such as unfavorable pH or the absence of stabilizing excipients.[][3][4]
Q2: How does the Drug-to-Antibody Ratio (DAR) impact the solubility of my ADC?
A2: The DAR is a critical parameter that significantly influences the solubility of an ADC.[3] As the DAR increases, the overall hydrophobicity of the ADC molecule also increases.[][3] This increased hydrophobicity can lead to a greater tendency for aggregation and precipitation, particularly for ADCs with a DAR greater than four.[3] Furthermore, ADCs with a high DAR are often cleared more rapidly from circulation in vivo.[3]
Q3: What are the key strategies to enhance the solubility of a hydrophobic drug-linker complex?
A3: Several key strategies can be employed to improve the solubility of hydrophobic drug-linker complexes:
-
Linker Modification: Incorporating hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG), into the linker can significantly enhance the solubility of the entire complex.[][3][5][6]
-
Payload Modification: Introducing hydrophilic groups to the payload molecule can also increase its aqueous solubility.[][3]
-
Formulation Optimization: Screening different buffer conditions (e.g., pH, ionic strength) and including excipients like surfactants (e.g., polysorbates) or other stabilizers can help prevent aggregation and improve solubility.[][3][4][7]
-
Site-Specific Conjugation: Utilizing site-specific conjugation methods can result in a more homogeneous product with potentially improved solubility profiles.[][3]
-
Nanocarrier Technology: Encapsulating hydrophobic drugs within nanocarriers like liposomes or polymer nanoparticles can significantly improve their water solubility and biocompatibility.[]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues related to the poor solubility of ADC intermediates.
Issue 1: Precipitation or Aggregation Observed During Conjugation Reaction
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps & Solutions |
| High Hydrophobicity of Payload-Linker | - Introduce a hydrophilic linker (e.g., PEGylated linker).[][5][6] - Consider modifying the payload to increase its hydrophilicity.[] - Add a co-solvent (e.g., DMSO, ethanol) to the conjugation reaction in a concentration that does not denature the antibody.[2][3] |
| High Drug-to-Antibody Ratio (DAR) | - Reduce the molar excess of the drug-linker during the conjugation reaction.[3] - Optimize the reduction step (if applicable) to limit the number of available conjugation sites.[3] |
| Suboptimal Buffer Conditions | - Perform a formulation screen to test different pH levels and buffer systems.[3][4] - Adjust the ionic strength of the buffer.[4] |
| High Protein Concentration | - Perform the conjugation reaction at a lower antibody concentration.[3][8] |
Issue 2: Product Loss and Aggregation During Purification
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps & Solutions |
| ADC Aggregation Post-Conjugation | - Before purification, add a stabilizing excipient like Polysorbate 80 to the crude ADC mixture at a low concentration (e.g., 0.01%).[3] - Perform purification at a lower temperature to minimize the rate of aggregation.[3] |
| Interaction with Chromatography Resin | - For hydrophobic interaction chromatography (HIC), optimize the salt gradient to ensure proper elution and separation of species with different DARs. - For size exclusion chromatography (SEC), ensure the mobile phase is optimized to prevent non-specific interactions with the column.[9] |
| Precipitation and Loss During Purification | - Before purification, consider adding a stabilizing excipient like Polysorbate 80 to the crude ADC mixture at a low concentration (e.g., 0.01%).[3] - Conduct purification at a lower temperature to decrease the rate of aggregation.[3] |
Issue 3: Poor Solubility of the Final Purified ADC Intermediate
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps & Solutions |
| Inherent Hydrophobicity of the ADC | - Reformulate the ADC in a buffer containing stabilizing excipients such as polysorbates, sugars (e.g., sucrose, trehalose), or amino acids (e.g., arginine, glycine).[] |
| High Average DAR of the Purified ADC | - Utilize HIC to purify and isolate ADC species with a lower, more optimal DAR.[3][10] |
| Residual Impurities or Aggregates | - Employ orthogonal purification methods, such as a combination of SEC and HIC, to ensure high purity.[11][12] |
Experimental Protocols & Methodologies
Protocol 1: Determination of ADC Aggregation by Size Exclusion Chromatography (SEC)
Objective: To quantify the percentage of high molecular weight species (aggregates) in an ADC sample.
Materials:
-
ADC sample
-
SEC column (e.g., TSKgel G3000SWxl)
-
HPLC system with a UV detector
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or other suitable buffer.[9]
Method:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Inject a known concentration of the ADC sample onto the column.
-
Monitor the elution profile at 280 nm.
-
The monomeric ADC will elute as the main peak, while aggregates will elute earlier as high molecular weight species.
-
Integrate the peak areas of the monomer and the aggregates.
-
Calculate the percentage of aggregation: % Aggregation = (Area of Aggregate Peaks / Total Area of All Peaks) x 100.
Protocol 2: Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC)
Objective: To separate and quantify ADC species with different DARs.
Materials:
-
ADC sample
-
HIC column (e.g., Toso TSKgel Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)
Method:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample onto the column.
-
Elute the bound ADC species using a descending salt gradient by increasing the percentage of Mobile Phase B.
-
ADC species with higher DARs are more hydrophobic and will elute later in the gradient.
-
Monitor the elution profile at 280 nm.
-
Identify and integrate the peaks corresponding to different DAR species (e.g., DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR by taking the weighted average of the different species.
Visualizations
Caption: Troubleshooting workflow for poor ADC intermediate solubility.
Caption: Key strategies for enhancing ADC intermediate solubility.
References
- 2. Improving Antibody-drug Conjugate (ADC) Solubility with Hydrophobic Novel Payloads Using the Chito-oligosaccharide ChetoSensar™ [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. pharmtech.com [pharmtech.com]
- 5. purepeg.com [purepeg.com]
- 6. benchchem.com [benchchem.com]
- 7. ADC Formulation Development - ProJect Pharmaceutics [project-pharmaceutics.com]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. researchgate.net [researchgate.net]
- 10. pharmafocusamerica.com [pharmafocusamerica.com]
- 11. ADC Purification, Aggregation & Stability: Advanced guide topic 3 – BiologicsGuide – CMC Development, GMP Systems & ATMP Manufacturing Insights [biologicsguide.com]
- 12. ADC Purification, Aggregation & Stability: Advanced guide topic 39 – BiologicsGuide – CMC Development, GMP Systems & ATMP Manufacturing Insights [biologicsguide.com]
Technical Support Center: DBCO-PEG4-Val-Ala-PAB Click Chemistry
Welcome to the technical support center for DBCO-PEG4-Val-Ala-PAB linker applications. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the use of this specific ADC (Antibody-Drug Conjugate) linker in strain-promoted azide-alkyne cycloaddition (SPAAC) or "click chemistry".
Frequently Asked Questions (FAQs)
Section 1: Reaction Optimization & Low Yield
Q1: What are the optimal reaction conditions for conjugating a DBCO-linker to an azide-modified antibody or payload?
A1: Achieving high conjugation efficiency requires optimizing several parameters. While the ideal conditions can vary based on the specific biomolecules involved, a well-established starting point is crucial.
-
Molar Ratio: A molar excess of one reactant is generally recommended to drive the reaction to completion. For antibody-small molecule conjugations, using 1.5 to 10 molar equivalents of the DBCO-linker payload per azide (B81097) site on an antibody is a common starting point.[1][2] If the DBCO-linker is more precious, this ratio can be inverted.[1]
-
Temperature: DBCO-azide reactions are efficient across a range of temperatures, typically from 4°C to 37°C.[1][3] Room temperature (20-25°C) is often sufficient.[1] Higher temperatures can increase the reaction rate but may compromise the stability of sensitive biomolecules.[1]
-
Reaction Time: Typical reaction times range from 4 to 12 hours at room temperature.[1][3] For sensitive proteins or to maximize yield with lower concentrations, an overnight incubation (12-24 hours) at 4°C is recommended.[3][4]
-
Solvents & Buffers: Aqueous buffers such as Phosphate-Buffered Saline (PBS) or HEPES at a pH of 7.0-8.5 are preferred for biomolecule conjugations.[5] If the DBCO-linker has poor aqueous solubility, it can be first dissolved in a minimal amount of a water-miscible organic solvent like DMSO or DMF before adding it to the aqueous reaction mixture.[1][6] The final concentration of the organic co-solvent should be kept low (typically <20%) to avoid protein precipitation.[6][7] Crucially, ensure all buffers are free of sodium azide (NaN₃) , as it will compete with the azide-functionalized molecule and inhibit the desired reaction.[5][7]
Q2: I am observing very low or no conjugation. What are the common causes and how can I troubleshoot this?
A2: Low conjugation yield is a frequent issue. A systematic troubleshooting approach can help identify the root cause.
-
Reagent Integrity:
-
DBCO Instability: DBCO can degrade over time, especially with improper storage. It can lose 3-5% of its reactivity over four weeks even at 4°C or -20°C.[7] Long-term storage should be in azide- and thiol-free buffers.[7] Consider verifying the activity of the DBCO reagent with a fresh, reliable azide control.
-
Azide Contamination: Ensure your buffers and stock solutions are not contaminated with sodium azide, which is a common preservative but acts as a competitive inhibitor in this reaction.[5][7]
-
-
Suboptimal Reaction Conditions:
-
Review the parameters in Q1. Low reactant concentrations can dramatically slow the reaction rate.[8] If possible, try increasing the concentration of one or both reactants.
-
Extend the incubation time (up to 48 hours) or increase the temperature (e.g., from 4°C to room temperature) if your biomolecules are stable under those conditions.[1]
-
-
pH Issues: The optimal pH range for SPAAC is typically 7 to 8.5.[5] A suboptimal pH can slow the reaction. Verify the pH of your final reaction mixture.
-
Solubility Problems: If the DBCO-linker precipitates out of the aqueous solution, its effective concentration will be too low for a successful reaction. Ensure it is fully dissolved, using a minimal amount of an organic co-solvent if necessary.[5]
Section 2: Side Reactions & Impurities
Q3: What are the potential side reactions associated with the this compound linker system?
A3: While SPAAC is highly specific, side reactions can occur, primarily related to the stability of the different components of the linker.
-
DBCO Degradation: The strained alkyne of the DBCO group can be susceptible to degradation under certain conditions. For example, exposure to strong acids (like TFA during peptide synthesis) can cause rearrangement.[9] While generally stable in typical bioconjugation buffers, long-term stability can be a concern.[7]
-
PAB Linker Instability: The p-aminobenzyl carbamate (B1207046) (PABC) portion of the linker is designed to be a self-immolative spacer following enzymatic cleavage.[10] However, it can be susceptible to premature hydrolysis, especially in mouse serum, which can lead to unintended payload release.[11] This instability is often mediated by serum carboxylesterases.[12] The Val-Ala dipeptide itself can also be a substrate for various proteases.[11][13]
-
Oxidation: If using copper(I) to protect the DBCO group during synthesis, there is a risk of oxidizing sensitive amino acids like methionine and histidine.[9]
Q4: I see unexpected peaks in my HPLC/MS analysis. What could they be?
A4: Unexpected peaks often correspond to side products, unconjugated starting materials, or aggregates.
-
Unconjugated Antibody/Payload: The most common "impurities" are simply unreacted starting materials.
-
Free Drug/Linker Species: Premature cleavage of the Val-Ala-PAB portion in the buffer or during analysis can result in free payload or linker-payload fragments.[14]
-
Aggregates: High drug-to-antibody ratios (DAR) or hydrophobic payloads can lead to protein aggregation, which may appear as early-eluting or broad peaks in Size-Exclusion Chromatography (SEC).[2]
-
Degradation Products: Peaks corresponding to a hydrolyzed or rearranged DBCO moiety or other linker fragments.
-
Small Molecule Impurities: Impurities from the synthesis of the linker-payload itself can carry through the conjugation process.[15][16]
It is essential to use a combination of analytical techniques, such as Reversed-Phase HPLC (RP-HPLC), Hydrophobic Interaction Chromatography (HIC), SEC, and Mass Spectrometry (MS), to fully characterize the ADC and identify these species.[14][17][18]
Section 3: Linker Cleavage & Characterization
Q5: What is the cleavage mechanism for the Val-Ala-PAB portion of the linker?
A5: The Val-Ala-PAB linker is an enzymatically cleavable linker designed for controlled drug release inside target cells.[][20]
-
Internalization: The ADC binds to its target antigen on the cell surface and is internalized into the cell, eventually reaching the lysosome.
-
Enzymatic Cleavage: Inside the acidic environment of the lysosome, the enzyme Cathepsin B recognizes and cleaves the amide bond between the Alanine (Ala) and the p-aminobenzyl (PAB) group.[10][] While Cathepsin B is the primary enzyme, other lysosomal proteases may also be involved.[13]
-
Self-Immolation: Cleavage of the dipeptide triggers a spontaneous 1,6-elimination cascade of the PAB spacer.[21][22] This process releases the active cytotoxic drug in its unmodified form, along with carbon dioxide and aza-quinone methide.[22]
Q6: What analytical methods are recommended for characterizing my final ADC product?
A6: A multi-faceted analytical approach is required to confirm successful conjugation and characterize the final product.
-
Hydrophobic Interaction Chromatography (HIC): This is a powerful non-denaturing method to separate ADC species with different drug-to-antibody ratios (DARs), allowing for the determination of the average DAR and the distribution of drug-loaded species (e.g., DAR0, DAR2, DAR4).[2][17]
-
Reversed-Phase HPLC (RP-HPLC): Often performed after reducing the ADC to separate its light and heavy chains. This denaturing technique can provide high-resolution separation of conjugated chains, which is useful for calculating the DAR and quantifying impurities like free drug.[14][17]
-
Mass Spectrometry (MS): Essential for confirming the molecular weights of the intact ADC and its subunits (after reduction), verifying the identity of conjugated species, and identifying side products.[17][23][24]
-
Size-Exclusion Chromatography (SEC): Used to quantify high molecular weight species (aggregates) and low molecular weight fragments.[2]
Troubleshooting Guides & Diagrams
Troubleshooting Workflow: Low Conjugation Yield
This workflow provides a logical sequence of steps to diagnose and resolve issues of low or failed conjugation.
Troubleshooting decision tree for low SPAAC conjugation yield.
Reaction and Cleavage Pathway Overview
This diagram illustrates the two key stages: the bioorthogonal SPAAC reaction followed by the intracellular enzymatic cleavage and payload release.
Overview of ADC formation and intracellular drug release mechanism.
Data Tables
Table 1: Recommended Starting Conditions for SPAAC Reactions
This table summarizes typical starting parameters for optimizing the DBCO-azide conjugation.
| Parameter | Recommended Range | Notes | Source(s) |
| Molar Ratio (DBCO:Azide) | 1.5:1 to 10:1 | The more abundant or less critical component should be in excess. | [1][2] |
| Temperature | 4°C to 37°C | Higher temperatures increase reaction rate but may affect biomolecule stability. | [1][3] |
| Reaction Time | 4 - 24 hours | Longer times may be needed for lower temperatures or concentrations. | [1][4] |
| pH | 7.0 - 8.5 | Ensure the pH is compatible with your biomolecules. | [5] |
| Solvent | Aqueous Buffer (PBS, HEPES) | Use <20% organic co-solvent (DMSO, DMF) only if needed for solubility. | [1][6] |
Table 2: Comparison of Linker Cleavage Rates by Cathepsin B
This table provides a relative comparison of cleavage efficiency for different dipeptide sequences.
| Dipeptide Linker | Relative Cleavage Rate (vs. Val-Cit) | Key Characteristics | Source(s) |
| Valine-Citrulline (Val-Cit) | Baseline (100%) | The benchmark standard; offers high stability and efficient cleavage. | [21] |
| Valine-Alanine (Val-Ala) | ~50% of Val-Cit rate | Also cleaved effectively; lower hydrophobicity can reduce ADC aggregation. | [10][21] |
| Phenylalanine-Lysine (Phe-Lys) | ~30x faster (isolated enzyme) | Very rapid cleavage by pure Cathepsin B, but similar to Val-Cit in lysosomal extracts. | [21] |
Experimental Protocols
Protocol 1: General DBCO-Azide Conjugation
This protocol provides a general workflow for conjugating a DBCO-functionalized payload to an azide-modified antibody.
Materials:
-
Azide-modified antibody in an azide-free buffer (e.g., PBS, pH 7.4).
-
This compound-payload, dissolved in anhydrous DMSO to create a concentrated stock solution.
-
Reaction buffer (e.g., PBS, pH 7.4).
Procedure:
-
Prepare Reactants:
-
Calculate Molar Excess: Determine the desired molar excess of the DBCO-linker payload. A 5- to 20-fold molar excess over available azide sites is a common starting point.[26]
-
Initiate Reaction:
-
Incubation:
-
Purification:
-
Once the reaction is complete, remove unreacted DBCO-linker payload and any potential aggregates.
-
Size-Exclusion Chromatography (SEC) is the most common method for purifying the final ADC conjugate.[2]
-
Protocol 2: ADC Characterization by HIC-HPLC
This protocol outlines a method for analyzing the drug-to-antibody ratio (DAR) distribution of an ADC.
Materials:
-
Purified ADC sample.
-
HIC-HPLC system.
-
HIC column (e.g., MAbPac HIC-20 or similar).[17]
-
Mobile Phase A: High salt buffer (e.g., 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0).[17]
-
Mobile Phase B: Low salt buffer (e.g., 20 mM Sodium Phosphate, pH 7.0).[17]
Procedure:
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.[17]
-
HPLC Setup:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Set the detector to monitor absorbance at 280 nm.
-
-
Injection and Gradient:
-
Inject the prepared sample onto the column.
-
Apply a descending salt gradient, typically from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes, to elute the ADC species. More hydrophobic species (higher DAR) will elute later.
-
-
Data Analysis:
-
Integrate the peaks in the resulting chromatogram. Each peak corresponds to a specific drug-load population (e.g., DAR0, DAR2, DAR4, etc.).
-
Calculate the relative percentage of each peak to determine the DAR distribution.
-
The average DAR can be calculated by taking the weighted average of the different species.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Conjugation of Azide-Tagged Targets to DBCO-Functionalized Gold Nanoparticles | Nanopartz⢠[nanopartz.com]
- 5. benchchem.com [benchchem.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. interchim.fr [interchim.fr]
- 8. researchgate.net [researchgate.net]
- 9. Traceless Click-Assisted Native Chemical Ligation Enabled by Protecting Dibenzocyclooctyne from Acid-Mediated Rearrangement with Copper(I) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Control Strategy for Small Molecule Impurities in Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [PDF] Control Strategy for Small Molecule Impurities in Antibody-Drug Conjugates | Semantic Scholar [semanticscholar.org]
- 17. benchchem.com [benchchem.com]
- 18. lcms.cz [lcms.cz]
- 20. medchemexpress.com [medchemexpress.com]
- 21. benchchem.com [benchchem.com]
- 22. mdpi.com [mdpi.com]
- 23. mdpi.com [mdpi.com]
- 24. frontagelab.com [frontagelab.com]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
Technical Support Center: Enhancing ADC Therapeutic Index with Advanced Linker Strategies
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the therapeutic index of Antibody-Drug Conjugates (ADCs) through linker optimization. Here, you will find answers to frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols for key assays.
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in an ADC and how does it impact the therapeutic index?
The linker is a critical component of an ADC, covalently connecting the monoclonal antibody (mAb) to the cytotoxic payload. Its primary function is to maintain a stable connection between the antibody and the payload in systemic circulation, preventing premature release of the potent drug that could lead to off-target toxicity.[1][2] Upon reaching the target tumor cells, the linker must facilitate the efficient release of the payload to exert its cytotoxic effect. A well-designed linker, therefore, improves the therapeutic index—the balance between efficacy and toxicity—by ensuring the ADC is stable in the bloodstream and only releases its payload at the intended site of action.[3][4]
Q2: What are the primary types of linkers and their mechanisms of action?
ADC linkers are broadly categorized as either cleavable or non-cleavable.
-
Cleavable linkers are designed to be broken down by specific triggers present in the tumor microenvironment or within the cancer cell.[5][6] Common mechanisms include:
-
Enzyme-sensitive linkers: These are cleaved by enzymes, such as cathepsins, that are abundant in the lysosomes of tumor cells. The valine-citrulline (VC) linker is a widely used example.
-
pH-sensitive linkers: These linkers, like hydrazones, are stable at the physiological pH of blood (~7.4) but are hydrolyzed in the acidic environment of endosomes and lysosomes (pH 4.5-6.2).[7]
-
Glutathione-sensitive linkers: These contain disulfide bonds that are cleaved in the reducing environment of the tumor cell's cytoplasm, which has a higher concentration of glutathione (B108866) than the bloodstream.[8]
-
-
Non-cleavable linkers , such as thioether linkers, release the payload only after the complete degradation of the antibody backbone within the lysosome.[4][5] This results in the payload being released with the linker and a residual amino acid attached.[4]
Q3: How do cleavable and non-cleavable linkers differ in their impact on the therapeutic index?
The choice between a cleavable and a non-cleavable linker has significant implications for an ADC's therapeutic index.
-
Cleavable linkers can release the unmodified, potent payload, which, if membrane-permeable, can diffuse out of the target cell and kill neighboring antigen-negative cells—a phenomenon known as the "bystander effect."[8] This can be advantageous in treating heterogeneous tumors. However, they may have lower plasma stability, potentially leading to premature payload release and off-target toxicity.[2]
-
Non-cleavable linkers generally offer greater plasma stability, which can lead to a wider therapeutic window and reduced off-target toxicity.[4][5] However, the released payload-linker-amino acid complex is typically less membrane-permeable, limiting the bystander effect.[2] Their efficacy is also more dependent on the internalization and lysosomal degradation of the ADC.[5]
Q4: What is the importance of linker stability in systemic circulation?
Linker stability in the bloodstream is crucial for a favorable therapeutic index. Premature release of the cytotoxic payload can lead to systemic toxicity, harming healthy tissues and reducing the amount of active drug that reaches the tumor.[3] An ideal linker remains intact in circulation for an extended period, allowing for maximum accumulation of the ADC at the tumor site before releasing the payload.[4]
Q5: How can linker hydrophilicity improve the therapeutic index?
Many cytotoxic payloads are hydrophobic, which can lead to ADC aggregation, poor solubility, and rapid clearance from circulation.[3] Incorporating hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG), into the linker design can counteract these issues.[3] Hydrophilic linkers can:
-
Improve ADC solubility and reduce aggregation.[3]
-
Enhance pharmacokinetic properties, leading to a longer circulation half-life.[3]
-
Enable higher drug-to-antibody ratios (DARs) without compromising stability.[3]
Q6: What is the role of the drug-to-antibody ratio (DAR) and how is it influenced by the linker?
The drug-to-antibody ratio (DAR) refers to the average number of payload molecules conjugated to a single antibody. The DAR is a critical parameter that affects both the efficacy and toxicity of an ADC. While a higher DAR can increase potency, it can also lead to issues with aggregation, faster clearance, and increased off-target toxicity, particularly with hydrophobic payloads. The choice of linker and conjugation strategy significantly influences the achievable DAR. Hydrophilic linkers, for example, can enable the development of ADCs with higher DARs while maintaining favorable physicochemical properties.[3] Site-specific conjugation techniques also allow for precise control over the DAR, leading to more homogeneous and well-defined ADCs.[1]
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low in vitro Cytotoxicity | Inefficient Payload Release: The linker may not be effectively cleaved within the target cells. | - For cleavable linkers, perform a lysosomal stability assay to confirm cleavage by relevant enzymes. - For non-cleavable linkers, ensure efficient antibody internalization and lysosomal trafficking. |
| Payload Inactivity: The released payload may be inactive, especially in the case of non-cleavable linkers where it remains attached to the linker and an amino acid. | - Confirm the cytotoxicity of the free payload and the payload-linker-amino acid complex. | |
| Low Target Antigen Expression: The number of target antigens on the cell surface may be insufficient for effective ADC internalization. | - Quantify target antigen expression on your cell lines using flow cytometry. | |
| High in vivo Toxicity | Premature Payload Release: The linker is unstable in circulation, leading to systemic exposure to the free payload. | - Perform an in vitro plasma stability assay to assess linker stability in plasma from relevant species. - Consider a more stable linker chemistry (e.g., a non-cleavable linker or a more stable cleavable linker). |
| High Drug-to-Antibody Ratio (DAR): A high DAR, especially with hydrophobic payloads, can lead to rapid clearance and off-target toxicity. | - Optimize the conjugation process to achieve a lower and more homogeneous DAR. - Employ site-specific conjugation methods for precise DAR control. | |
| Poor ADC Stability (Aggregation) | Hydrophobicity of Payload/Linker: The combined hydrophobicity of the payload and linker can cause the ADC to aggregate. | - Incorporate a hydrophilic linker (e.g., with a PEG spacer). - Optimize the formulation buffer (pH, excipients) to enhance stability. |
| Inconsistent Drug-to-Antibody Ratio (DAR) | Stochastic Conjugation: Traditional conjugation methods to lysine (B10760008) or cysteine residues result in a heterogeneous mixture of ADC species with varying DARs. | - Utilize site-specific conjugation techniques to produce a homogeneous ADC with a defined DAR. |
Data Presentation
The following tables summarize quantitative data on how different linker strategies can impact the therapeutic index of ADCs.
Table 1: Comparison of Cleavable vs. Non-Cleavable Linkers
| Parameter | Cleavable Linker (vc-MMAE) | Non-Cleavable Linker (mc-DM1) | Reference |
| In Vitro Cytotoxicity (IC50) | ~10 ng/mL (SK-BR-3 cells) | ~25 ng/mL (SK-BR-3 cells) | [3] |
| Plasma Stability | Generally lower | Generally higher | [2] |
| Bystander Effect | High potential | Low to negligible | [2] |
| Therapeutic Window | Potentially narrower | Potentially wider | [2][4] |
Table 2: Impact of Linker Hydrophilicity on ADC Properties
| Property | Hydrophobic Linker (e.g., MC) | Hydrophilic Linker (e.g., PEG-containing) | Reference |
| Aggregation | Prone to aggregation, especially at high DARs | Reduced aggregation | [3] |
| Pharmacokinetics | Faster clearance, shorter half-life | Slower clearance, longer half-life | [3] |
| In Vivo Efficacy | Potentially reduced due to poor PK | Generally enhanced due to improved exposure | [3] |
| Achievable DAR | Limited to lower DARs (e.g., 2-4) | Enables higher DARs (e.g., 8) | [3] |
Table 3: Comparison of Site-Specific vs. Stochastic Conjugation
| Parameter | Stochastic Conjugation | Site-Specific Conjugation | Reference |
| DAR Homogeneity | Heterogeneous mixture of DAR species | Homogeneous product with a defined DAR | [1] |
| In Vivo Stability | Significant payload detachment observed | Significantly less payload detachment | [2] |
| Therapeutic Index | Narrower therapeutic window | Wider therapeutic window | [1][2] |
| Maximum Tolerated Dose (MTD) | Lower | Higher | [1] |
Experimental Protocols
1. In Vitro Plasma Stability Assay
This assay assesses the stability of an ADC in plasma from different species to predict its behavior in circulation.
-
Materials:
-
Test ADC
-
Frozen plasma (human, mouse, rat, etc.)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
LC-MS system for analysis
-
-
Procedure:
-
Thaw plasma at 37°C and centrifuge to remove any precipitates.
-
Spike the ADC into the plasma to a final concentration of 100 µg/mL. Prepare a control sample by spiking the ADC into PBS at the same concentration.
-
Incubate the samples at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 144 hours).
-
Immediately store the aliquots at -80°C until analysis.
-
Analyze the samples by LC-MS to determine the average DAR or the concentration of released payload over time. A decrease in DAR or an increase in free payload indicates linker instability.
-
2. In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the potency of an ADC in killing cancer cells.
-
Materials:
-
Target antigen-positive and antigen-negative cell lines
-
Cell culture medium and supplements
-
96-well plates
-
Test ADC and control antibody
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
Microplate reader
-
-
Procedure:
-
Seed both antigen-positive and antigen-negative cells in 96-well plates at an optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC and a negative control (e.g., unconjugated antibody) in complete cell culture medium.
-
Replace the existing medium in the wells with the ADC dilutions.
-
Incubate the plates for 72-96 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.
-
3. In Vivo Efficacy Study in a Xenograft Model
This study evaluates the anti-tumor activity of an ADC in a living organism.
-
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Human tumor cell line
-
Test ADC, vehicle control, and other control articles
-
Calipers for tumor measurement
-
Appropriate animal housing and care facilities
-
-
Procedure:
-
Tumor Implantation: Subcutaneously implant human tumor cells into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Dosing: Administer the ADC, vehicle, or other controls via the predetermined route (e.g., intravenous) and schedule.
-
Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration.
-
Data Analysis: Plot the mean tumor volume over time for each group and calculate the tumor growth inhibition (TGI).
-
Visualizations
Caption: Strategies to Improve ADC Therapeutic Index.
Caption: Experimental Workflow for ADC Linker Evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. biochempeg.com [biochempeg.com]
- 6. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 7. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Linker Fragmentation and Premature Drug Release
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to address common challenges related to linker fragmentation and the premature release of therapeutic payloads in drug conjugates, such as Antibody-Drug Conjugates (ADCs). Here you will find troubleshooting guides and frequently asked questions to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of premature drug release from a conjugate?
Premature drug release in systemic circulation is a critical issue that can lead to increased off-target toxicity and reduced therapeutic efficacy.[1] The primary causes stem from the instability of the linker connecting the antibody to the payload.[2][3][] Key factors include:
-
Inherent Linker Instability: The chemical nature of the linker itself may make it susceptible to hydrolysis at physiological pH.[5][6] For example, some early hydrazone linkers were known to be unstable in circulation.[3][7]
-
Enzymatic Cleavage in Plasma: Certain linkers, particularly peptide-based ones like valine-citrulline (Val-Cit), can be cleaved by proteases present in the bloodstream, such as human neutrophil elastase.[5][6]
-
Reductive Cleavage: Disulfide-based linkers are designed to be cleaved in the highly reducing intracellular environment but can be susceptible to reduction by circulating molecules in the plasma.[1][8]
-
Unstable Conjugation Chemistry: The bond attaching the linker to the antibody, if not sufficiently stable, can lead to the entire linker-drug complex detaching.[6]
Q2: How do cleavable and non-cleavable linkers differ in terms of stability and drug release?
Cleavable and non-cleavable linkers represent two distinct strategies for payload delivery, each with its own stability profile.[6][7]
-
Cleavable Linkers: These are designed to be broken down by specific triggers within the tumor microenvironment or inside the cancer cell, such as enzymes, acidic pH, or a reducing environment.[7][8][9] While this allows for targeted release of the payload, it also carries a higher risk of premature cleavage in the bloodstream if the linker is not perfectly stable under physiological conditions.[6][10]
-
Non-Cleavable Linkers: These linkers rely on the complete degradation of the antibody component within the lysosome to release the payload.[7][9][11] This generally results in greater stability in the plasma and a lower risk of off-target toxicity.[12][13] However, the released payload remains attached to the linker and an amino acid residue, which can sometimes alter its potency.[7]
Q3: What is the "bystander effect" and how does it relate to linker choice?
The "bystander effect" is a phenomenon where the cytotoxic payload released from a targeted cancer cell can diffuse out and kill neighboring cancer cells, even if they do not express the target antigen.[7][14] This is particularly advantageous in treating heterogeneous tumors. Cleavable linkers are more likely to induce a bystander effect because they release the payload in its original, often cell-permeable form.[7] In contrast, the payload released from a non-cleavable linker is attached to a charged amino acid, making it less able to cross cell membranes and exert a bystander effect.[7]
Q4: Can the conjugation site on the antibody affect linker stability?
Yes, the site of conjugation can influence the stability of the linker. Linkers attached to more solvent-exposed sites on the antibody may be more susceptible to enzymatic cleavage or chemical degradation in the plasma.[1] Site-specific conjugation technologies, which allow for the precise placement of the linker-drug, can be used to attach the linker to less accessible sites, potentially enhancing its stability.[5]
Troubleshooting Guides
Issue 1: High Levels of Free Payload Detected in Plasma Stability Assays
This is a critical issue indicating poor stability of the drug conjugate in circulation, which can lead to significant off-target toxicity.[6]
| Symptom | Potential Cause | Recommended Action |
| High concentration of free drug in plasma samples over time. | Inherent Linker Instability: The linker chemistry is susceptible to hydrolysis or degradation at physiological pH.[5] | Select a More Stable Linker: If using a linker known for lability (e.g., certain hydrazones), consider switching to a more stable option like a peptide-based or non-cleavable linker.[6] |
| Susceptibility to Plasma Proteases: Peptide linkers may be cleaved by circulating enzymes.[6] | Modify Peptide Sequence: Alter the amino acid sequence of the peptide linker to reduce its susceptibility to plasma proteases or introduce steric hindrance near the cleavage site.[6] | |
| Unstable Conjugation Chemistry: The bond connecting the linker to the antibody is not stable. | Improve Conjugation Method: Utilize self-stabilizing maleimides or other more stable conjugation chemistries. Consider site-specific conjugation at a more protected location on the antibody.[5][6] |
Issue 2: Inconsistent In Vivo Efficacy Despite Potent In Vitro Cytotoxicity
This discrepancy often suggests that the linker is not stable in the in vivo environment, a factor not always apparent in standard cell-based assays.[6]
| Symptom | Potential Cause | Recommended Action |
| ADC is highly potent in cell culture but shows poor anti-tumor activity in animal models. | Premature Drug Release In Vivo: The linker is being cleaved in the bloodstream before the ADC can reach the tumor. | Conduct In Vivo Stability Studies: Analyze plasma samples from treated animals to quantify the levels of intact ADC and free payload over time. |
| Poor Tumor Penetration: The properties of the linker (e.g., hydrophobicity) may be hindering the ADC's ability to penetrate tumor tissue. | Optimize Linker Properties: Consider using more hydrophilic linkers, such as those incorporating polyethylene (B3416737) glycol (PEG), to improve the pharmacokinetic properties of the ADC.[6] | |
| Inefficient Payload Release at the Tumor Site: The linker is too stable and is not being efficiently cleaved upon internalization into the target cells. | Verify Cleavage Mechanism: Ensure that the necessary trigger for linker cleavage (e.g., specific enzymes for a peptide linker) is present and active in the target tumor cells.[5][6] |
Issue 3: ADC Aggregation During Storage or in Plasma
Aggregation can compromise both the safety and efficacy of an ADC.[5]
| Symptom | Potential Cause | Recommended Action |
| Visible precipitation or increased turbidity of the ADC solution. | Hydrophobicity of the Payload and/or Linker: Many cytotoxic payloads and some linkers are hydrophobic, which can lead to aggregation.[2] | Select More Hydrophilic Components: If possible, choose a more hydrophilic payload or linker. Incorporating PEG into the linker design can also increase solubility. |
| Inconsistent Drug-to-Antibody Ratio (DAR): A high or heterogeneous DAR can contribute to aggregation. | Optimize Conjugation: Utilize site-specific conjugation to produce a more homogeneous ADC with a defined DAR.[5] | |
| Suboptimal Formulation: The buffer conditions may not be ideal for maintaining the stability of the ADC. | Formulation Screening: Test a range of buffer conditions, including different pH levels and the addition of excipients, to identify a formulation that minimizes aggregation.[5] |
Quantitative Data Summary
The stability of a linker is a critical parameter that influences the therapeutic index of a drug conjugate. The following table summarizes representative stability data for different classes of cleavable linkers.
| Linker Class | Cleavage Mechanism | Half-Life in Human Plasma | Notes |
| Hydrazone | Acid-catalyzed hydrolysis | ~2 days (highly variable) | Stability is pH-dependent and can be insufficient for highly potent payloads.[6] Aromatic hydrazones are generally more stable.[8] |
| Valine-Citrulline (Val-Cit) | Cathepsin B | ~230 days | While stable in human plasma, it can be less stable in mouse plasma.[15] |
| Phenylalanine-Lysine (Phe-Lys) | Cathepsin B | ~30 days | Another dipeptide linker option with good stability in human plasma.[15] |
| Disulfide | Thiol-disulfide exchange | Generally stable | Stability can be modulated by the degree of steric hindrance around the disulfide bond.[1] |
Experimental Protocols
Accurate assessment of linker stability is crucial for the development of safe and effective drug conjugates. Below are detailed methodologies for key in vitro assays.
In Vitro Plasma Stability Assay
Objective: To determine the rate of drug deconjugation from an ADC in plasma from various species.[9]
Methodology:
-
ADC Incubation: Incubate the ADC at a specific concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse, rat) at 37°C.[9]
-
Time Points: Collect aliquots of the incubation mixture at multiple time points (e.g., 0, 6, 24, 48, 72, 168 hours).[9]
-
Sample Preparation: Precipitate the plasma proteins from the aliquots using a solvent like acetonitrile, often containing an internal standard.[16]
-
Sample Analysis: Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload.[9]
In Vitro Cathepsin B Cleavage Assay
Objective: To quantify the rate of drug release from a protease-sensitive linker-containing ADC in the presence of Cathepsin B.[8]
Protocol:
-
Materials: ADC with a protease-cleavable linker, recombinant human Cathepsin B, assay buffer (e.g., 50 mM sodium acetate (B1210297), 5 mM DTT, pH 5.5), and a quenching solution.[8]
-
Procedure:
-
Pre-warm the ADC solution and assay buffer to 37°C.[8]
-
Activate the Cathepsin B according to the manufacturer's instructions.[8]
-
Initiate the reaction by adding the activated Cathepsin B to the ADC solution.[8]
-
Incubate the reaction at 37°C.[8]
-
At various time points, take aliquots of the reaction and stop the cleavage by adding the quenching solution.[8]
-
Analyze the samples by LC-MS/MS to quantify the amount of released payload.[8]
-
Plot the concentration of the released payload over time to determine the cleavage rate.[8]
-
pH-Sensitivity Assay
Objective: To determine the rate of cleavage of a pH-sensitive linker at different pH values.[8]
Protocol:
-
Materials: ADC with a pH-sensitive linker, buffers at different pH values (e.g., PBS at pH 7.4 and acetate buffer at pH 5.0), and an incubator or water bath at 37°C.[8]
-
Procedure:
-
Incubate the ADC at a defined concentration in the different pH buffers at 37°C.[8]
-
Collect aliquots at various time points.
-
Analyze the samples by a suitable method (e.g., HPLC, LC-MS) to quantify the amount of released payload.
-
Compare the release profiles at the different pH values to determine the pH sensitivity of the linker.
-
Visualizations
Mechanisms of Premature Linker Cleavage
Caption: Key pathways leading to premature drug release from ADCs.
Troubleshooting Workflow for Linker Instability
Caption: A step-by-step guide to troubleshooting linker stability issues.
Relationship Between Linker Type and Stability
Caption: A diagram illustrating the link between linker class and stability.
References
- 1. benchchem.com [benchchem.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. Linkers Having a Crucial Role in Antibody–Drug Conjugates [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 11. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. preprints.org [preprints.org]
- 13. creativepegworks.com [creativepegworks.com]
- 14. Frontiers | Antibody-drug conjugates: the paradigm shifts in the targeted cancer therapy [frontiersin.org]
- 15. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Buffers for DBCO Conjugation
Welcome to the technical support center for optimizing dibenzocyclooctyne (DBCO) conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common issues encountered during bioconjugation experiments utilizing Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), also known as copper-free click chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the optimal buffer for DBCO conjugation reactions?
A1: The choice of buffer can significantly impact the efficiency of a DBCO conjugation reaction. Generally, non-amine and non-azide containing buffers with a pH between 7.0 and 9.0 are recommended.[1][2][3][4] Phosphate-buffered saline (PBS) is a commonly used and suitable buffer.[5][6][7] Studies have shown that HEPES buffer may lead to higher reaction rates compared to PBS.[8][9] Other appropriate buffers include carbonate/bicarbonate and borate (B1201080) buffers.[1][2][3] It is crucial to avoid buffers containing sodium azide (B81097), as it will compete with the azide-labeled molecule for the DBCO reagent.[1][4][5][6][9][10][11]
Q2: What is the ideal pH for the reaction buffer?
A2: For the copper-free click chemistry reaction (SPAAC) between DBCO and an azide, a pH range of 7.0 to 9.0 is generally effective.[4][9] Some studies suggest that a slightly alkaline pH of 7.5-8.5 can increase the reaction rate.[9] If you are performing an initial labeling step using a DBCO-NHS ester to functionalize a protein with DBCO, a pH range of 7-9 is also recommended to favor the reaction with primary amines.[1][2][3] For conjugating a DBCO-maleimide to a thiol, a more neutral pH range of 6.5-7.5 is optimal to ensure specificity for sulfhydryl groups.[12][13]
Q3: My DBCO conjugation yield is low. What are the common causes and how can I troubleshoot this?
A3: Low or no conjugation product is a common issue with several potential causes. These include suboptimal reaction conditions, reagent instability, or steric hindrance. To troubleshoot, consider the following:
-
Optimize Molar Ratio: A molar excess of one reactant is typically recommended. A starting point is 1.5 to 3 molar equivalents of the DBCO-containing molecule to 1 equivalent of the azide-containing molecule.[1][14] This can be inverted if the azide-labeled molecule is more valuable.[1][14]
-
Increase Reaction Time and/or Temperature: Typical reactions are run for 4-12 hours at room temperature or overnight at 4°C.[1][5][9][14][15] Extending the incubation time to 24-48 hours can improve yields.[16] Increasing the temperature to 37°C can also accelerate the reaction, but the stability of your biomolecules should be considered.[1][9][11]
-
Check Reagent Stability: DBCO-NHS esters are particularly sensitive to moisture and can hydrolyze.[2][3][17] Always allow reagent vials to come to room temperature before opening to prevent condensation and prepare stock solutions in anhydrous DMSO or DMF immediately before use.[2][3][17]
-
Buffer Composition: Ensure your buffer is free of interfering substances like sodium azide or, in the case of NHS ester reactions, primary amines (e.g., Tris, glycine).[1][2][17] For maleimide (B117702) reactions, avoid thiol-containing buffers (e.g., DTT, mercaptoethanol).[12]
Q4: Can I use organic solvents in my reaction buffer?
A4: Yes, if your DBCO reagent has poor aqueous solubility, it can be dissolved in a water-miscible organic solvent like DMSO or DMF before being added to the aqueous reaction buffer.[2][14][17] However, it is important to keep the final concentration of the organic solvent low (typically below 20%) to prevent precipitation of proteins.[5][9][14][15][17]
Q5: How does temperature affect the DBCO conjugation reaction?
A5: DBCO-azide reactions are effective across a range of temperatures, from 4°C to 37°C.[1][9][11] Higher temperatures generally lead to faster reaction rates.[1][9][14] For sensitive biomolecules, performing the reaction overnight at 4°C is a common practice to maintain their stability.[5][7][9][15]
Troubleshooting Guide
Low or No Conjugation Product
| Possible Cause | Recommended Solution |
| Suboptimal Molar Ratio | Optimize the molar ratio of DBCO to azide. A common starting point is a 1.5 to 3-fold molar excess of one reactant.[1][14] |
| Inefficient Reaction Kinetics | Increase the reaction time (up to 48 hours) and/or temperature (up to 37°C), considering biomolecule stability.[1][9][14][16] Use a buffer known to enhance reaction rates, such as HEPES.[8][9] |
| Reagent Instability/Degradation | Use fresh reagents. For moisture-sensitive reagents like DBCO-NHS esters, allow the vial to reach room temperature before opening and prepare stock solutions in anhydrous DMSO or DMF immediately before use.[2][3][17] |
| Incompatible Buffer Components | Ensure the buffer is free of sodium azide for all DBCO reactions.[1][4][5][6][9][10][11] For DBCO-NHS ester labeling, avoid buffers with primary amines (e.g., Tris, glycine).[1][2][17] For DBCO-maleimide labeling, avoid buffers with thiols (e.g., DTT).[12] |
| Steric Hindrance | If steric hindrance is suspected, consider using a DBCO reagent with a longer PEG spacer to increase the distance between the reacting molecules.[17] |
| Protein Precipitation | DBCO is hydrophobic, and high labeling ratios can cause protein aggregation.[4][18] Reduce the molar excess of the DBCO labeling reagent. Keep the final concentration of organic co-solvents (e.g., DMSO, DMF) below 20%.[5][9][14][15][17] |
Recommended Reaction Conditions for DBCO-Azide Conjugation
| Parameter | Recommended Range | Notes |
| Molar Ratio (DBCO:Azide) | 1.5:1 to 10:1 | The more abundant or less critical component should be in excess.[9][14] Can be inverted if the azide-labeled molecule is more precious.[1][14] |
| Temperature | 4°C to 37°C | Higher temperatures increase the reaction rate but may affect the stability of sensitive biomolecules.[1][9][11][14] |
| Reaction Time | 2 to 48 hours | Longer incubation times can improve yield, especially at lower temperatures or concentrations.[1][5][9][14][15][16] |
| pH | 7.0 to 9.0 | A slightly alkaline pH (7.5-8.5) can be beneficial for the SPAAC reaction.[9] For initial labeling with NHS esters, a pH of 7-9 is recommended.[1][2][3] |
| Organic Solvent (max) | < 20% | Higher concentrations of solvents like DMSO or DMF can lead to protein precipitation.[5][9][14][15][17] |
Experimental Protocols
General Protocol for DBCO-Azide Conjugation
-
Prepare Reactants:
-
Dissolve the DBCO-functionalized molecule in an appropriate reaction buffer (e.g., PBS, pH 7.4). If the DBCO reagent is not readily water-soluble, first dissolve it in a minimal amount of a water-miscible organic solvent such as DMSO or DMF.[14]
-
Prepare a solution of the azide-containing molecule in the same azide-free buffer.[14]
-
-
Reaction Setup:
-
Incubation:
-
Purification:
-
Purify the conjugate to remove excess reagents using methods such as size exclusion chromatography, dialysis, or HPLC.[16]
-
Protocol for Labeling a Protein with DBCO-NHS Ester
-
Prepare Protein:
-
Prepare DBCO-NHS Ester Solution:
-
Conjugation Reaction:
-
Quenching (Optional):
-
Purification:
-
Remove excess, unreacted DBCO-NHS ester using a desalting column or dialysis.[2]
-
Visual Guides
Caption: Troubleshooting decision tree for low DBCO conjugation yield.
Caption: General experimental workflow for DBCO-azide conjugation.
References
- 1. interchim.fr [interchim.fr]
- 2. DBCO-PEG4-NHS [nanocs.net]
- 3. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 4. benchchem.com [benchchem.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. Conjugation of Azide-Tagged Targets to DBCO-Functionalized Gold Nanoparticles | Nanopartz⢠[nanopartz.com]
- 8. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. benchchem.com [benchchem.com]
- 15. broadpharm.com [broadpharm.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Synthesis and Characterization of DBCO-PEG4-Val-Ala-PAB
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during the synthesis, purification, and characterization of the ADC linker, DBCO-PEG4-Val-Ala-PAB.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities encountered during the synthesis of this compound?
A1: Impurities in the synthesis of this compound can arise from several stages, including the solid-phase peptide synthesis (SPPS) of the Val-Ala dipeptide, the coupling of p-aminobenzyl alcohol (PAB), and the final conjugation with the DBCO-PEG4 moiety. These impurities can be broadly categorized as:
-
SPPS-Related Impurities:
-
Deletion sequences: Peptides lacking one of the amino acids (e.g., DBCO-PEG4-Ala-PAB) due to incomplete coupling reactions.[1] Valine, being a sterically hindered amino acid, is particularly prone to incomplete coupling.
-
Truncated sequences: Resulting from premature termination of the peptide chain.
-
Racemization: Epimerization of chiral centers in the amino acids, leading to diastereomeric impurities (e.g., D-Val-L-Ala or L-Val-D-Ala). This can be influenced by the coupling reagents and conditions used.[2]
-
Side-chain modifications: Unwanted reactions on the amino acid side chains.
-
-
DBCO-Related Impurities:
-
Degradation of the DBCO ring: The dibenzocyclooctyne (DBCO) group is sensitive to strongly acidic conditions, such as high concentrations of trifluoroacetic acid (TFA) used for cleavage from the resin in SPPS. This can lead to an inactivating rearrangement of the DBCO moiety.[3]
-
Hydrolysis of DBCO-PEG4-NHS ester: If a DBCO-PEG4-NHS ester is used for conjugation, it is highly susceptible to hydrolysis, rendering it inactive for amine coupling.[4]
-
-
PAB and Coupling-Related Impurities:
-
Di- or poly-acylation of PAB: The p-aminobenzyl alcohol has two reactive sites (the amine and the alcohol) that could potentially react.
-
Guanidinylation: Uronium/aminium-based coupling reagents can react with the unprotected N-terminus of the peptide to form a guanidine (B92328) moiety, which terminates the peptide chain.[5][6]
-
Q2: How can I detect and characterize these impurities?
A2: A combination of analytical techniques is essential for the comprehensive characterization of impurities:
-
High-Performance Liquid Chromatography (HPLC): Primarily used for purity assessment and separation of the main product from its impurities. Reversed-phase HPLC (RP-HPLC) is the standard method.[7] Different diastereomers may be separated using specific HPLC conditions.[8][9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful tool for identifying impurities by providing both the retention time from the HPLC and the mass-to-charge ratio (m/z) of the molecules. Tandem mass spectrometry (MS/MS) can be used to fragment the ions and obtain structural information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the main product and can be used to identify and quantify impurities. Both 1H and 13C NMR are valuable. Quantitative NMR (qNMR) can be used for accurate purity assessment without the need for a reference standard of the impurity.[5][10][11]
Q3: What are the critical steps to minimize impurity formation during synthesis?
A3: Careful optimization of the synthetic protocol is crucial:
-
Peptide Synthesis:
-
Use highly efficient coupling reagents, especially for the sterically hindered valine residue.
-
Perform double coupling for difficult residues if incomplete coupling is detected (e.g., by a positive Kaiser test).
-
Use capping agents like acetic anhydride (B1165640) to terminate any unreacted amino groups and prevent the formation of deletion sequences.
-
-
DBCO Moiety Introduction:
-
If incorporating the DBCO group during SPPS, use milder cleavage conditions (e.g., lower concentrations of TFA) to prevent degradation of the DBCO ring.[3]
-
If using a post-synthesis conjugation approach with a DBCO-PEG4-NHS ester, ensure anhydrous conditions and optimal pH (typically 7.2-8.5) to minimize hydrolysis.[4] Prepare the NHS ester solution immediately before use.[4]
-
-
Purification:
-
Utilize a robust purification strategy, typically involving preparative RP-HPLC, to separate the target compound from synthesis-related impurities.
-
Troubleshooting Guides
Problem 1: Low Yield of the Final this compound Product
| Potential Cause | Recommended Solution |
| Incomplete peptide coupling | Monitor coupling reactions using a Kaiser test. For sterically hindered amino acids like valine, perform a double coupling or use a more powerful coupling reagent (e.g., HATU, HCTU). |
| Hydrolysis of DBCO-PEG4-NHS ester | Ensure anhydrous conditions during the conjugation step. Prepare the NHS ester solution fresh and use an appropriate amine-free buffer at a pH between 7.2 and 8.5.[4] |
| Degradation of the DBCO group | If performing SPPS with the DBCO moiety attached, use a milder acid cocktail for cleavage from the resin. |
| Suboptimal reaction conditions | Optimize stoichiometry, reaction time, and temperature for each coupling step. |
| Loss during purification | Optimize the HPLC purification gradient to ensure good separation and recovery of the product. |
Problem 2: Presence of Unexpected Peaks in the HPLC Chromatogram
| Potential Cause | Identification and Solution |
| Deletion sequence (missing Val or Ala) | Characterize the peak by LC-MS. The mass will be lower than the expected product by the mass of the missing amino acid residue. To prevent this, ensure complete coupling during SPPS by using double coupling for difficult residues and monitoring with a Kaiser test. |
| Diastereomers | These may appear as closely eluting peaks. Chiral HPLC or optimized RP-HPLC conditions may be required for separation.[8] To minimize racemization, choose appropriate coupling reagents and avoid excessive use of base. |
| Hydrolyzed DBCO-PEG4-NHS ester | If the DBCO-PEG4 moiety is not conjugated, a peak corresponding to the Val-Ala-PAB intermediate will be present. Confirm by LC-MS. Improve conjugation conditions as described in Problem 1. |
| DBCO degradation products | These impurities may have the same mass as the starting DBCO reagent but different retention times. Characterize by LC-MS/MS. Use milder acidic conditions if this is a recurring issue.[3] |
Data Presentation
Table 1: Common Potential Impurities in this compound Synthesis
| Impurity Type | Description | Molecular Formula of Impurity | Exact Mass of Impurity (Da) | Mass Difference from Product (Da) |
| Deletion (Val) | Missing Valine residue | C42H49N5O9 | 779.3531 | -99.0684 |
| Deletion (Ala) | Missing Alanine residue | C44H53N5O9 | 807.3843 | -71.0371 |
| Truncation | Val-Ala-PAB only | C16H23N3O4 | 321.1689 | -557.2518 |
| Hydrolyzed Linker | DBCO-PEG4-COOH | C29H33NO7 | 507.2257 | -371.2050 (relative to DBCO-PEG4 moiety) |
| DBCO Isomer | Rearranged DBCO moiety | C49H60N5O10 | 878.4313 | 0 |
Note: The exact masses are calculated for the monoisotopic species. The mass of the target product, this compound (C49H60N5O10), is 878.4313 Da.
Experimental Protocols
Protocol 1: HPLC Purity Analysis of this compound
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).[4]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[4]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[4]
-
Gradient: 10-90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 309 nm (for DBCO).
-
Sample Preparation: Dissolve the sample in a minimal amount of DMSO and dilute with Mobile Phase A to a concentration of 1 mg/mL.
Protocol 2: LC-MS/MS Characterization
-
Instrumentation: LC-MS/MS system (e.g., Q-TOF or Orbitrap).
-
LC Conditions: Use the same HPLC conditions as described in Protocol 1, but with a flow rate suitable for the MS interface (e.g., 0.3-0.5 mL/min).
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 100-2000.
-
Data Acquisition: Data-dependent acquisition (DDA) mode to trigger MS/MS on the most abundant precursor ions.
-
Collision Energy: Use a stepped collision energy to obtain a rich fragmentation spectrum.
-
Protocol 3: NMR Analysis
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Experiments:
-
1H NMR: To identify characteristic proton signals.
-
13C NMR: To confirm the carbon skeleton.
-
COSY: To establish proton-proton correlations.
-
HSQC: To correlate protons to their directly attached carbons.
-
HMBC: To identify long-range proton-carbon correlations, which is useful for confirming the connectivity of the different moieties.
-
-
For qNMR: Accurately weigh the sample and a certified internal standard into an NMR tube. Acquire a 1H NMR spectrum with a long relaxation delay to ensure full relaxation of all signals for accurate integration.[12]
Visualizations
References
- 1. mPEG4-Val-Ala-PAB, ADC linker | BroadPharm [broadpharm.com]
- 2. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Quantitative NMR Assays (qNMR) | Bruker [bruker.com]
- 6. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 12. pubsapp.acs.org [pubsapp.acs.org]
Technical Support Center: Enhancing the Bystander Effect with Cleavable Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cleavable linkers to enhance the bystander effect of antibody-drug conjugates (ADCs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the bystander effect in the context of ADCs, and why are cleavable linkers important?
The bystander effect is the ability of an ADC to kill not only the target antigen-positive (Ag+) cancer cells but also adjacent antigen-negative (Ag-) cells.[1][2] This is crucial for treating heterogeneous tumors where not all cells express the target antigen.[1][2] Cleavable linkers are designed to release their cytotoxic payload under specific conditions within the tumor microenvironment or inside the target cell.[1][3] This release of a free, membrane-permeable payload is the cornerstone of the bystander effect, allowing the payload to diffuse out of the target cell and kill neighboring cells.[1][2][3]
Q2: What are the main types of cleavable linkers?
Cleavable linkers are primarily categorized by their cleavage mechanism, which takes advantage of the unique conditions of the tumor microenvironment or intracellular compartments.[4] The three main classes are:
-
Protease-sensitive linkers: These are cleaved by enzymes like cathepsins, which are highly expressed in the lysosomes of tumor cells.[4] A common example is the valine-citrulline (Val-Cit) linker.[5][6]
-
pH-sensitive linkers: These linkers, such as hydrazones, are stable at physiological pH but are hydrolyzed in the acidic environment of endosomes and lysosomes.[4][6]
-
Glutathione-sensitive linkers: These linkers contain disulfide bonds that are cleaved in the reducing environment of the cell, where glutathione (B108866) concentrations are higher than in the bloodstream.[6]
Q3: My ADC with a cleavable linker shows high off-target toxicity in vivo. What are the potential causes?
High off-target toxicity is often a result of premature payload release in systemic circulation.[5] Potential causes include:
-
Linker Instability in Plasma: The linker may be susceptible to cleavage by plasma enzymes.[5]
-
Suboptimal Linker Chemistry: The chosen linker chemistry may not be sufficiently stable at physiological pH.[5]
-
"Bystander Effect" on Healthy Tissues: A highly potent and freely diffusible payload released near healthy tissues can cause toxicity.[5]
Troubleshooting Guides
Problem 1: Low or No Bystander Effect Observed in Co-Culture Assay
| Possible Cause | Troubleshooting Step |
| Inefficient ADC Internalization | Confirm ADC internalization into antigen-positive cells using a fluorescently labeled ADC and microscopy or flow cytometry.[5] |
| Inefficient Linker Cleavage | Measure the activity of the cleaving enzyme (e.g., cathepsin B for Val-Cit linkers) in the target cell lysate.[5] Ensure the co-culture incubation time is sufficient for payload release and diffusion (typically 72-120 hours).[1] |
| Payload Properties | Verify that the released payload is membrane-permeable. Payloads that are charged or not lipophilic will have difficulty crossing cell membranes.[7] |
| Incorrect Cell Ratio | Optimize the ratio of antigen-positive to antigen-negative cells. A higher proportion of antigen-positive cells can lead to a more pronounced bystander effect.[8][9] |
Problem 2: Inconsistent Drug-to-Antibody Ratio (DAR) Between Batches
| Possible Cause | Troubleshooting Step |
| Inconsistent Reaction Conditions | Tightly control and document all reaction parameters during ADC conjugation. |
| Variable Antibody Quality | Ensure consistent production and purification of the antibody to have a consistent number of available conjugation sites.[5] |
| Linker-Payload Reagent Quality | Use high-quality, well-characterized linker-payload reagents.[5] |
| Analytical Method Variability | Validate and ensure the robustness of the analytical method used to determine the DAR (e.g., LC-MS, UV-Vis spectroscopy).[5] |
Problem 3: ADC with a Val-Cit Linker Shows Poor Efficacy in a Mouse Model
| Possible Cause | Troubleshooting Step |
| Species-Specific Linker Instability | The Val-Cit linker is known to be unstable in mouse plasma due to the presence of the carboxylesterase Ces1C, which is not present in human plasma.[5] This leads to premature payload release and reduced efficacy.[5] |
| Investigative Action | Perform an in vitro plasma stability assay to compare the rate of payload release in mouse plasma versus human plasma.[5] Consider using a different preclinical model or a linker with improved stability in mouse plasma.[5] |
Quantitative Data Summary
The efficacy of the bystander effect is often quantified by comparing the half-maximal inhibitory concentration (IC50) of an ADC in co-culture versus monoculture settings.
| ADC | Linker Type | Payload | Target Antigen | Bystander Effect | Reference |
| Trastuzumab deruxtecan (B607063) (T-DXd) | Cleavable (GGFG peptide) | Deruxtecan (DXd) | HER2 | Potent bystander effect observed.[2][7] | [2],[7] |
| Trastuzumab emtansine (T-DM1) | Non-cleavable | DM1 | HER2 | No significant bystander effect.[7][10] | [7],[10] |
| SGN-35 (Brentuximab vedotin) | Cleavable (Val-Cit) | MMAE | CD30 | Demonstrated bystander killing of CD30-negative cells.[9] | [9] |
| Anti-CanAg ADC | Cleavable (Disulfide) | DM1 derivative | CanAg (MUC1) | Significant bystander effect.[9][11] | [11],[9] |
| Anti-CanAg ADC | Non-cleavable (Thioether) | DM1 derivative | CanAg (MUC1) | Minimal bystander effect.[9][11] | [11],[9] |
Experimental Protocols
In Vitro Co-Culture Bystander Assay
This assay directly measures the killing of antigen-negative cells when cultured with antigen-positive cells in the presence of an ADC.[1]
Methodology:
-
Cell Line Preparation:
-
Antigen-positive (Ag+) cells: Select a cell line that endogenously expresses the target antigen.
-
Antigen-negative (Ag-) cells: Select a cell line that does not express the target antigen. For ease of distinguishing cell populations, Ag- cells can be engineered to express a fluorescent protein (e.g., GFP).[8]
-
-
Co-Culture Setup:
-
ADC Treatment:
-
Allow cells to adhere for 24 hours.
-
Treat the co-cultures and control wells with a serial dilution of the ADC.
-
Include an isotype control ADC and a vehicle control.
-
-
Incubation:
-
Incubate the plates for a period sufficient to observe cell death, typically 72-120 hours.[1]
-
-
Data Acquisition and Analysis:
-
Fluorescence Microscopy/Imaging: If using fluorescently labeled Ag- cells, measure the fluorescence intensity using a plate reader or acquire images and quantify the number of viable Ag- cells.[12]
-
Flow Cytometry: Harvest the cells and use flow cytometry to distinguish and quantify the viability of the Ag+ and Ag- cell populations.[1][12]
-
Viability Assays: Use standard cell viability assays (e.g., MTT, CellTiter-Glo).[12]
-
Calculate the percentage of bystander cell killing by normalizing the viable Ag- cells in treated co-cultures to untreated controls.
-
Conditioned Medium Transfer Assay
This assay determines if the cytotoxic payload is released from the Ag+ cells into the culture medium and is capable of killing Ag- cells.[1]
Methodology:
-
Prepare Conditioned Medium:
-
Treat Ag- Cells:
-
Seed Ag- cells in a new 96-well plate and allow them to adhere.
-
Remove the existing medium and add the conditioned medium from the ADC-treated and untreated Ag+ cells.[1]
-
Include a control where Ag- cells are treated with fresh medium containing the same concentration of the ADC to assess direct toxicity.[12]
-
-
Incubation and Analysis:
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. biochempeg.com [biochempeg.com]
- 3. Preclinical ADC Development: Challenges and Solutions | ChemPartner [chempartner.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 8. benchchem.com [benchchem.com]
- 9. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Val-Ala and Val-Cit Linkers for Antibody-Drug Conjugate (ADC) Stability
For Researchers, Scientists, and Drug Development Professionals
The stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, directly influencing both efficacy and safety. An ideal linker must remain stable in systemic circulation to prevent premature release of the cytotoxic payload, which can lead to off-target toxicity, while enabling efficient payload release upon internalization into target tumor cells. This guide provides an objective comparison of two widely used dipeptide linkers, valine-alanine (Val-Ala) and valine-citrulline (Val-Cit), with a focus on their stability, supported by experimental data.
Introduction to Dipeptide Linkers in ADCs
Val-Ala and Val-Cit are both protease-cleavable linkers designed to be selectively cleaved by lysosomal enzymes, such as cathepsin B, which are often upregulated in the tumor microenvironment.[][2] Upon ADC internalization and trafficking to the lysosome, these dipeptide linkers are cleaved, initiating a cascade that leads to the release of the cytotoxic payload. The choice between Val-Ala and Val-Cit can significantly impact an ADC's physicochemical properties, stability, and overall performance.
Quantitative Data Comparison
The following table summarizes key quantitative and qualitative data comparing the stability and properties of Val-Ala and Val-Cit linkers. It is important to note that the data is compiled from various studies, and direct comparisons may be influenced by the specific antibody, payload, conjugation chemistry, and experimental conditions used in each study.
| Parameter | Val-Ala Linker | Val-Cit Linker | Key Insights & References |
| Plasma Stability (Human) | High | High | Both linkers generally exhibit good stability in human plasma, which is crucial for clinical translation.[3][4] |
| Plasma Stability (Mouse) | Improved stability compared to Val-Cit.[5] | Susceptible to cleavage by carboxylesterase 1c (Ces1c), leading to premature payload release.[4][5] | Val-Ala is often preferred for preclinical studies in mice to avoid misleading pharmacokinetic and efficacy data due to linker instability.[5] |
| Lysosomal Cleavage Rate (Cathepsin B) | Slower (approximately half the rate of Val-Cit in some isolated enzyme assays).[3] | Faster.[3] | The faster cleavage of Val-Cit may lead to a quicker release of the payload inside the target cell.[3] |
| Hydrophobicity | Lower.[3][5] | Higher.[3] | The lower hydrophobicity of Val-Ala can be advantageous for ADCs with hydrophobic payloads or high drug-to-antibody ratios (DAR), as it may reduce the propensity for aggregation.[3][5] |
| Aggregation Propensity | Reduced tendency for aggregation, even at high DARs.[][5] | Increased tendency for aggregation, particularly with hydrophobic payloads and at high DARs.[][5] | Val-Ala's lower hydrophobicity contributes to improved biophysical properties of the ADC, allowing for the potential of higher drug loading.[3][5] |
Mechanism of Action: Intracellular Payload Release
The intracellular release of the cytotoxic payload from both Val-Ala and Val-Cit-linked ADCs follows a multi-step process initiated by the internalization of the ADC.
Upon binding to the target antigen on the cancer cell surface, the ADC is internalized and trafficked to the lysosome. The acidic environment of the lysosome and the presence of proteases, primarily cathepsin B, facilitate the cleavage of the dipeptide linker. This cleavage initiates a self-immolative cascade of the commonly used p-aminobenzyl carbamate (B1207046) (PABC) spacer, leading to the release of the unmodified and active cytotoxic payload, which can then exert its therapeutic effect, leading to apoptosis.[]
Experimental Protocols
Accurate assessment of ADC stability is paramount for the selection of an optimal linker. The following are generalized protocols for key in vitro stability assays.
In Vitro Plasma Stability Assay
Objective: To determine the rate of payload deconjugation from an ADC in plasma from various species over time.
Methodology:
-
Preparation: Prepare stock solutions of the test ADC in an appropriate buffer.
-
Incubation: Dilute the ADC to a final concentration (e.g., 100 µg/mL) in plasma from the desired species (e.g., human, mouse, rat) and a control buffer (e.g., PBS). Incubate all samples at 37°C with gentle agitation.
-
Time-Point Sampling: Collect aliquots of the plasma and buffer samples at specified time points (e.g., 0, 6, 24, 48, 96, and 168 hours). Immediately snap-freeze the aliquots and store them at -80°C until analysis.
-
Sample Analysis:
-
Immunoaffinity Capture: Isolate the ADC from the plasma matrix using an appropriate method, such as magnetic beads conjugated with an anti-human IgG antibody.
-
LC-MS Analysis: Analyze the captured ADC using liquid chromatography-mass spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR) at each time point. The supernatant can also be analyzed to quantify the amount of released payload.
-
-
Data Analysis: Plot the average DAR against time for each ADC in each matrix. The rate of DAR decrease is a measure of the ADC's plasma stability.
Lysosomal Stability and Cleavage Assay
Objective: To evaluate the rate and extent of payload release from an ADC in a simulated lysosomal environment.
Methodology:
-
Lysosome Isolation: Isolate lysosomes from a relevant cell line or tissue (e.g., rat liver).
-
Incubation: Incubate the test ADC with the isolated lysosomal fraction at 37°C in an acidic buffer (pH 4.5-5.0) that mimics the lysosomal environment.
-
Time-Point Sampling: Collect aliquots at various time points.
-
Reaction Quenching: Stop the enzymatic reaction by adding a quenching solution (e.g., acetonitrile).
-
Sample Analysis: Analyze the samples by LC-MS to quantify the amount of released payload and the remaining intact ADC.
-
Data Analysis: Plot the percentage of payload release over time to determine the linker's susceptibility to lysosomal cleavage.
Conclusion
Both Val-Ala and Val-Cit are effective protease-cleavable linkers for ADCs, each with distinct advantages and disadvantages. The Val-Cit linker, with its faster cleavage kinetics, may be beneficial for rapid payload release within the tumor cell. However, its higher hydrophobicity can lead to aggregation issues, and its instability in mouse plasma can complicate preclinical evaluation.
The Val-Ala linker offers a more stable alternative, particularly for preclinical mouse studies, and its lower hydrophobicity can mitigate aggregation, allowing for the development of ADCs with higher drug-to-antibody ratios. The choice between Val-Ala and Val-Cit should be made on a case-by-case basis, considering the specific characteristics of the antibody, the physicochemical properties of the payload, and the desired pharmacokinetic and therapeutic profile of the ADC. Rigorous in vitro and in vivo stability testing is essential to select the optimal linker for a given ADC candidate.
References
A Comparative Guide to the Validation of Cathepsin B Cleavage Specificity for Val-Ala
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cathepsin B-mediated cleavage of the Val-Ala dipeptide sequence against alternative substrates. The information herein, supported by experimental data, is intended to inform the design and validation of protease-cleavable linkers, particularly in the context of antibody-drug conjugates (ADCs) and other targeted therapeutic strategies.
Executive Summary
The valine-alanine (Val-Ala) dipeptide is a recognized cleavage site for the lysosomal cysteine protease cathepsin B. Its utility has been explored in the design of ADC linkers, intended to release cytotoxic payloads within the tumor microenvironment where cathepsin B is often upregulated. However, experimental evidence indicates that while cathepsin B does cleave the Val-Ala sequence, it is a less efficient substrate compared to other dipeptides, most notably valine-citrulline (Val-Cit). For applications requiring high cleavage efficiency and specificity, alternative sequences have been identified that are more readily processed by cathepsin B.
This guide presents a detailed comparison of Val-Ala with more specific and efficiently cleaved substrates, provides quantitative data where available, and outlines detailed experimental protocols for validation.
Data Presentation: Comparative Analysis of Cathepsin B Substrates
The following table summarizes the performance of various peptide substrates for cathepsin B, providing a quantitative basis for comparison.
| Substrate Sequence | Key Features | kcat/Km (M⁻¹s⁻¹) | Cleavage Rate Comparison | Reference |
| Val-Ala | Dipeptide linker used in ADCs. | Not readily available | Cleaved at approximately half the rate of Val-Cit. | [1][2] |
| Val-Cit | Widely used "gold standard" dipeptide linker for ADCs. | Not readily available | Benchmark for cathepsin B-cleavable linkers. | [1][2] |
| Z-Phe-Arg-AMC | Broad-spectrum cysteine protease substrate. | 15,000 ± 2,500 (pH 4.6) 96,000 ± 16,000 (pH 7.2) | Lacks specificity for cathepsin B; also cleaved by cathepsins L, K, and S. | [3][4] |
| Z-Arg-Arg-AMC | Commonly used cathepsin B substrate. | Not specified, but generally less efficient than Z-Nle-Lys-Arg-AMC. | Lacks specificity; also cleaved by cathepsins L and V. | [4] |
| Z-Nle-Lys-Arg-AMC | Highly specific and efficient substrate for cathepsin B. | Data available, shown to be highly efficient. | Demonstrates high specific activity for cathepsin B over a broad pH range. | [4] |
Note: "Z" represents a benzyloxycarbonyl group, and "AMC" refers to 7-amino-4-methylcoumarin, a fluorescent reporter.
Experimental Protocols
Accurate validation of cathepsin B-mediated cleavage is crucial for the development of effective targeted therapies. Below are detailed protocols for performing in vitro cleavage assays.
Fluorogenic Substrate Cleavage Assay
This high-throughput method is ideal for rapidly assessing the susceptibility of different peptide sequences to cathepsin B cleavage.
Objective: To measure the rate of cleavage of a fluorogenic peptide substrate by recombinant human cathepsin B.
Materials:
-
Recombinant human cathepsin B
-
Fluorogenic peptide substrate (e.g., a custom synthesized Val-Ala-AMC substrate or a commercially available alternative like Z-Nle-Lys-Arg-AMC)
-
Assay Buffer: 25 mM MES, pH 5.0
-
Activation Buffer: 25 mM MES, 5 mM DTT, pH 5.0 (prepare fresh)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the fluorogenic substrate and cathepsin B in Assay Buffer.
-
Enzyme Activation: Activate cathepsin B by incubating it in Activation Buffer at 37°C for 15 minutes. This is critical to ensure the active-site cysteine is in its reduced state.
-
Assay Setup: In the 96-well plate, add the substrate solution. Include a control well with substrate but no enzyme to measure background fluorescence.
-
Reaction Initiation: Add the activated cathepsin B to the appropriate wells to start the reaction.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 348/440 nm for AMC).
-
Data Analysis: The rate of cleavage is proportional to the slope of the fluorescence versus time plot.
HPLC-Based Cleavage Assay
This method provides a quantitative analysis of the cleavage of a non-fluorescent substrate, such as a linker-payload conjugate, by monitoring the appearance of cleavage products over time.
Objective: To determine the rate of cathepsin B-mediated cleavage of a peptide linker by separating and quantifying the intact substrate and the cleavage products using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Peptide substrate (e.g., Val-Ala linked to a payload)
-
Recombinant human cathepsin B
-
Assay Buffer: 25 mM MES, pH 5.0
-
Activation Buffer: 25 mM MES, 5 mM DTT, pH 5.0 (prepare fresh)
-
Quenching Solution: Acetonitrile (B52724) with 0.1% formic acid
-
HPLC system with a C18 column
Procedure:
-
Substrate Preparation: Prepare a stock solution of the peptide substrate in the Assay Buffer.
-
Enzyme Activation: Activate cathepsin B in Activation Buffer at 37°C for 15 minutes.
-
Reaction Initiation: In a microcentrifuge tube, combine the substrate solution with the activated cathepsin B.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately stop the reaction by adding an excess of the cold Quenching Solution.
-
Sample Preparation: Centrifuge the quenched samples to pellet any precipitated protein. Collect the supernatant for HPLC analysis.
-
HPLC Analysis: Inject the supernatant onto the HPLC system. Use a suitable gradient of water and acetonitrile (both with 0.1% formic acid) to separate the intact substrate and the cleavage products.
-
Data Analysis: Quantify the peak area of the cleavage product at each time point. Plot the concentration of the released product over time to determine the cleavage rate.
Mandatory Visualization
Cathepsin B Cleavage Validation Workflow
The following diagram illustrates the general workflow for validating the cleavage of a peptide substrate by cathepsin B.
References
A Head-to-Head Comparison of Cleavable and Non-Cleavable Linkers in Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the selection of a linker is a critical decision in the design of an effective and safe antibody-drug conjugate (ADC). The linker, which connects the monoclonal antibody to the cytotoxic payload, governs the stability of the ADC in circulation and the mechanism of drug release at the target site. This guide provides an objective comparison of the two primary classes of linkers—cleavable and non-cleavable—supported by experimental data to inform rational ADC design.[1][2][3]
The fundamental difference between these two linker strategies lies in their payload release mechanism.[2][3] Cleavable linkers are designed to be selectively broken down by specific triggers within the tumor microenvironment or inside cancer cells, such as enzymes or acidity.[4] In contrast, non-cleavable linkers release the payload only after the complete degradation of the antibody in the lysosome.[4][5] This distinction has profound implications for an ADC's efficacy, safety, and pharmacokinetic profile.
Comparative Performance Data
The choice of linker technology significantly impacts the therapeutic index of an ADC. The following tables summarize quantitative data from preclinical studies, offering a comparative view of ADCs with cleavable and non-cleavable linkers across key performance parameters.
In Vitro Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function. In the context of ADCs, a lower IC50 value indicates higher potency against cancer cells.[3]
| ADC Configuration | Linker Type | Cell Line | IC50 (ng/mL) |
| Trastuzumab-vc-MMAE | Cleavable (Val-Cit) | SK-BR-3 (HER2-positive) | 10 |
| Trastuzumab-mc-DM1 | Non-cleavable (SMCC) | SK-BR-3 (HER2-positive) | 25 |
| Anti-CD22-MCC-DM1 | Non-cleavable | BJAB-luc (CD22-positive) | 0.03 |
| Anti-CD22-SPP-DM1 | Cleavable (Disulfide) | BJAB-luc (CD22-positive) | 0.02 |
Note: IC50 values can vary depending on the specific experimental conditions, including cell line, incubation time, and assay method.
In Vivo Efficacy (Xenograft Models)
Xenograft studies in animal models are crucial for evaluating the anti-tumor activity of an ADC in a living organism. The primary endpoint is often tumor growth inhibition (TGI) or tumor regression.[1]
| ADC Configuration | Linker Type | Xenograft Model | Key Efficacy Findings |
| Inotuzumab ozogamicin | Cleavable (Hydrazone) | CD22+ B-cell lymphoma | Significant tumor regression at doses of 0.8 mg/kg. |
| Trastuzumab emtansine (T-DM1) | Non-cleavable (SMCC) | HER2+ breast cancer | Dose-dependent tumor growth inhibition.[6] |
| Brentuximab vedotin | Cleavable (Val-Cit) | CD30+ anaplastic large cell lymphoma | Complete tumor regression in many models. |
Plasma Stability
The stability of the linker in circulation is critical for minimizing off-target toxicity. This is often assessed by measuring the percentage of the cytotoxic payload that remains conjugated to the antibody over time.[7]
| Linker Type | Matrix | Time Point | % Intact ADC Remaining |
| Val-Cit (Cleavable) | Mouse Plasma | 168 hours | ~60% |
| SMCC (Non-cleavable) | Mouse Plasma | 168 hours | >80% |
Mechanisms of Action and Intracellular Processing
The distinct payload release mechanisms of cleavable and non-cleavable linkers lead to different intracellular fates and pharmacological effects.
Cleavable Linkers: These linkers are designed to be stable in the bloodstream but are cleaved by specific triggers prevalent in the tumor microenvironment or within cancer cells.[2] Common mechanisms include:
-
Enzyme-sensitive: Linkers containing peptide sequences (e.g., valine-citrulline) are cleaved by lysosomal proteases like cathepsin B.[4][8]
-
pH-sensitive: Linkers with acid-labile groups (e.g., hydrazones) are hydrolyzed in the acidic environment of endosomes and lysosomes.[4]
-
Glutathione-sensitive: Disulfide-based linkers are reduced and cleaved in the cytoplasm, which has a higher glutathione (B108866) concentration than the extracellular space.[4]
A key advantage of cleavable linkers is the potential for a "bystander effect." If the released payload is membrane-permeable, it can diffuse out of the target antigen-positive cell and kill neighboring antigen-negative tumor cells.[2] This is particularly beneficial for treating heterogeneous tumors.
Non-cleavable Linkers: These linkers form a stable bond with the payload, and release is dependent on the complete proteolytic degradation of the antibody backbone within the lysosome.[5] The released product is the payload with the linker and a residual amino acid attached.[7] This complex is often charged and less membrane-permeable, which generally limits the bystander effect but can lead to a better safety profile due to reduced off-target toxicity.[6][7]
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of ADC performance.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of an ADC required to inhibit the growth of a cancer cell line by 50% (IC50).
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.[9]
-
ADC Treatment: Prepare serial dilutions of the ADC and a relevant isotype control ADC. Add the dilutions to the cells and incubate for a period of 3-5 days.[1][9]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours. Live cells with active mitochondria will reduce MTT to formazan (B1609692), forming purple crystals.[10][11]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[10][11]
-
Data Acquisition: Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.[11][12]
-
Data Analysis: Plot the percentage of viable cells against the ADC concentration and determine the IC50 value using a non-linear regression analysis.[1]
Plasma Stability Assay
This assay quantifies the amount of intact ADC remaining in plasma over time.
Methodology:
-
Incubation: Incubate the ADC in plasma from the relevant species (e.g., mouse, rat, human) at 37°C for a predetermined time course (e.g., 0, 24, 48, 72, 96, and 168 hours).[13][14]
-
Sample Collection: At each time point, collect an aliquot of the plasma-ADC mixture and immediately freeze it to stop any further degradation.[13]
-
ADC Capture: Isolate the ADC from the plasma matrix using affinity capture, such as Protein A or G magnetic beads.[13]
-
Analysis: Analyze the captured ADC using techniques like liquid chromatography-mass spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR).[14][15]
-
Data Analysis: Plot the average DAR over time to assess the rate of drug deconjugation.
In Vivo Efficacy Study (Xenograft Model)
These studies evaluate the anti-tumor activity of an ADC in a living organism.[1]
Methodology:
-
Tumor Implantation: Implant human tumor cells (cell lines or patient-derived xenografts) subcutaneously into immunocompromised mice.[1][16]
-
Tumor Growth Monitoring: Monitor tumor growth until they reach a predetermined size (e.g., 100-200 mm³).[1]
-
ADC Administration: Randomize the mice into treatment groups and administer the ADC, a vehicle control, and any relevant control ADCs intravenously at specified doses and schedules.[1][17]
-
Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice weekly).[3]
-
Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition. At the end of the study, tumors can be excised and weighed for further analysis.[3][17]
Conclusion: Selecting the Optimal Linker
The choice between a cleavable and a non-cleavable linker is not a one-size-fits-all decision and depends on multiple factors, including the target antigen, the tumor microenvironment, the payload's properties, and the desired therapeutic window.[3]
Cleavable linkers are often favored for their potent bystander effect, which can be advantageous in treating heterogeneous tumors with varied antigen expression.[2][3] However, this can come at the cost of lower plasma stability and a potential for increased off-target toxicity.[2][3]
Non-cleavable linkers generally offer superior plasma stability, leading to a wider therapeutic window and reduced off-target toxicity.[2][3][5] The lack of a significant bystander effect makes them more suitable for treating hematological malignancies or solid tumors with homogenous and high antigen expression.
Ultimately, a thorough preclinical evaluation, including the assays detailed in this guide, is essential for selecting the optimal linker strategy to maximize the therapeutic potential and safety of a novel antibody-drug conjugate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 5. biochempeg.com [biochempeg.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chempep.com [chempep.com]
- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. static.igem.wiki [static.igem.wiki]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 13. benchchem.com [benchchem.com]
- 14. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 15. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. Utilizing panels of patient derived xenografts to aid the development of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo Efficacy of ADCs with DBCO-PEG4-Val-Ala-PAB Linker Technology
For researchers, scientists, and drug development professionals, the selection of a linker is a critical decision in the design of an effective and safe Antibody-Drug Conjugate (ADC). This guide provides an objective comparison of the in vivo performance of ADCs featuring the DBCO-PEG4-Val-Ala-PAB linker system against other common cleavable and non-cleavable linkers. The information presented is supported by experimental data from preclinical studies to inform rational ADC design.
The this compound linker is a sophisticated, cleavable linker system. The dibenzocyclooctyne (DBCO) group allows for a copper-free "click chemistry" conjugation to an azide-modified antibody, offering a stable and specific attachment. The polyethylene (B3416737) glycol (PEG4) spacer enhances the hydrophilicity of the ADC, which can reduce aggregation, especially with high drug-to-antibody ratios (DAR). The core of the linker's functionality lies in the valine-alanine (Val-Ala) dipeptide, which is designed for selective cleavage by the lysosomal protease Cathepsin B, an enzyme often overexpressed in tumor cells. Following cleavage of the Val-Ala sequence, the self-immolative para-aminobenzyl (PAB) spacer releases the active cytotoxic payload.
Comparative In Vivo Efficacy of ADC Linkers
The following tables summarize quantitative data from various preclinical studies, highlighting how the choice of linker can significantly impact the anti-tumor activity of an ADC. While direct head-to-head in vivo efficacy data for the complete this compound linker system is not extensively available in the public domain, the performance of its core component, the Val-Ala linker, has been compared to other widely used linkers.
Table 1: Comparison of Cathepsin B-Cleavable Dipeptide Linkers in a Xenograft Model
| Linker Type | ADC | Dose (mg/kg) | Tumor Model | Efficacy Outcome | Reference |
| Val-Ala | F16-MMAE | 3 | A431 Human Epidermoid Carcinoma | Superior tumor growth inhibition compared to Val-Cit, Val-Lys, and Val-Arg linkers at a sub-optimal dose.[1] | [1] |
| Val-Cit | F16-MMAE | 3 | A431 Human Epidermoid Carcinoma | Effective tumor growth inhibition, but less pronounced than Val-Ala at the tested dose.[1] | [1] |
| Val-Arg | F16-MMAE | 3 | A431 Human Epidermoid Carcinoma | Weakest anti-tumor activity among the compared dipeptide linkers.[1] | [1] |
Table 2: Comparison of Different Cleavable Linker Technologies
| Linker Type | ADC | Dose (mg/kg) | Tumor Model | Efficacy Outcome | Reference |
| Val-Ala | Anti-CD22-DM1 | 3 | Human Lymphoma Xenograft | Induced tumor regression at a single dose. | [2] |
| GGFG | Trastuzumab deruxtecan (B607063) (T-DXd) | - | NCI-N87 Gastric Cancer | Clinically validated significant anti-tumor efficacy. | [3] |
| Legumain-cleavable (Asn-Asn) | Anti-CD79b-MMAE | - | Granta-519 (high legumain) | ~7x more potent than Val-Cit ADC. | [4] |
| Sulfatase-cleavable | Anti-HER2-MMAE | - | HER2+ cells | Higher cytotoxicity (IC50 = 61 and 111 pmol/L) compared to Val-Ala ADC (IC50 = 92 pmol/L).[2] | [2] |
| Non-cleavable (SMCC) | SMCC-DM1 ADC | 15 | EGFR and EpCAM xenograft | Less active than a 3 mg/kg dose of a triglycyl peptide (CX)-DM1 ADC. | [2] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. Below are representative protocols for key experiments in ADC evaluation.
Xenograft Mouse Model for In Vivo Efficacy Assessment
This protocol outlines a general procedure for evaluating the anti-tumor activity of an ADC in a subcutaneous xenograft mouse model.
1. Cell Culture and Implantation:
-
Human cancer cell lines (e.g., A431, NCI-N87) are cultured in appropriate media and conditions.
-
Cells are harvested during the exponential growth phase and resuspended in a sterile, serum-free medium or a mixture with Matrigel.
-
A specific number of cells (e.g., 5 x 10^6) are subcutaneously injected into the flank of immunodeficient mice (e.g., BALB/c nude or NOD-SCID).
2. Tumor Growth Monitoring and Group Randomization:
-
Tumor growth is monitored by caliper measurements, and tumor volume is calculated using the formula: (length × width²) / 2.
-
When tumors reach a predetermined average size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
3. ADC Administration:
-
ADCs, vehicle control, and any reference antibodies are administered, typically via intravenous (i.v.) injection.
-
Dosing can be a single administration or a fractionated schedule, depending on the study design.
4. Efficacy Evaluation:
-
Tumor volumes and body weights are measured regularly (e.g., twice or three times a week).
-
The primary endpoint is typically tumor growth inhibition. Survival can be a secondary endpoint, with euthanasia performed when tumors reach a maximum size or if significant morbidity is observed.
-
At the end of the study, tumors may be excised and weighed.
Pharmacokinetic Analysis of ADCs
This protocol provides a general framework for assessing the pharmacokinetic profile of an ADC in rodents.
1. Animal Model and Dosing:
-
Healthy or tumor-bearing mice or rats are administered a single intravenous dose of the ADC.
2. Sample Collection:
-
Blood samples are collected at various time points (e.g., pre-dose, 5 minutes, 1, 6, 24, 48, 96, and 168 hours post-dose) into tubes containing an anticoagulant.
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
3. Bioanalytical Methods:
-
Total Antibody: The concentration of total antibody (conjugated and unconjugated) is typically measured using an enzyme-linked immunosorbent assay (ELISA).
-
Intact ADC: The concentration of the intact, conjugated ADC can also be determined by ELISA, often using an anti-payload antibody for capture or detection.
-
Free Payload: The concentration of the released cytotoxic drug is usually quantified using liquid chromatography-mass spectrometry (LC-MS/MS).
Visualizing Mechanisms and Workflows
Mechanism of Action for a Val-Ala Linker-Based ADC
Caption: Cathepsin B-mediated payload release from a Val-Ala linker ADC.
Experimental Workflow for Comparative In Vivo Efficacy Study
Caption: Standard workflow for comparing the in vivo efficacy of different ADCs.
Discussion and Conclusion
The this compound linker system represents a sophisticated approach to ADC design, aiming to optimize conjugation, solubility, and targeted payload delivery. While direct comparative in vivo efficacy data for this specific linker is limited, studies on its core Val-Ala dipeptide component suggest potential advantages over the more commonly used Val-Cit linker. Specifically, Val-Ala has been shown to exhibit superior tumor growth inhibition in some preclinical models and can lead to ADCs with better biophysical properties, such as reduced aggregation, particularly at higher DARs.[1][2]
The inclusion of a PEG4 spacer is intended to further enhance the hydrophilicity and improve the pharmacokinetic profile of the ADC. The DBCO moiety allows for a precise and stable bioorthogonal conjugation, contributing to a more homogeneous ADC product.
When compared to other classes of cleavable linkers, such as legumain- or sulfatase-cleavable systems, the choice of linker becomes highly dependent on the specific target, tumor microenvironment, and payload. For instance, legumain-cleavable linkers have shown significantly higher potency in tumors with high legumain expression.[4] Non-cleavable linkers, on the other hand, generally offer greater plasma stability but are dependent on the complete degradation of the antibody for payload release, which can limit their efficacy with certain targets.[2]
References
- 1. Protease-Cleavable Linkers Modulate the Anticancer Activity of Non-Internalizing Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic Analysis of Antibody-Drug Conjugates Featuring the DBCO-PEG4-Val-Ala-PAB Linker
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic (PK) properties of Antibody-Drug Conjugates (ADCs) utilizing the DBCO-PEG4-Val-Ala-PAB linker system against other common ADC linker technologies. The selection of a linker is a critical determinant of an ADC's therapeutic index, influencing its stability in circulation, payload delivery mechanism, and overall efficacy and safety profile. This document summarizes key performance data, outlines detailed experimental protocols for essential analytical methods, and provides visual representations of experimental workflows and molecular mechanisms.
Introduction to the this compound Linker
The this compound linker is a sophisticated, cleavable linker system designed for the site-specific conjugation of payloads to antibodies. Its components are strategically chosen to optimize the performance of the resulting ADC:
-
DBCO (Dibenzocyclooctyne): This group enables copper-free "click chemistry" (Strain-Promoted Alkyne-Azide Cycloaddition or SPAAC) for highly efficient and site-specific conjugation to an azide-modified antibody. This method avoids the potential for protein denaturation associated with copper-catalyzed reactions and offers excellent control over the drug-to-antibody ratio (DAR).
-
PEG4 (Four-unit Polyethylene Glycol): The PEG spacer enhances the hydrophilicity of the linker-payload complex. This is particularly beneficial when working with hydrophobic payloads, as it can mitigate aggregation, improve solubility, and prolong circulation half-life.
-
Val-Ala (Valine-Alanine): This dipeptide sequence is designed to be selectively cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment. This ensures that the cytotoxic payload is released preferentially within the target cancer cells. Compared to the more common Val-Cit linker, the Val-Ala linker can offer improved hydrophilicity and stability.[1][]
-
PAB (p-aminobenzyl carbamate): This self-immolative spacer ensures the efficient and traceless release of the unmodified payload following the enzymatic cleavage of the Val-Ala dipeptide.
Performance Comparison of ADC Linker Technologies
The choice of linker chemistry has a profound impact on the pharmacokinetic behavior of an ADC. The following tables provide a comparative summary of key pharmacokinetic parameters for ADCs constructed with different linker technologies. It is important to note that direct comparisons between different studies should be made with caution due to variations in experimental conditions, including the specific antibody, payload, and analytical methods used.
Table 1: Comparison of Pharmacokinetic Parameters for ADCs with Different Linker Chemistries
| Linker Type | Representative Linker | Antibody-Payload | Species | Half-life (t½) | Clearance (CL) | Key Findings & Citations |
| Cleavable (Dipeptide) | This compound | (Data not publicly available) | - | (Expected to be favorable) | (Expected to be low) | The combination of a hydrophilic PEG spacer and a stable Val-Ala dipeptide is anticipated to result in a favorable pharmacokinetic profile with reduced aggregation and prolonged circulation compared to non-PEGylated or more hydrophobic linkers.[1][] |
| Cleavable (Dipeptide) | mc-vc-PAB-MMAE | Multiple | Human | 3.8 - 6.2 days (conjugated MMAE) | 16.6 - 30.2 mL/day/kg (conjugated MMAE) | vc-MMAE ADCs exhibit a multi-exponential decline in plasma concentration.[3] |
| Cleavable (Dipeptide) | Val-Cit | anti-CD30-MMAE | Mouse | ~80 hours | - | Val-Cit linkers can be susceptible to premature cleavage by mouse carboxylesterases.[4] |
| Cleavable (Dipeptide) | Val-Ala | Generic | - | - | - | Val-Ala linkers can offer better hydrophilicity and stability compared to Val-Cit, leading to reduced aggregation.[1] |
| Non-Cleavable | SMCC-DM1 | Trastuzumab-DM1 (Kadcyla®) | Human | ~4 days | 0.68 L/day | Non-cleavable linkers generally lead to more stable ADCs with longer half-lives and lower clearance.[5] |
| Cleavable (Disulfide) | SPDB-DM4 | SAR3419 | Human | - | - | The stability of disulfide linkers can be modulated to control the rate of payload release.[6] |
| Cleavable (Glucuronide) | Glucuronide-MMAE | - | Rat | 81 days (extrapolated) | - | β-glucuronide linkers exhibit exceptional stability in plasma.[7] |
Table 2: Impact of PEGylation on ADC Pharmacokinetic Parameters
| Conjugate | PEG Linker Length | Half-life (t½) | Key Findings & Citations |
| HM (Affibody-MMAE) | None | 19.6 min | Affibody-based conjugates have a short half-life without modification.[8] |
| HP4KM (Affibody-MMAE) | 4 kDa | 49.2 min | A 4 kDa PEG chain extended the half-life by 2.5-fold.[8] |
| HP10KM (Affibody-MMAE) | 10 kDa | 219.0 min | A 10 kDa PEG chain extended the half-life by 11.2-fold.[8] |
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for the accurate assessment of ADC pharmacokinetics. The following are protocols for key experiments cited in this guide.
Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
Objective: To determine the average DAR and the distribution of drug-loaded species in an ADC sample.[9][10]
Materials:
-
ADC sample
-
HIC column (e.g., Tosoh TSKgel Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0
Procedure:
-
System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A.
-
Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL in Mobile Phase A.
-
Injection: Inject a defined volume of the prepared sample onto the equilibrated column.
-
Gradient Elution: Apply a linear gradient from 0% to 100% Mobile Phase B over a suitable time (e.g., 20 minutes) to elute the ADC species.
-
Detection: Monitor the absorbance at 280 nm.
-
Data Analysis:
-
Integrate the peak areas for each species (unconjugated antibody, DAR2, DAR4, etc.).
-
Calculate the percentage of each species by dividing its peak area by the total peak area.
-
Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of each species) / 100
-
Protocol 2: In Vivo Pharmacokinetic Study in a Mouse Model
Objective: To determine the pharmacokinetic profile (e.g., half-life, clearance, AUC) of an ADC in vivo.[11][12]
Materials:
-
ADC construct
-
Tumor-bearing immunocompromised mice (e.g., athymic nude mice with xenograft tumors)
-
Dosing vehicle (e.g., sterile PBS)
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)
-
LC-MS/MS system
Procedure:
-
Animal Dosing: Administer a single intravenous (IV) dose of the ADC at a defined concentration (e.g., 5-10 mg/kg) to a cohort of mice.
-
Blood Sampling: Collect blood samples (e.g., via retro-orbital or tail vein bleed) at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, 168 hr) post-injection.
-
Plasma Preparation: Process the blood samples by centrifugation to separate the plasma. Store plasma samples at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of the total antibody and/or the conjugated ADC in the plasma samples using a validated analytical method, such as a ligand-binding assay (LBA) or LC-MS/MS. (See Protocol 3 for a general LC-MS/MS approach).
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration of the ADC versus time.
-
Calculate key pharmacokinetic parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC) using non-compartmental analysis software (e.g., Phoenix WinNonlin).
-
Protocol 3: Quantification of Total Antibody and Conjugated Payload by LC-MS/MS
Objective: To simultaneously quantify the total antibody and the antibody-conjugated payload in plasma samples.[13][14][15]
Materials:
-
Plasma samples from in vivo PK study
-
Immuno-capture beads (e.g., Protein A/G or anti-human IgG magnetic beads)
-
Digestion enzymes (e.g., Trypsin for total antibody, Papain or Cathepsin B for cleavable linker)
-
Reducing and alkylating agents (for total antibody analysis)
-
LC-MS/MS system
Procedure:
-
Immuno-capture: Incubate plasma samples with immuno-capture beads to specifically bind the ADC and any unconjugated antibody.
-
Washing: Wash the beads to remove unbound plasma proteins.
-
Elution and Digestion (Total Antibody):
-
Aliquot a portion of the beads.
-
Elute the captured antibodies.
-
Denature, reduce, and alkylate the antibodies.
-
Digest the antibodies into peptides using trypsin.
-
Analyze the resulting signature peptides by LC-MS/MS to quantify the total antibody concentration.
-
-
Enzymatic Cleavage (Conjugated Payload):
-
To the remaining beads, add a cleavage enzyme (e.g., papain) to cleave the linker and release the payload.
-
Collect the supernatant containing the released payload.
-
Analyze the released payload by LC-MS/MS to quantify the concentration of the conjugated payload.
-
-
Data Analysis:
-
Generate standard curves for both the signature peptide and the payload.
-
Determine the concentrations of total antibody and conjugated payload in the unknown samples by comparing their peak areas to the respective standard curves.
-
Protocol 4: In Vivo Biodistribution Study Using Fluorescence Imaging
Objective: To visualize and quantify the distribution of an ADC in a tumor-bearing mouse model over time.[16][17]
Materials:
-
ADC labeled with a near-infrared (NIR) fluorescent dye (e.g., VT680)
-
Tumor-bearing immunocompromised mice
-
In vivo fluorescence imaging system (e.g., IVIS)
Procedure:
-
ADC Labeling: Conjugate the ADC with an NHS-ester functionalized NIR dye. Purify the labeled ADC.
-
Animal Dosing: Administer a single IV dose of the fluorescently labeled ADC to a cohort of tumor-bearing mice.
-
In Vivo Imaging: At various time points post-injection (e.g., 6, 24, 48, 96, and 168 hours), anesthetize the mice and acquire whole-body fluorescence images using the in vivo imaging system.
-
Ex Vivo Imaging: At the final time point, euthanize the mice and excise the tumor and major organs (e.g., liver, spleen, kidneys, lungs, heart). Acquire fluorescence images of the excised tissues.
-
Data Analysis:
-
Draw regions of interest (ROIs) around the tumor and organs in both the in vivo and ex vivo images.
-
Quantify the fluorescence intensity within each ROI.
-
Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ to assess the biodistribution profile.
-
Visualizations
The following diagrams illustrate key concepts and workflows discussed in this guide.
References
- 1. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical pharmacology of vc-MMAE antibody–drug conjugates in cancer patients: learning from eight first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative clinical pharmacokinetics of antibody-drug conjugates in first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conjugation Chemistry Markedly Impacts Toxicity and Biodistribution of Targeted Nanoparticles, Mediated by Complement Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and Pharmacodynamics of Antibody-Drug Conjugates Administered via Subcutaneous and Intratumoral Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ymc.eu [ymc.eu]
- 11. unmc.edu [unmc.edu]
- 12. PK/PD of Positively Charged ADC in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sciex.com [sciex.com]
- 14. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. Simultaneous Quantification of Total Antibody and Conjugated Payload for DS001 in Rat Serum Using a Hybrid Immuno-Capture LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. In Vitro and In Vivo Fluorescence Imaging of Antibody–Drug Conjugate-Induced Tumor Apoptosis Using Annexin V–EGFP Conjugated Quantum Dots - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Stability of DBCO-PEG4-Val-Ala-PAB in Different Tumor Models: A Comparative Guide
For researchers, scientists, and drug development professionals, the stability of the linker is a critical attribute in the design of effective and safe antibody-drug conjugates (ADCs). The DBCO-PEG4-Val-Ala-PAB linker is a sophisticated construct designed for targeted drug delivery, combining a bioorthogonal handle (DBCO), a pharmacokinetic modifying PEG spacer, and a protease-cleavable Val-Ala-PAB unit. This guide provides a comprehensive comparison of the stability of the Val-Ala linker component in various preclinical models and its performance against alternative linker technologies, supported by experimental data.
Executive Summary
The this compound linker is engineered for stability in systemic circulation and selective cleavage within the tumor microenvironment. The key components contributing to its function are:
-
DBCO (Dibenzocyclooctyne): Enables copper-free "click" chemistry for site-specific conjugation to azide-modified antibodies, ensuring homogeneity of the resulting ADC.
-
PEG4 (Polyethylene Glycol): A hydrophilic spacer that can improve the solubility and pharmacokinetic properties of the ADC, potentially reducing aggregation and immunogenicity.[1]
-
Val-Ala (Valine-Alanine): A dipeptide substrate for proteases, particularly cathepsin B, which is often overexpressed in the lysosomal compartments of tumor cells.[2][]
-
PAB (p-aminobenzyl): A self-immolative spacer that, upon cleavage of the Val-Ala dipeptide, undergoes a 1,6-elimination reaction to release the unmodified cytotoxic payload.
The Val-Ala linker has emerged as a viable alternative to the more commonly used Val-Cit (valine-citrulline) linker, offering potential advantages in terms of hydrophilicity and reduced aggregation, especially for ADCs with high drug-to-antibody ratios (DARs).[] This guide will delve into the quantitative stability data, experimental protocols for assessment, and a comparison with other linker technologies.
Data Presentation: Quantitative Stability of Val-Ala and Alternative Linkers
The stability of an ADC linker is paramount to its therapeutic index, ensuring the cytotoxic payload remains attached to the antibody in circulation and is efficiently released at the tumor site. Below are tables summarizing the stability of Val-Ala containing linkers in comparison to other dipeptide linkers in relevant biological matrices.
Table 1: Stability of Dipeptide Linkers in Mouse Serum
| Linker | Homing Moiety/Antibody | Payload | Half-life (t½) in Mouse Serum | Reference |
| Val-Ala | Acetazolamide | MMAE | 23 hours | [2] |
| Val-Cit | Acetazolamide | MMAE | 11.2 hours | [2] |
| Val-Lys | Acetazolamide | MMAE | 8.2 hours | [2] |
| Val-Arg | Acetazolamide | MMAE | 1.8 hours | [2] |
This data, from a study on small molecule-drug conjugates, suggests that the Val-Ala linker confers greater stability in mouse serum compared to other dipeptide linkers.[2]
Table 2: Comparative Performance of Val-Ala and Val-Cit Linkers
| Feature | Val-Ala Linker | Val-Cit Linker | References |
| Plasma Stability (Human) | High | High | [4] |
| Plasma Stability (Mouse) | Generally more stable than Val-Cit | Susceptible to premature cleavage by carboxylesterase | [4][5] |
| Cathepsin B Cleavage | Efficiently cleaved | Efficiently cleaved | [][6] |
| Hydrophilicity | Higher | Lower | [6] |
| ADC Aggregation (High DAR) | Lower tendency | Higher tendency | [] |
While direct quantitative data for this compound in various tumor models is limited in publicly available literature, the data on the Val-Ala dipeptide component consistently demonstrates its favorable stability and cleavage characteristics.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key mechanisms and workflows relevant to the assessment of this compound stability.
Caption: Mechanism of action for a Val-Ala linker-based ADC.
Caption: General experimental workflow for assessing ADC stability.
Experimental Protocols
Accurate assessment of ADC stability is crucial for preclinical development. The following are detailed methodologies for key experiments.
In Vitro Plasma Stability Assay
Objective: To determine the rate of drug deconjugation from an ADC in plasma from various species (e.g., mouse, rat, human).
Materials:
-
Test ADC (this compound conjugate)
-
Control ADC (with a different linker, e.g., Val-Cit)
-
Plasma (e.g., mouse, human), stored at -80°C
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
LC-MS system or ELISA plate reader
Procedure:
-
Thaw plasma at 37°C.
-
Prepare a stock solution of the ADC in PBS.
-
Spike the ADC into the plasma to a final concentration (e.g., 100 µg/mL). Prepare a parallel control with the ADC in PBS.
-
Incubate the samples at 37°C.
-
At designated time points (e.g., 0, 6, 24, 48, 72, 168 hours), collect aliquots and immediately freeze them at -80°C to stop the reaction.
-
For analysis, thaw the samples.
-
LC-MS Analysis:
-
Isolate the ADC from the plasma matrix using protein A/G magnetic beads.
-
Analyze the intact ADC to determine the average drug-to-antibody ratio (DAR). A decrease in DAR over time indicates payload deconjugation.
-
-
ELISA Analysis:
-
Use a sandwich ELISA to quantify the concentration of intact ADC. This typically involves an antibody against the ADC's monoclonal antibody for capture and an antibody against the payload for detection.
-
Cathepsin B Cleavage Assay
Objective: To evaluate the susceptibility and kinetics of linker cleavage by cathepsin B.
Materials:
-
Test ADC (this compound conjugate)
-
Recombinant human cathepsin B
-
Assay buffer (e.g., 50 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5)
-
Incubator at 37°C
-
LC-MS system
Procedure:
-
Activate cathepsin B by pre-incubating it in the assay buffer at 37°C for 15 minutes.
-
In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer.
-
Initiate the cleavage reaction by adding the activated cathepsin B.
-
Incubate the reaction at 37°C.
-
At various time points, take aliquots and quench the reaction (e.g., by adding a protease inhibitor or by rapid freezing).
-
Analyze the samples by LC-MS to quantify the amount of released payload and remaining intact ADC.
-
Determine the cleavage rate and/or half-life of the linker in the presence of cathepsin B.
In Vitro Tumor Lysate Stability Assay
Objective: To assess the stability of the ADC in the presence of a complex mixture of intracellular enzymes from a specific tumor cell line.
Materials:
-
Test ADC
-
Tumor cells from a relevant model
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
Incubator at 37°C
-
LC-MS system
Procedure:
-
Culture and harvest tumor cells.
-
Prepare a cell lysate by sonication or using a suitable lysis buffer containing protease inhibitors (as a negative control) and without inhibitors.
-
Determine the total protein concentration of the lysate.
-
Incubate the ADC with the tumor lysate (normalized for protein concentration) at 37°C.
-
Collect aliquots at various time points and stop the reaction.
-
Analyze the samples by LC-MS to determine the extent of ADC degradation and payload release.
Conclusion
The this compound linker represents a sophisticated and promising platform for the development of next-generation ADCs. The Val-Ala dipeptide component demonstrates excellent stability in human plasma and favorable characteristics in mouse models compared to other dipeptide linkers like Val-Cit, particularly in mitigating aggregation at high DARs.[2][][4] Its efficient cleavage by cathepsin B ensures targeted payload release within the tumor.
While direct comparative stability data for the complete this compound construct in various tumor models is not extensively available in the public domain, the evidence for the Val-Ala linker's performance is strong. The provided experimental protocols offer a robust framework for researchers to conduct their own head-to-head comparisons with other linker technologies in specific tumor models of interest. The choice of linker remains a critical, context-dependent decision in ADC design, and a thorough evaluation of stability and cleavage kinetics is essential for developing safe and effective cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Linker stability influences the anti-tumor activity of acetazolamide-drug conjugates for the therapy of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Development and Properties of Valine-Alanine based Antibody-Drug Conjugates with Monomethyl Auristatin E as the Potent Payload - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
The Balancing Act: A Comparative Guide to PEG Spacer Lengths in ADC Linkers
For Researchers, Scientists, and Drug Development Professionals
The therapeutic index of an Antibody-Drug Conjugate (ADC) is critically dependent on the linker connecting the antibody to the potent cytotoxic payload. Among the various linker technologies, the incorporation of polyethylene (B3416737) glycol (PEG) spacers has become a pivotal strategy to modulate the physicochemical and pharmacological properties of ADCs. The length of the PEG chain is a crucial parameter that can be fine-tuned to optimize an ADC's stability, pharmacokinetics, efficacy, and safety. This guide provides an objective, data-driven comparison of different PEG spacer lengths in ADC linkers, supported by experimental data and detailed methodologies.
The Influence of PEG Spacer Length on ADC Properties
The inclusion of hydrophilic PEG linkers can counteract the aggregation and rapid clearance often induced by hydrophobic payloads, thereby improving solubility and enabling higher drug-to-antibody ratios (DARs) without compromising the biophysical characteristics of the ADC.[1] The choice of PEG linker length is a delicate balance between enhancing pharmacokinetic properties and maintaining potent cytotoxicity.[1]
Generally, increasing the PEG chain length leads to a longer plasma half-life and decreased clearance.[1] This extended circulation time is advantageous for delivering a sustained therapeutic dose to the tumor.[1] However, this benefit can be offset by a potential decrease in in vitro cytotoxicity, possibly due to steric hindrance affecting the ADC's binding or internalization.[2]
Data Presentation: Comparative Analysis of ADC Performance with Varying PEG Linker Lengths
The following tables summarize quantitative data from preclinical studies, illustrating the impact of different PEG spacer lengths on key ADC performance metrics. It is important to note that this data is synthesized from various studies using different antibody-payload combinations, cell lines, and experimental models, and therefore illustrates general trends.[2]
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics (PK)
| PEG Spacer Length | ADC Example | Animal Model | Half-Life (t½) | Clearance Rate | Reference |
| No PEG | Trastuzumab-MMAE | Rat | - | ~15 mL/day/kg | [3] |
| PEG2 | Trastuzumab-MMAE | Rat | - | ~10 mL/day/kg | [3] |
| PEG4 | Trastuzumab-MMAE | Rat | - | ~7 mL/day/kg | [3] |
| PEG8 | Trastuzumab-MMAE | Rat | >150 hours | ~5 mL/day/kg | [3][4] |
| PEG12 | Trastuzumab-MMAE | Rat | - | ~5 mL/day/kg | [3] |
| PEG24 | Trastuzumab-MMAE | Rat | Significantly Slower | ~5 mL/day/kg | [3][5] |
| 4 kDa Linear PEG | ZHER2-MMAE | Mouse | 49 min | - | [4][6] |
| 10 kDa Linear PEG | ZHER2-MMAE | Mouse | 219.6 min | - | [4][6] |
Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity
| PEG Spacer Length | ADC Construct (Antibody-Payload) | Cell Line | IC50 (nM) | Reference |
| No PEG | ZHER2-SMCC-MMAE | NCI-N87 | ~4.4 | [2][6] |
| 4 kDa Linear PEG | ZHER2-PEG4K-MMAE | NCI-N87 | ~19.8 | [2][6] |
| 10 kDa Linear PEG | ZHER2-PEG10K-MMAE | NCI-N87 | ~99 | [2][6] |
Experimental Protocols
Detailed methodologies are crucial for the design and interpretation of comparative studies. Below are outlines for key experiments cited in the evaluation of ADCs with different PEG linker lengths.
Protocol 1: ADC Synthesis and Characterization
1. Antibody Reduction (for Cysteine Conjugation):
-
A monoclonal antibody is partially reduced using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to expose free sulfhydryl groups in the hinge region.[7]
-
The excess reducing agent is immediately removed using a desalting column.[4]
2. Drug-Linker Preparation:
-
The PEGylated linker-payload construct is synthesized separately. The PEG linker of a defined length (e.g., PEG4, PEG8, PEG24) is functionalized with a reactive group (e.g., maleimide) for antibody conjugation and another for payload attachment.[7]
3. Conjugation Reaction:
-
The drug-linker is added to the reduced antibody at a specific molar ratio and incubated to allow for the formation of a stable thioether bond.[7]
-
The reaction is quenched by adding an excess of N-acetylcysteine to cap any unreacted maleimide (B117702) groups.[4]
4. Purification:
-
The resulting ADC is purified using techniques like size-exclusion chromatography (SEC) to remove unconjugated drug-linker, quenching agent, and any aggregates.[8]
5. Characterization (Determination of DAR):
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the number of conjugated drug molecules, as each additional drug-linker moiety increases the hydrophobicity of the antibody. A decreasing salt gradient is applied to an HIC column to elute different DAR species as distinct peaks. The weighted average DAR is calculated from the peak areas.[9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides precise mass information, allowing for the identification of different ADC species based on their molecular weight. The DAR is calculated based on the mass difference between the unconjugated antibody and the drug-loaded species.[8]
Protocol 2: In Vitro Cytotoxicity Assay
-
Cell Seeding: Target cancer cell lines are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[10]
-
ADC Treatment: ADCs with different PEG linker lengths are serially diluted and added to the cells.[10]
-
Incubation: The plates are incubated for a period of 72 to 120 hours.[10]
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.[11]
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic curve.[10]
Protocol 3: In Vivo Pharmacokinetic Study
-
Animal Model: Naive rats or mice are used for PK analysis.[12]
-
ADC Administration: A single intravenous (IV) dose of the ADC is administered to each animal.[12]
-
Blood Sampling: Blood samples are collected at various time points post-injection.[7][12]
-
Sample Processing: Plasma is isolated from the blood samples by centrifugation.[13]
-
ADC Quantification: The concentration of the ADC in the plasma is determined using an enzyme-linked immunosorbent assay (ELISA) or by liquid chromatography-mass spectrometry (LC-MS).[12]
-
Data Analysis: Pharmacokinetic parameters such as half-life (t½) and clearance are calculated using non-compartmental analysis.[7]
Visualizations
Diagrams to clarify the structural components, experimental processes, and mechanisms of action related to ADC optimization.
Conclusion
The length of the PEG spacer is a critical design parameter in the development of ADCs, with a significant impact on their therapeutic index.[1] While longer PEG chains generally improve pharmacokinetic profiles, the potential for reduced in vitro potency necessitates a careful, empirical evaluation for each specific ADC candidate.[1] A systematic assessment of a range of PEG linker lengths allows researchers to rationally design more effective and safer antibody-drug conjugates for the treatment of cancer.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. blocksandarrows.com [blocksandarrows.com]
- 13. benchchem.com [benchchem.com]
DBCO Linkers: A Superior Choice for Advancing Click Chemistry in Research and Drug Development
In the dynamic fields of chemical biology, drug development, and materials science, the ability to precisely and efficiently conjugate molecules is paramount. "Click chemistry" has emerged as a transformative toolkit for these applications, with the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction being a particularly powerful, copper-free method. At the forefront of SPAAC reagents are Dibenzocyclooctyne (DBCO) linkers, which offer a compelling combination of reactivity, stability, and biocompatibility. This guide provides a comprehensive comparison of DBCO linkers with other click chemistry reagents, supported by quantitative data and detailed experimental protocols to inform researchers, scientists, and drug development professionals in their selection of the optimal bioconjugation tools.
Key Advantages of DBCO Linkers
DBCO linkers have gained prominence in copper-free click chemistry due to several distinct advantages over other reagents, such as those used in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and other SPAAC variants.
-
Exceptional Biocompatibility: The most significant advantage of DBCO-mediated SPAAC is the elimination of the cytotoxic copper(I) catalyst required for CuAAC.[1][2] This makes DBCO linkers exceptionally well-suited for in vivo applications, including live-cell imaging and the development of antibody-drug conjugates (ADCs), where maintaining cell viability and avoiding interference with natural biological processes are critical.[2][3]
-
Rapid Reaction Kinetics: The inherent ring strain within the DBCO molecule dramatically lowers the activation energy for the cycloaddition reaction with azides.[2][] This results in fast reaction kinetics, enabling efficient labeling and conjugation at low concentrations, which is often a necessity in biological experiments.[1]
-
High Specificity and Bioorthogonality: The reaction between a DBCO linker and an azide (B81097) is highly specific and bioorthogonal.[2][5] This means they react exclusively with each other, even in the complex milieu of a cell or organism, without cross-reacting with other functional groups like amines and thiols.[2] This high degree of specificity minimizes background signal and ensures precise targeting.[]
-
Stability: DBCO linkers and the resulting triazole linkage exhibit high stability under physiological conditions.[5][6] A DBCO-modified antibody, for instance, showed only a 3-5% loss of reactivity over four weeks when stored at 4°C.[5] This stability is crucial for the integrity of bioconjugates in long-term studies and therapeutic applications.
Quantitative Performance Comparison
The selection of a click chemistry reagent is often guided by its performance in key metrics such as reaction rate and stability. The following tables provide a quantitative comparison of DBCO linkers with other common click chemistry reagents.
Table 1: Comparison of Second-Order Rate Constants for Various Click Chemistry Reactions
| Reaction | Reagents | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Characteristics |
| SPAAC | DBCO + Azide | ~0.6 - 1.0[7] | Good balance of reactivity and stability, widely used for biocompatible applications.[1] |
| BCN + Benzyl Azide | 0.07[8] | More stable in the presence of thiols compared to DBCO, but generally lower reactivity.[8][9] | |
| DIBO + Azide | ~0.3 - 0.7[7] | Exhibits robust reactivity.[7] | |
| CuAAC | Terminal Alkyne + Azide | 1 to 100[10] | Very fast kinetics, but the copper catalyst can be cytotoxic, limiting in vivo applications.[10][11] |
| Inverse-Electron-Demand Diels-Alder (IEDDA) | TCO + Tetrazine | Up to 10⁶[11] | The fastest known bioorthogonal reaction, but reactants can be less stable than those for SPAAC.[7][11] |
Note: Reaction rates can vary depending on the specific azide or tetrazine derivative, solvent, temperature, and pH.[7]
Table 2: Stability of Different Linker Technologies in a Reducing Environment
| Linker Technology | Reagents Involved | Stability in Presence of Thiols (e.g., Glutathione) | Notes |
| SPAAC (DBCO) | DBCO + Azide | Less stable than BCN[9] | While generally stable, the DBCO group can exhibit some degradation in thiol-rich environments over extended periods.[9] |
| SPAAC (BCN) | BCN + Azide | More stable than DBCO[9] | The compact, non-aromatic structure of BCN contributes to its enhanced stability in reducing intracellular environments.[9] |
| Maleimide | Maleimide + Thiol | Susceptible to retro-Michael reaction[3] | The thioether bond formed can be reversible in the presence of endogenous thiols like glutathione, leading to payload deconjugation.[3] |
| Amide Bond | NHS Ester + Amine | Very High[6] | Amide bonds are exceptionally stable under physiological conditions.[6] |
Experimental Protocols
Reproducible and reliable data are the bedrock of scientific advancement. The following are detailed methodologies for key experiments to compare and utilize DBCO linkers.
Protocol 1: Determination of Second-Order Rate Constant for a SPAAC Reaction via UV-Vis Spectrophotometry
Objective: To quantify the reaction kinetics of a DBCO-containing compound with an azide-containing molecule.
Materials:
-
DBCO-functionalized molecule of interest
-
Azide-functionalized molecule of interest
-
Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare stock solutions of the DBCO and azide-containing molecules in the reaction buffer.
-
In a quartz cuvette, add a known concentration of the DBCO-containing solution and measure the initial absorbance at the absorbance maximum of the DBCO group (typically around 309 nm).[12]
-
To initiate the reaction, add a known excess of the azide-containing solution to the cuvette and immediately begin monitoring the absorbance over time.
-
Record the absorbance at regular intervals until the reaction is complete, indicated by a stable absorbance reading.
-
Calculate the concentration of the DBCO reactant at each time point using the Beer-Lambert law.
-
Plot the natural logarithm of the DBCO concentration versus time. The slope of the resulting linear plot will be the pseudo-first-order rate constant (k').
-
Calculate the second-order rate constant (k₂) by dividing k' by the initial concentration of the azide reactant in excess (k₂ = k' / [azide]₀).[7]
Protocol 2: Comparative Stability Assay of DBCO and BCN Linkers in a Thiol-Rich Environment
Objective: To evaluate the stability of DBCO and BCN linkers in the presence of a high concentration of a reducing agent, mimicking the intracellular environment.[9]
Materials:
-
DBCO-conjugated fluorophore
-
BCN-conjugated fluorophore
-
Glutathione (GSH)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Fluorescence plate reader
Procedure:
-
Prepare stock solutions of the DBCO- and BCN-conjugated fluorophores and a high-concentration stock solution of GSH in the reaction buffer.
-
In a multi-well plate, prepare reaction mixtures containing a fixed concentration of either the DBCO- or BCN-conjugated fluorophore and a high concentration of GSH (e.g., 5 mM).
-
As a control, prepare parallel samples without GSH.
-
Incubate the plate at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), measure the fluorescence intensity of each well using a fluorescence plate reader.
-
Calculate the percentage of intact conjugate remaining at each time point by comparing the fluorescence of the GSH-treated samples to the control samples.
-
Plot the percentage of intact conjugate versus time for both DBCO and BCN to compare their stability.
Protocol 3: General Protocol for Antibody-Drug Conjugate (ADC) Synthesis using a DBCO Linker
Objective: To conjugate a drug molecule to an antibody using DBCO-azide click chemistry.
Materials:
-
Antibody of interest
-
DBCO-PEG4-NHS ester
-
Azide-functionalized drug molecule
-
Amine-free buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO or DMF
-
Spin desalting column
Procedure:
-
Antibody Functionalization with DBCO:
-
Dissolve the antibody in an amine-free buffer at a concentration of 1-10 mg/mL.
-
Prepare a 10 mM stock solution of DBCO-PEG4-NHS ester in anhydrous DMSO or DMF.
-
Add a 10- to 20-fold molar excess of the DBCO-PEG4-NHS ester solution to the antibody solution.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.[12]
-
Remove the unreacted DBCO-NHS ester using a spin desalting column.[13]
-
-
Conjugation with Azide-Functionalized Drug:
-
Add the azide-functionalized drug molecule to the DBCO-functionalized antibody solution.
-
Incubate the reaction overnight at 4°C.[13]
-
-
Purification and Characterization:
-
Purify the resulting ADC using a suitable chromatography method (e.g., size-exclusion chromatography) to remove the unreacted drug.
-
Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry (MS).[12]
-
Visualizing Workflows and Mechanisms
Diagrams are invaluable tools for understanding complex biological and chemical processes. The following are Graphviz (DOT language) scripts for key workflows and reaction mechanisms involving DBCO linkers.
Conclusion
DBCO linkers represent a significant advancement in the field of click chemistry, offering a powerful and versatile tool for bioconjugation. Their superior biocompatibility, rapid reaction kinetics, and high specificity make them an ideal choice for a wide range of applications, particularly those involving living systems.[1] While other click chemistry reagents have their merits, the overall balance of features offered by DBCO linkers often makes them the preferred option for researchers and drug development professionals seeking to push the boundaries of what is possible in their respective fields. By carefully considering the quantitative data and experimental protocols presented in this guide, scientists can make an informed decision and leverage the full potential of DBCO-based click chemistry to achieve their research and development goals.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. interchim.fr [interchim.fr]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Oxidation-Induced “One-Pot” Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Bioorthogonal Chemistry - Click Reaction Reagent [bldpharm.com]
- 12. benchchem.com [benchchem.com]
- 13. broadpharm.com [broadpharm.com]
A Comparative Guide to the Validation of ADC Purity and Homogeneity with DBCO-PEG4-Val-Ala-PAB
For researchers, scientists, and drug development professionals, ensuring the purity and homogeneity of Antibody-Drug Conjugates (ADCs) is a critical quality attribute that directly impacts their safety and efficacy. This guide provides an objective comparison of key analytical techniques for validating ADCs utilizing the cleavable DBCO-PEG4-Val-Ala-PAB linker, supported by experimental data and detailed protocols.
The this compound linker is a popular choice in ADC development, featuring a Dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer to improve solubility, and a Cathepsin B-cleavable Valine-Alanine (Val-Ala) dipeptide.[1][2][3][4] The p-aminobenzyl (PAB) group serves as a self-immolative spacer, ensuring the efficient release of the unmodified payload upon cleavage.
Core Analytical Strategies for ADC Characterization
A multi-pronged approach employing orthogonal analytical techniques is essential for the comprehensive characterization of ADCs. The primary goals are to determine the drug-to-antibody ratio (DAR), quantify aggregates and fragments, assess charge heterogeneity, and confirm the overall structural integrity.[5]
Comparison of Primary Analytical Techniques
The selection of an appropriate analytical method depends on the specific quality attribute being investigated. The most commonly employed techniques include Hydrophobic Interaction Chromatography (HIC), Size Exclusion Chromatography (SEC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Capillary Electrophoresis (CE), often coupled with Mass Spectrometry (MS).[5][6]
Data Presentation: Comparison of Analytical Methods
| Feature | Hydrophobic Interaction Chromatography (HIC) | Size Exclusion Chromatography (SEC) | Reversed-Phase HPLC (RP-HPLC) | Capillary Electrophoresis (CE) |
| Primary Application | Drug-to-Antibody Ratio (DAR) determination, drug-load distribution.[6][7][8][9] | Analysis of aggregates, fragments, and high/low molecular weight species.[10][11][12] | DAR determination (reduced ADC), analysis of fragments and impurities.[6] | Analysis of charge variants and purity.[13] |
| Separation Principle | Hydrophobicity under non-denaturing conditions.[6][7][9] | Hydrodynamic radius (size and shape).[6][14] | Hydrophobicity under denaturing conditions.[6] | Electrophoretic mobility and isoelectric point.[13] |
| Sample Integrity | Preserves native protein structure.[7][9] | Preserves native protein structure. | Denatures the protein.[6] | Can be run under native or denaturing conditions. |
| Resolution | Good for resolving species with different drug loads.[6] | Lower resolution compared to RP-HPLC.[6] | High resolution for fragments and charge variants.[6] | High resolution for charge variants.[13] |
| MS Compatibility | Requires MS-compatible mobile phases or offline desalting.[15] | Generally compatible with MS. | Readily compatible with MS.[16] | Readily compatible with MS.[17] |
Mandatory Visualization
Experimental Workflow for ADC Purity and Homogeneity Analysis
Caption: A typical workflow for the analytical characterization of ADC purity and homogeneity.
Experimental Protocols
Hydrophobic Interaction Chromatography (HIC) for DAR Analysis
Objective: To separate and quantify ADC species with different drug loads to determine the average DAR.
Materials:
-
ADC sample with this compound linker
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, containing 20% isopropanol
-
HIC HPLC Column (e.g., TSKgel Butyl-NPR)
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.[18]
-
HPLC System Setup:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Set the flow rate to 0.5 mL/min.
-
Set the UV detection wavelength to 280 nm.[18]
-
-
Chromatographic Separation:
-
Inject the prepared ADC sample.
-
Apply a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.[19]
-
-
Data Analysis:
-
Integrate the peak areas for each species (DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR using the following formula: Average DAR = Σ(% Peak Area of each species × DAR of each species) / 100
-
Size Exclusion Chromatography (SEC) for Aggregate and Fragment Analysis
Objective: To quantify the percentage of aggregates and fragments in the ADC sample.
Materials:
-
ADC sample with this compound linker
-
Mobile Phase: 150 mM Sodium Phosphate, pH 6.8
-
SEC HPLC Column (e.g., Agilent AdvanceBio SEC)
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in the mobile phase.[18]
-
HPLC System Setup:
-
Equilibrate the SEC column with the mobile phase.
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detection wavelength to 280 nm.
-
-
Chromatographic Separation:
-
Inject the prepared ADC sample.
-
Run the separation isocratically for 30 minutes.
-
-
Data Analysis:
-
Integrate the peak areas for the aggregate, monomer, and fragment peaks.
-
Calculate the percentage of each species relative to the total peak area.
-
Reversed-Phase HPLC (RP-HPLC) for Fragment Analysis (Reduced ADC)
Objective: To analyze the light and heavy chain fragments of the ADC after reduction.
Materials:
-
ADC sample with this compound linker
-
Reducing Agent: Dithiothreitol (DTT)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
RP-HPLC Column (e.g., Agilent PLRP-S)
-
HPLC system with UV detector
Procedure:
-
Sample Preparation (Reduction):
-
To the ADC sample, add DTT to a final concentration of 10 mM.
-
Incubate at 37°C for 30 minutes to reduce the inter-chain disulfide bonds.[18]
-
-
HPLC System Setup:
-
Chromatographic Separation:
-
Inject the reduced ADC sample.
-
Apply a linear gradient from 5% to 60% Mobile Phase B over 30 minutes.
-
-
Data Analysis:
-
Integrate the peak areas for the unconjugated and conjugated light and heavy chains.
-
Capillary Electrophoresis (CE-SDS) for Purity Analysis
Objective: To assess the purity and heterogeneity of the ADC under denaturing conditions.
Materials:
-
ADC sample with this compound linker
-
CE-SDS Gel Buffer Kit (including sample buffer and gel matrix)
-
Capillary Electrophoresis System with UV detector
Procedure:
-
Sample Preparation:
-
Non-reducing: Dilute the ADC sample in the CE-SDS sample buffer without a reducing agent.
-
Reducing: Dilute the ADC sample in the CE-SDS sample buffer containing a reducing agent (e.g., β-mercaptoethanol).
-
Heat the samples at 70°C for 10 minutes.
-
-
CE System Setup:
-
Install and condition the capillary with the gel matrix.
-
Set the separation voltage and temperature as per the manufacturer's recommendations.
-
-
Electrophoretic Separation:
-
Inject the prepared sample.
-
Apply the voltage to initiate separation.
-
Detect the migrating species by UV absorbance at 220 nm.
-
-
Data Analysis:
-
Integrate the peaks in the resulting electropherogram to determine the relative percentage of the main peak and any impurities.
-
Alternatives to this compound Linker
While the Val-Ala dipeptide is a widely used cathepsin B-cleavable motif, several alternatives exist, each with distinct characteristics.
Comparison of Cleavable Linkers
| Linker Type | Cleavage Mechanism | Key Features |
| Val-Cit | Cathepsin B | The most common enzyme-cleavable linker; good plasma stability and efficient cleavage.[21][22] |
| β-glucuronide | β-glucuronidase | Highly stable in plasma; enzyme is overexpressed in some tumors.[23] |
| Sulfatase-cleavable | Sulfatase | High plasma stability; enzyme overexpressed in certain cancers.[21][24] |
| Disulfide | Glutathione (Redox-sensitive) | Cleaved in the reducing environment of the cell cytoplasm. |
| Hydrazone | pH-sensitive | Cleaved in the acidic environment of endosomes and lysosomes. |
Signaling Pathway for Cathepsin B Cleavage of Val-Ala Linker
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, ADC linker, 2348405-92-3 | BroadPharm [broadpharm.com]
- 3. precisepeg.com [precisepeg.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. lcms.cz [lcms.cz]
- 12. agilent.com [agilent.com]
- 13. Characterization of ADCs by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 14. Analysis of protein drugs aggregation Using Size Exclusion Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 15. tandfonline.com [tandfonline.com]
- 16. criver.com [criver.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. benchchem.com [benchchem.com]
- 24. Advances in ADC Linker Research | AxisPharm [axispharm.com]
Val-Ala Linkers in Antibody-Drug Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The linkage of a cytotoxic payload to a monoclonal antibody is a critical component in the design of effective and safe Antibody-Drug Conjugates (ADCs). The Val-Ala (valine-alanine) dipeptide linker, a member of the protease-cleavable linker family, has emerged as a viable alternative to the more commonly used Val-Cit (valine-citrulline) linker. This guide provides a comparative analysis of ADCs utilizing Val-Ala linkers, supported by experimental data and detailed methodologies, to inform rational ADC design and development.
Unveiling the Mechanism: Val-Ala Linker-Mediated Payload Release
Val-Ala linkers are designed to be stable in systemic circulation and are efficiently cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment. This targeted release of the cytotoxic payload within the cancer cell minimizes off-target toxicity.
Comparative Performance of Val-Ala Linkers
While direct head-to-head clinical studies of ADCs with Val-Ala versus other linkers targeting the same antigen are limited in the public domain, preclinical data provides valuable insights into their comparative performance. Val-Ala linkers have been shown to possess favorable physicochemical properties that can translate to an improved therapeutic index.
Physicochemical Properties
One of the key advantages of the Val-Ala linker is its higher hydrophilicity compared to the Val-Cit linker.[] This property can be particularly beneficial when conjugating hydrophobic payloads, such as pyrrolobenzodiazepine (PBD) dimers, as it can help to mitigate aggregation issues, especially in ADCs with a high drug-to-antibody ratio (DAR).[][2] Studies have shown that Val-Ala linkers can allow for a DAR of up to 7.4 with limited aggregation.[2]
| Linker Type | Key Physicochemical Property | Implication for ADC Development |
| Val-Ala | Higher hydrophilicity | Reduced aggregation, enabling higher DAR with hydrophobic payloads.[][2] |
| Val-Cit | More established, good stability | Can be prone to aggregation with hydrophobic payloads at high DARs.[2] |
| GGFG | Tetrapeptide, generally stable | An alternative protease-cleavable linker with a different cleavage profile.[3] |
| Non-cleavable | Stable, payload released upon antibody degradation | Reduced bystander effect, potentially lower toxicity to neighboring cells. |
Preclinical Efficacy
Preclinical studies have demonstrated the potent anti-tumor activity of ADCs utilizing Val-Ala linkers. For instance, loncastuximab tesirine (B3181916), which employs a Val-Ala linker to deliver a PBD dimer payload, has shown significant efficacy in lymphoma models.[] While direct comparative in vivo data is scarce, the choice of linker is often payload and target-dependent. The similar protease-cleavage mechanism suggests that the in vivo efficacy of a Val-Ala linked ADC would be comparable to a Val-Cit linked ADC, with the primary differences arising from the ADC's overall physicochemical properties and stability.
| ADC Component | Example | In Vitro/In Vivo Observation | Reference |
| Val-Ala ADC | Loncastuximab tesirine (PBD payload) | Effective in treating lymphoma.[] The Val-Ala linker allows for a high DAR.[2] | [][2] |
| Val-Cit ADC | Brentuximab vedotin (MMAE payload) | Highly effective in treating CD30-positive lymphomas.[] | [] |
| GGFG ADC | Trastuzumab deruxtecan (B607063) (Exatecan payload) | Demonstrates significant antitumor efficacy in HER2-positive cancers.[3] | [3] |
Key Experimental Protocols for ADC Evaluation
The following are detailed methodologies for key experiments cited in the evaluation of ADCs.
In Vitro Cytotoxicity Assay (MTT/CellTiter-Glo)
This assay determines the concentration of ADC required to inhibit the growth of cancer cells by 50% (IC50).
Protocol:
-
Cell Seeding: Plate target cancer cells in a 96-well plate at a density of 1,000-10,000 cells per well and incubate for 24 hours.[2][4]
-
ADC Treatment: Add serial dilutions of the ADC to the cells and incubate for 72 to 144 hours.[2]
-
Viability Assessment:
-
MTT Assay: Add MTT reagent to each well and incubate for 1-4 hours. Solubilize the formazan (B1609692) crystals with a solubilization solution and measure the absorbance at 570 nm.[4][5]
-
CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to each well, incubate for 10 minutes to stabilize the luminescent signal, and measure luminescence.[6][7]
-
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value using a non-linear regression analysis.[2]
In Vitro Bystander Effect Assay
This assay evaluates the ability of the ADC's payload to kill neighboring antigen-negative cells.
Protocol:
-
Cell Seeding: Co-culture a mixture of antigen-positive (Ag+) and antigen-negative (Ag-, often GFP-labeled) cells in a 96-well plate.[8][9]
-
ADC Treatment: Treat the co-culture with the ADC at a concentration that is cytotoxic to Ag+ cells but has minimal effect on Ag- cells in monoculture.[8]
-
Incubation: Incubate the plate for 72-120 hours.[8]
-
Viability Assessment: Use imaging or flow cytometry to quantify the viability of the Ag- (GFP-positive) cells.[8][9]
-
Data Analysis: Compare the viability of Ag- cells in the co-culture to their viability in a monoculture treated with the same ADC concentration.[8]
In Vivo Efficacy Study (Xenograft Model)
This study assesses the anti-tumor activity of the ADC in a living organism.
Protocol:
-
Tumor Implantation: Subcutaneously implant human tumor cells into immunocompromised mice.[10][11]
-
Tumor Growth Monitoring: Allow tumors to grow to a predetermined size (e.g., 100-150 mm³).[11]
-
ADC Administration: Randomize mice into treatment groups and administer the ADC intravenously at specified doses and schedules.[12]
-
Tumor Measurement: Measure tumor volume and mouse body weight regularly (e.g., every 3-4 days).[11]
-
Data Analysis: Plot tumor growth curves for each treatment group and assess for tumor growth inhibition or regression.[10]
Signaling Pathways of Common Payloads
The cytotoxic payloads delivered by Val-Ala linked ADCs, such as MMAE and PBD dimers, induce apoptosis through distinct signaling pathways.
MMAE: Microtubule Disruption
Monomethyl auristatin E (MMAE) is a potent anti-mitotic agent that inhibits the polymerization of tubulin, a key component of microtubules.[13] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
PBD Dimers: DNA Damage
Pyrrolobenzodiazepine (PBD) dimers are DNA-alkylating agents that bind to the minor groove of DNA and form covalent interstrand cross-links.[14][15] This DNA damage blocks the progression of replication and transcription, ultimately triggering cell death pathways.[16][17]
Conclusion
Val-Ala linkers represent a valuable tool in the design of next-generation ADCs. Their favorable physicochemical properties, particularly their increased hydrophilicity, offer potential advantages for the development of ADCs with hydrophobic payloads and high DARs. While more direct comparative studies are needed to fully elucidate their performance relative to other linkers, the existing preclinical data and successful clinical development of Val-Ala-containing ADCs underscore their promise in advancing targeted cancer therapy. The detailed experimental protocols provided in this guide offer a framework for the robust evaluation of novel ADC candidates.
References
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com.br]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Use of translational modeling and simulation for quantitative comparison of PF-06804103, a new generation HER2 ADC, with Trastuzumab-DM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 14. adcreview.com [adcreview.com]
- 15. Pre-clinical pharmacology and mechanism of action of SG3199, the pyrrolobenzodiazepine (PBD) dimer warhead component of antibody-drug conjugate (ADC) payload tesirine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanistic insight into the repair of C8-linked pyrrolobenzodiazepine monomer-mediated DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 17. What is Pyrrolobenzodiazepine (PBD)? | MolecularCloud [molecularcloud.org]
A Head-to-Head Comparison: Benchmarking DBCO-PEG4-Val-Ala-PAB Against Commercial ADC Linkers
For Researchers, Scientists, and Drug Development Professionals
The linker is a critical component in the design of effective and safe Antibody-Drug Conjugates (ADCs), dictating the stability, pharmacokinetic profile, and payload delivery mechanism. This guide provides an objective comparison of the DBCO-PEG4-Val-Ala-PAB linker against other commercially available alternatives, supported by a synthesis of available experimental data.
The this compound linker integrates three key functionalities:
-
Dibenzocyclooctyne (DBCO): A reactive group for copper-free strain-promoted alkyne-azide cycloaddition (SPAAC), enabling a stable and specific conjugation to azide-modified antibodies.[1][2][3] This bioorthogonal chemistry avoids the use of cytotoxic copper catalysts, making it suitable for bioconjugation in complex biological systems.[3][4]
-
Polyethylene (B3416737) Glycol (PEG4): A short polyethylene glycol spacer enhances the hydrophilicity and aqueous solubility of the ADC, which can mitigate aggregation issues often associated with hydrophobic payloads.[5][6]
-
Valine-Alanine (Val-Ala) Peptide: A dipeptide sequence specifically designed to be cleaved by Cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[7][8][9] This enzymatic cleavage allows for controlled payload release within the target cell.[10]
-
p-Aminobenzyl Carbamate (PAB): A self-immolative spacer that, following the enzymatic cleavage of the Val-Ala dipeptide, spontaneously releases the unmodified cytotoxic payload.[11][12]
This guide will benchmark the performance of the Val-Ala-based linker against the widely used Valine-Citrulline (Val-Cit) linker and other relevant commercial alternatives, focusing on key performance indicators such as stability, cleavage efficiency, and hydrophobicity.
Comparative Performance of Commercial ADC Linkers
The selection of a linker is a crucial decision in ADC development, with trade-offs between stability, cleavage kinetics, and physicochemical properties. The following table summarizes a qualitative and quantitative comparison between Val-Ala and Val-Cit containing linkers based on available data. It is important to note that direct head-to-head comparisons under identical conditions (antibody, payload, DAR) are limited in the literature, and performance can be context-dependent.
| Parameter | This compound | Val-Cit-PAB based Linkers | Key Considerations & References |
| Cleavage Mechanism | Cathepsin B | Cathepsin B | Both linkers are designed for selective cleavage by lysosomal proteases.[7][8][9] |
| Cleavage Rate | Slower than Val-Cit | Faster than Val-Ala | The Val-Ala linker is cleaved at approximately half the rate of the Val-Cit linker by isolated cathepsin B.[11] However, in vitro potency of the final ADC is often comparable, suggesting other proteases may be involved in payload release.[9] |
| Hydrophobicity | Less hydrophobic | More hydrophobic | The lower hydrophobicity of Val-Ala can reduce the propensity for aggregation, especially at higher Drug-to-Antibody Ratios (DAR > 4).[5][] This allows for the conjugation of more hydrophobic payloads without compromising ADC stability.[5] |
| Plasma Stability | Human: Generally stable. Mouse: Susceptible to cleavage by carboxylesterase 1c (Ces1c). | Human: Generally stable. Mouse: Susceptible to cleavage by carboxylesterase 1c (Ces1c). | Both linkers show good stability in human plasma but are less stable in mouse plasma, which can complicate preclinical evaluation.[14][15] Linker modifications, such as adding a polar amino acid at the P3 position, can enhance stability in mouse plasma.[15] |
| Bystander Effect | Capable of bystander effect | Capable of bystander effect | The release of a membrane-permeable payload allows for the killing of neighboring antigen-negative tumor cells.[16][] |
| Drug-to-Antibody Ratio (DAR) | DBCO chemistry allows for precise control of DAR. | Can be used with various conjugation methods. | The hydrophilicity of the PEG4 spacer in the this compound linker can help achieve higher DARs with minimal aggregation.[5] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of ADC linkers.
In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC in killing target cancer cells.
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADC constructs (with this compound and other linkers)
-
Isotype control antibody
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC constructs and the isotype control antibody in complete cell culture medium.
-
Remove the existing medium from the cells and add the ADC dilutions.
-
Incubate the plates for 72 to 120 hours at 37°C in a 5% CO₂ incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or signal development.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and plot the dose-response curves to determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Plasma Stability Assay
This assay evaluates the stability of the ADC and the premature release of the payload in plasma.
Materials:
-
ADC constructs
-
Human, mouse, and/or rat plasma
-
37°C incubator
-
Protein A or G affinity chromatography columns or beads
-
LC-MS/MS system
Procedure:
-
Incubate the ADC at a final concentration of approximately 100 µg/mL in plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
To measure the intact ADC and DAR, capture the ADC from the plasma aliquots using Protein A or G affinity chromatography.
-
Analyze the captured ADC by LC-MS to determine the change in the average DAR over time. A decrease in DAR indicates linker-payload instability.
-
To measure the released payload, perform a protein precipitation or liquid-liquid extraction on the plasma aliquots.
-
Quantify the amount of free payload in the extracts using a validated LC-MS/MS method.
Cathepsin B Cleavage Assay
This assay measures the rate of linker cleavage by the target enzyme, Cathepsin B.
Materials:
-
ADC constructs
-
Recombinant human Cathepsin B
-
Assay buffer (e.g., 50 mM sodium acetate, 5 mM DTT, pH 5.5)
-
Quenching solution (e.g., acetonitrile)
-
LC-MS/MS system
Procedure:
-
Activate the recombinant Cathepsin B according to the manufacturer's instructions.
-
In a microcentrifuge tube, incubate the ADC (at a final concentration of ~10 µM) in the assay buffer at 37°C.
-
Initiate the reaction by adding the activated Cathepsin B.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture and immediately add it to the quenching solution to stop the reaction.
-
Centrifuge the quenched samples to precipitate the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of released payload.
-
Plot the concentration of the released payload over time to determine the initial rate of cleavage.
Bystander Killing Effect Assay
This assay assesses the ability of the released payload to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive (Ag+) cancer cell line
-
Antigen-negative (Ag-) cancer cell line (stably expressing a fluorescent protein like GFP for identification)
-
ADC constructs
-
Isotype control antibody
-
96-well microplates
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Co-culture the Ag+ and Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1 or 1:3).
-
Allow the cells to adhere overnight.
-
Treat the co-culture with serial dilutions of the ADC constructs and controls.
-
Incubate for 72 to 120 hours.
-
Stain the cells with a viability dye (e.g., propidium (B1200493) iodide) and a nuclear stain (e.g., Hoechst 33342).
-
Image the plates using a fluorescence microscope or a high-content imaging system.
-
Quantify the viability of the Ag- (GFP-positive) cells in the presence of the ADC. A decrease in the viability of Ag- cells indicates a bystander effect.
Visualizing Key Processes
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the ADC mechanism of action and a typical experimental workflow.
Caption: Mechanism of action for a Cathepsin B-cleavable ADC.
Caption: General experimental workflow for ADC development and evaluation.
Caption: Logical relationship between linker choice and therapeutic outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. books.rsc.org [books.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Impact of dipeptide on ADC physicochemical properties and efficacy identifies Ala–Ala as the optimal dipeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to Preclinical Performance of Antibody-Drug Conjugates: Focus on the DBCO-PEG4-Val-Ala-PAB Linker
For researchers, scientists, and drug development professionals, the selection of a linker is a pivotal decision in the design of Antibody-Drug Conjugates (ADCs). The linker's properties profoundly influence the ADC's stability, efficacy, and toxicity profile. This guide provides a detailed comparison of ADCs utilizing the DBCO-PEG4-Val-Ala-PAB linker with other common linker technologies, supported by preclinical data and experimental methodologies.
The this compound linker is a sophisticated, cleavable linker system designed for site-specific conjugation. Its components are:
-
DBCO (Dibenzocyclooctyne): Enables copper-free click chemistry for a stable, site-specific attachment of the linker-payload to an azide-modified antibody.
-
PEG4 (four-unit Polyethylene Glycol): A hydrophilic spacer that improves the ADC's solubility and pharmacokinetic properties.
-
Val-Ala (Valine-Alanine): A dipeptide substrate for proteases like Cathepsin B, which are often overexpressed in the tumor microenvironment, enabling selective payload release.[1][]
-
PAB (p-aminobenzylcarbamate): A self-immolative spacer that releases the unconjugated payload upon cleavage of the Val-Ala dipeptide.
This guide will compare the expected performance of ADCs with this linker to those with other well-established linkers, such as the Val-Cit-PABC linker and non-cleavable linkers.
Data Presentation: Comparative In Vitro Cytotoxicity
The following table summarizes the in vitro cytotoxicity of ADCs with different linker technologies from various preclinical studies. It is important to note that direct head-to-head comparisons with the same antibody and payload under identical experimental conditions are limited in the published literature.
| ADC Target & Payload | Linker Type | Cell Line | IC50 | Reference |
| Anti-HER2-MMAE | Cleavable (Val-Ala) | HER2+ cells | 92 pmol/L | [3] |
| Anti-HER2-MMAE | Non-cleavable | HER2+ cells | 609 pmol/L | [3] |
| Anti-HER2-MMAE | Cleavable (Val-Cit) | SK-BR-3 (HER2 high) | 14.3 pmol/L | [3] |
| Trastuzumab-MMAE | Cleavable (Val-Ala) | NCI-N87 (HER2 high) | - | [4] |
| Trastuzumab-MMAE | Cleavable (Val-Cit) | NCI-N87 (HER2 high) | - | [4] |
| Anti-CD30-MMAE | Cleavable (Val-Cit-PAB) | - | - | [5] |
| Anti-CD79b-MMAE | Cleavable (Val-Cit) | BJAB (CD79b+) | ~1 ng/mL | [6] |
Comparative In Vivo Efficacy: Xenograft Models
This table provides a comparative overview of the in vivo efficacy of ADCs with different linkers in preclinical tumor models.
| ADC Target & Payload | Linker Type | Tumor Model | Efficacy Outcome | Reference |
| Anti-HER2 ADC (Trastuzumab Analog-MMAE) | - | HER2 Humanized Mice | Dose-dependent tumor growth inhibition | [7] |
| Anti-HER2 ADCs (DS8201 and Trastuzumab Analog-MMAE) | - | 4-1BB/HER2 Humanized Mice | Effective tumor growth control | [7] |
| Non-internalizing IgG(F16)-MMAE | Cleavable (Val-Ala) | A431 Carcinoma Xenograft | Better performance compared to Val-Cit, Val-Lys, and Val-Arg | [8] |
| Non-internalizing IgG(F16)-MMAE | Non-cleavable | A431 Carcinoma Xenograft | Not active | [8] |
| MMAE-based ADCs | Exo-Cleavable Linkers | NCI-N87 Xenograft | Higher efficacy than Kadcyla | [9] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of ADC performance data.
Target-Specific Cytotoxicity Assay
This assay measures the potency of an ADC in killing cancer cells.[10][11]
-
Cell Culture: Plate target cancer cells (both antigen-positive and antigen-negative) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and a relevant isotype control ADC. Add the dilutions to the cells and incubate for a period of 3-5 days.[6]
-
Cell Viability Measurement: Assess cell viability using a colorimetric or luminescent assay, such as MTT or CellTiter-Glo, which measures metabolic activity.[6][12]
-
Data Analysis: Plot the percentage of viable cells against the ADC concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using a non-linear regression analysis.[6]
Bystander Effect Assay (Co-culture Method)
This assay evaluates the ability of the ADC's released payload to kill neighboring antigen-negative cells.[13][14]
-
Cell Line Preparation: Engineer the antigen-negative cell line to express a fluorescent protein (e.g., GFP) for easy identification.
-
Co-culture Seeding: Seed a mixture of antigen-positive and GFP-expressing antigen-negative cells in a 96-well plate.
-
ADC Treatment: Treat the co-culture with the ADC at a concentration that is cytotoxic to the antigen-positive cells but has minimal direct effect on the antigen-negative cells.
-
Incubation: Incubate the plate for 72-120 hours.[15]
-
Viability Assessment: Use imaging or flow cytometry to quantify the viability of the GFP-positive antigen-negative cells.
-
Data Analysis: Compare the viability of the antigen-negative cells in the co-culture to those in a monoculture of antigen-negative cells treated with the same ADC concentration.
In Vivo Efficacy Study (Xenograft Model)
This study assesses the anti-tumor activity of the ADC in a living organism.[16][17]
-
Tumor Implantation: Subcutaneously implant human tumor cells into immunodeficient mice.
-
Tumor Growth: Allow tumors to grow to a predetermined size.
-
ADC Administration: Administer the ADC and control treatments (e.g., vehicle, isotype control ADC) to the mice, typically via intravenous injection.
-
Tumor Measurement: Measure tumor volume and mouse body weight at regular intervals.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Plot the mean tumor volume over time for each treatment group to evaluate anti-tumor efficacy.
Visualizations
Mechanism of Action and Drug Release
Caption: Mechanisms of drug release for cleavable and non-cleavable linker ADCs.
Experimental Workflow for Preclinical ADC Evaluation
Caption: A typical experimental workflow for the preclinical evaluation of ADCs.
Bystander Effect Signaling Pathway
Caption: The bystander effect mediated by ADCs with cleavable linkers.
Conclusion
The choice of linker is a critical determinant of an ADC's preclinical performance and, ultimately, its clinical success. The this compound linker offers the advantages of site-specific conjugation for a homogenous product, improved hydrophilicity from the PEG spacer, and tumor-selective payload release via the protease-cleavable Val-Ala dipeptide.
While direct, comprehensive preclinical data for this specific linker is not yet widely published, the known properties of its components suggest it is a promising candidate for developing effective and well-tolerated ADCs. The comparative data presented for other linker technologies, such as the widely used Val-Cit-PABC linker, provide a valuable benchmark for evaluating novel linker systems. The experimental protocols provided herein offer a framework for the systematic preclinical evaluation of new ADC candidates. As the field of ADCs continues to evolve, the development and characterization of novel linker technologies will remain a key area of research in the quest for more effective cancer therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acrobiosystems.com [acrobiosystems.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. biocytogen.com [biocytogen.com]
- 8. Protease-Cleavable Linkers Modulate the Anticancer Activity of Non-Internalizing Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. agilent.com [agilent.com]
- 14. Quantitative characterization of in vitro bystander effect of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Advances in preclinical evaluation of experimental antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
A Comparative Analysis of Cathepsin B Cross-Reactivity on Diverse Peptide Linkers for Targeted Drug Delivery
For researchers, scientists, and professionals in drug development, the selective cleavage of peptide linkers by tumor-associated proteases like cathepsin B is a cornerstone of designing effective antibody-drug conjugates (ADCs). This guide provides a comprehensive comparison of the cross-reactivity and cleavage efficiency of cathepsin B on various peptide linkers, supported by experimental data and detailed methodologies.
Cathepsin B, a lysosomal cysteine protease often upregulated in tumor cells, is a primary target for achieving site-specific drug release.[1] The design of peptide linkers that are stable in systemic circulation yet readily cleaved by cathepsin B in the tumor microenvironment is crucial for maximizing therapeutic efficacy and minimizing off-target toxicity.[1][2] This guide explores the performance of commonly used and novel peptide linkers, offering insights into their suitability for ADC development.
Quantitative Comparison of Linker Performance
The efficiency of cathepsin B-mediated cleavage is a critical parameter in linker design. The following table summarizes key quantitative data for various dipeptide linkers, providing a basis for comparison. The ideal linker exhibits high plasma stability and is efficiently cleaved at the target site.[1]
| Dipeptide Linker | Relative Cleavage Rate (Compared to Val-Cit) | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Val-Cit | 1x | - | - | - | [3] |
| Val-Ala | ~0.5x | - | - | - | [3] |
| Phe-Lys | ~30x | - | - | - | [3] |
| Val-Cit-PABC | - | - | - | - | [3] |
| Val-Ala-PABC | - | - | - | - | [3] |
| cBu-Cit | - | - | - | - | [4] |
Note: Relative cleavage rates and kinetic parameters are approximate and can vary depending on the specific experimental conditions, the nature of the conjugated payload, and the assay methodology.[3][5] The Val-Cit linker is a widely used and well-studied substrate for cathepsin B.[] Emerging linkers, such as the cyclobutane-1,1-dicarboxamide (B1604724) (cBu) containing linker (cBu-Cit), have been designed to enhance selectivity for cathepsin B over other cathepsins, potentially reducing off-target toxicity.[4]
Mechanism of Action: Cathepsin B-Mediated Drug Release
The cleavage of peptide linkers by cathepsin B typically occurs within the lysosome following the internalization of the ADC. The process involves the specific recognition of a dipeptide sequence by the enzyme. A commonly employed mechanism involves a self-immolative spacer, such as p-aminobenzyl carbamate (B1207046) (PABC), which connects the peptide linker to the cytotoxic payload.[5] Upon cleavage of the peptide bond by cathepsin B, the PABC spacer undergoes spontaneous 1,6-elimination, leading to the release of the active drug.
Experimental Protocols
The evaluation of peptide linker cleavage by cathepsin B is essential for ADC development. Fluorometric assays and High-Performance Liquid Chromatography (HPLC) are common methods for assessing cleavage efficiency and kinetics.[7]
Protocol 1: Fluorometric Endpoint Assay for Screening Peptide Linkers
This protocol is designed for the rapid screening of multiple peptide linkers to determine their susceptibility to cathepsin B cleavage.[7]
A. Materials and Reagents:
-
Recombinant Human Cathepsin B
-
Peptide-fluorophore conjugate (e.g., Peptide-AMC)
-
Activation Buffer (e.g., 25 mM MES, 5 mM DTT, pH 5.0)[7]
-
Assay Buffer (e.g., 25 mM MES, pH 5.0)[7]
-
Cathepsin B inhibitor (e.g., CA-074) for control wells (optional)
-
96-well black microplate
-
Fluorescence microplate reader
B. Experimental Procedure:
-
Enzyme Activation: Dilute recombinant cathepsin B in Activation Buffer and incubate at room temperature for 15 minutes to ensure the active-site cysteine is reduced.[7] Further dilute the activated enzyme to the desired final concentration in Assay Buffer.[7]
-
Substrate Preparation: Prepare a stock solution of the peptide-fluorophore conjugate in a suitable solvent (e.g., DMSO).[7]
-
Assay Setup: In a 96-well plate, set up the following wells:
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 1-4 hours).
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.
C. Data Analysis: Compare the fluorescence intensity of the sample wells to the negative control wells to determine the extent of enzymatic cleavage.[7]
Protocol 2: Kinetic Assay for Determining Enzyme Kinetics
This protocol is used to determine the Michaelis-Menten kinetic parameters (Km and kcat) of cathepsin B for a specific peptide linker.[5][7]
A. Materials and Reagents:
-
Same as Protocol 1.
B. Experimental Procedure:
-
Reagent Preparation: Activate cathepsin B as described in Protocol 1. Prepare a serial dilution of the peptide-fluorophore substrate in Assay Buffer. The concentration range should ideally span from 0.1 to 10 times the expected Km value.[3][7]
-
Assay Setup: Add the activated Cathepsin B solution to the appropriate wells of a 96-well plate.
-
Kinetic Measurement: Immediately add the different concentrations of the peptide-fluorophore substrate to the wells to start the reaction.[3] Place the plate in a fluorescence microplate reader pre-heated to 37°C and measure the fluorescence intensity in kinetic mode at regular intervals (e.g., every minute) for a set period (e.g., 30-60 minutes).[7]
C. Data Analysis:
-
For each substrate concentration, calculate the initial reaction velocity (V₀) from the linear phase of the fluorescence versus time plot.[7]
-
Plot V₀ against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.[7]
-
Calculate kcat from Vmax and the enzyme concentration.[5]
Conclusion
The selection of an appropriate peptide linker is a critical determinant in the successful development of ADCs. While the Val-Cit dipeptide remains a widely used and effective linker for cathepsin B-mediated cleavage, ongoing research is focused on developing novel linkers with improved specificity and stability. A thorough understanding of the cross-reactivity and kinetic profiles of different peptide linkers with cathepsin B, as determined through rigorous experimental evaluation, is paramount for the rational design of next-generation targeted cancer therapies. It is also important to note that while designed for cathepsin B, some linkers like Val-Cit can be cleaved by other cathepsins such as K, L, and S, which may have implications for efficacy and off-target effects.[8] Conversely, studies have also shown that in some cellular contexts, cathepsin B may not be strictly required for the processing of "cathepsin B-cleavable" ADCs, suggesting a degree of redundancy among lysosomal proteases.[8]
References
Safety Operating Guide
Proper Disposal of DBCO-PEG4-Val-Ala-PAB: A Guide for Laboratory Professionals
The responsible disposal of laboratory chemicals is fundamental to ensuring a safe research environment and maintaining environmental integrity. This guide provides essential, immediate safety and logistical information for the proper disposal of DBCO-PEG4-Val-Ala-PAB, an ADC linker used by researchers, scientists, and drug development professionals.
While a specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing, the disposal procedures outlined below are based on the chemical properties of its constituent moieties: a dibenzocyclooctyne (DBCO) group, a polyethylene (B3416737) glycol (PEG) spacer, a valine-alanine (Val-Ala) dipeptide linker, and a p-aminobenzyl (PAB) group. The primary directive is to treat this compound as a chemical of unknown toxicity and handle it with care.
It is mandatory to obtain and consult the manufacturer-specific Safety Data Sheet (SDS) for this compound before handling or disposal. [1][2] This document will contain detailed information regarding specific hazards and disposal requirements.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).
| Protection Type | Equipment | Purpose |
| Eye Protection | Chemical safety goggles | Protects eyes from potential splashes.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact with the reagent.[2][3] |
| Body Protection | Laboratory coat | Protects skin and personal clothing from accidental spills.[3][4] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | Avoids inhalation of any potential vapors or aerosols, especially when handling the solid form.[2][3] |
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to local, state, and federal regulations. Never dispose of this chemical down the drain or in regular trash.[2][3][5]
1. Initial Assessment:
-
Consult the SDS: This is the most critical step. Review the specific hazards, handling, and disposal information provided by the manufacturer.[1][2]
-
Evaluate for Contamination: Determine if the this compound waste is mixed with other hazardous substances (e.g., solvents, biohazardous materials). If contaminated, the entire mixture must be treated as hazardous waste according to the most hazardous component.[1][6]
2. Waste Segregation and Collection:
-
Designated Container: Collect all waste containing this compound in a designated, leak-proof, and chemically compatible container.[4][5][6][7] High-density polyethylene (HDPE) containers are generally suitable.[6]
-
Segregate Waste Streams: Keep solid and liquid waste separate.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other known hazards or components in the mixture.[4][7][8] Note the date of accumulation.
3. Storage of Waste:
-
Secure Storage: Store the sealed waste container in a designated, well-ventilated, and cool, dry area away from incompatible materials such as strong oxidizing agents.[3][4]
-
Secondary Containment: It is best practice to store the primary waste container within a secondary containment tray to prevent spills.[6]
4. Final Disposal:
-
Contact EHS: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department.[1][2]
-
Licensed Contractor: The EHS department will coordinate with a licensed hazardous waste disposal contractor for final, compliant disposal.[2][8][9]
Disposal Decision Workflow
The following diagram outlines the logical steps for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide24.store [peptide24.store]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. puretidestherapy.com [puretidestherapy.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
Personal protective equipment for handling DBCO-PEG4-Val-Ala-PAB
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling DBCO-PEG4-Val-Ala-PAB. The following protocols are based on general best practices for laboratory handling of peptide-based linkers. While specific hazard data for this compound is not fully established, it should be treated as a potentially hazardous chemical, with precautions taken to avoid inhalation, skin, and eye contact.[1] A thorough risk assessment should be conducted before beginning any new experimental protocol.[2]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is essential to ensure safety when handling this compound in its lyophilized (powder) or solubilized form.[2] The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against dust particles and liquid splashes. Must meet ANSI Z87.1 standards.[1][2] |
| Face Shield | Recommended in addition to goggles when there is a significant risk of splashing, such as during the initial reconstitution of the lyophilized powder.[1][2] | |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are recommended for their chemical resistance.[1] Gloves should be inspected before use and changed immediately after contact with the chemical.[1][2] For higher levels of protection based on risk assessment, double-gloving may be appropriate.[2] |
| Body Protection | Laboratory Coat | A standard, buttoned lab coat is the minimum requirement to protect clothing and skin from potential splashes.[1][2] For procedures with a higher risk of exposure, impervious clothing may be necessary.[2] |
| Respiratory Protection | Respirator / Dust Mask | Recommended when weighing or handling the lyophilized powder to avoid the inhalation of fine particles.[1][2] |
| General Attire | Long Pants & Closed-Toe Shoes | Required minimum attire for working in any laboratory where hazardous materials are handled.[1] |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and to ensure the safety of laboratory personnel.
Receiving and Inspection:
-
Upon receipt, visually inspect the container for any damage or compromised seals.
-
Ensure the product is correctly labeled.
Storage:
-
Lyophilized Powder: For long-term storage, keep the lyophilized powder at -20°C or colder in a tightly sealed, desiccated container, protected from light.[3]
-
In Solution: Storing peptides in solution for long periods is not recommended. If necessary, create single-use aliquots and store them frozen at -20°C or -80°C to avoid repeated freeze-thaw cycles. Solutions stored at -20°C should be used within a month, while those at -80°C may be stable for up to six months.[1] The compound is soluble in DMSO and DMF.[3]
Handling Procedures:
-
Preparation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
-
Weighing (Lyophilized Powder):
-
Wear all recommended PPE, including a respirator or dust mask.
-
Use a dedicated, clean weighing area.
-
Handle the powder carefully to avoid creating dust.
-
-
Solubilization:
-
Add the solvent (e.g., DMSO, DMF) slowly to the vial containing the lyophilized powder.
-
Vortex or sonicate briefly if necessary to ensure the peptide is fully dissolved.
-
-
Use in Experiments:
-
Handle all solutions containing this compound with care to avoid splashes and aerosol generation.
-
Use appropriate labware (e.g., calibrated pipettes) for accurate measurement.
-
Disposal Plan
The recommended method for the disposal of this compound and associated waste is through a licensed chemical waste disposal service.[4] Do not dispose of down the drain.[2]
Waste Segregation and Collection:
| Waste Type | Collection Procedure |
| Solid Waste | Collect all materials contaminated with the peptide, such as pipette tips, gloves, and empty vials, in a designated, clearly labeled, and leak-proof hazardous waste container.[1][4] |
| Liquid Waste | Collect all aqueous and organic solutions containing the peptide in a separate, sealed, and clearly labeled container designated for chemical waste.[1] Do not mix with incompatible waste streams. |
| Sharps Waste | Any needles or other sharps contaminated with the compound should be disposed of in a designated sharps container. |
Storage and Disposal:
-
Store sealed waste containers in a designated, well-ventilated chemical waste storage area.[4]
-
Ensure the storage area is away from incompatible materials.[4]
-
Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[2][4]
Visual Workflow and Decision-Making Guides
Caption: General experimental workflow for handling this compound.
Caption: PPE selection logic for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
